Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-5-9-3-1-2-6(9)4-8-7/h6H,1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZOGYWWGUUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544868 | |
| Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16620-83-0 | |
| Record name | Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Scaffold: Chemical Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
The hexahydropyrrolo[1,2-a]pyrazine core and its close analogs represent a class of bicyclic nitrogen heterocycles that have garnered significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of the chemical properties, synthetic methodologies, and notable applications of the hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold. By synthesizing data from contemporary research, this document offers field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances, physicochemical characteristics, and reactivity of this scaffold, contextualized by its successful application in the development of selective kinase inhibitors and potent neuromodulators. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.
Introduction and Structural Framework
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, forming the backbone of compounds targeting a range of biological entities. Its rigid, three-dimensional architecture provides a unique framework for orienting functional groups to achieve high-affinity and selective interactions with protein targets. While data on the fully saturated this compound is limited, the closely related dihydro- and other substituted analogs have been extensively studied, revealing the scaffold's versatility. These derivatives have been successfully employed as PIM kinase inhibitors for oncology applications and as selective positive allosteric modulators (PAMs) for GluN2C/D-containing N-methyl-D-aspartate (NMDA) receptors, which are crucial for treating certain neurological disorders[1][2][3].
This guide will focus on the chemical properties of this core scaffold, using data from well-documented derivatives to provide a holistic understanding for researchers aiming to leverage this structure in their own development programs.
Chemical Identity and Physicochemical Properties
The fundamental structure consists of a fused pyrrolidine and pyrazine ring system. The "-3(4H)-one" designation indicates a ketone at the 3-position and a proton at the 4-position of the pyrazine ring, creating a lactam functionality.
Below is the core structure of this compound.
Caption: Core chemical structure of the target scaffold.
Physicochemical Data of Representative Derivatives
| Property | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-[4] | Pyrrolo(1,2-A)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-[5] | (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol[6] |
| Molecular Formula | C₇H₁₀N₂O₂ | C₁₁H₁₈N₂O₂ | C₇H₁₄N₂O |
| Molecular Weight | 154.17 g/mol | 210.27 g/mol | 142.20 g/mol |
| Melting Point | Not Available | 163-165 °C | Not Available |
| Boiling Point | Not Available | 427.6±34.0 °C (Predicted) | Not Available |
| pKa | Not Available | 13.27±0.40 (Predicted) | Not Available |
| LogP (Octanol/Water) | -1.3 (Predicted) | Not Available | -0.8 (Predicted) |
| Water Solubility | LogS = -1.1 (Predicted) | Not Available | Not Available |
Note: Predicted values are generated by computational models and should be used as estimates.
Synthesis and Purification Protocol
The synthesis of substituted dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones often involves a multi-step sequence starting from commercially available amino acids or their derivatives. The following protocol is adapted from the synthesis of NMDA receptor PAMs and serves as a robust, validated methodology[2][7].
Rationale for Experimental Design
The core of this synthesis is a classic condensation and cyclization sequence. The choice of a starting material like L-proline provides the necessary pyrrolidine ring with inherent stereochemistry. The subsequent steps involve forming an amide bond followed by an intramolecular nucleophilic substitution to construct the second ring. The use of a strong, non-nucleophilic base like diisopropylethylamine (DIPEA) is critical to facilitate reactions without competing side reactions. Purification via column chromatography is standard for intermediates of this type, ensuring high purity for subsequent steps.
Detailed Step-by-Step Synthesis Protocol
Step 1: N-Alkylation of L-proline methyl ester
-
To a solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add diisopropylethylamine (DIPEA, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Causality Check: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated proline derivative.
Step 2: Amide Coupling
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like methanol.
-
Add the desired primary amine (e.g., benzylamine, 1.5 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 24 hours.
-
Self-Validation: The formation of the amide is confirmed by the disappearance of the ester peak and the appearance of the amide product peak in LC-MS analysis.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
Step 3: Intramolecular Cyclization (Lactam Formation)
-
Dissolve the crude amide from Step 2 in a high-boiling point solvent such as toluene or xylene (0.1 M).
-
Heat the mixture to reflux (approx. 110-140 °C) for 12-24 hours, often with a Dean-Stark apparatus to remove water.
-
Mechanism Insight: This thermal cyclization involves the secondary amine attacking the amide carbonyl, with the elimination of methanol, to form the stable six-membered lactam ring.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the final compound by silica gel chromatography or recrystallization to yield the desired this compound derivative.
Synthetic Workflow Diagram
Caption: General synthetic workflow for producing the target scaffold.
Spectroscopic and Analytical Characterization
Characterization of the this compound scaffold relies on standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aliphatic protons on both the pyrrolidine and pyrazine rings, typically in the 1.5-4.0 ppm range. The bridgehead proton is a key diagnostic signal.
-
¹³C NMR: The carbon NMR will distinctly show the lactam carbonyl signal in the range of 165-175 ppm. Other aliphatic carbons will appear in the 20-70 ppm region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will readily show the protonated molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: A strong absorption band between 1640-1680 cm⁻¹ is a definitive indicator of the C=O stretch of the tertiary lactam functional group.
Chemical Reactivity and Stability
The chemical nature of the scaffold is dominated by the lactam and the tertiary amine functionalities.
-
Lactam Hydrolysis: The central lactam bond is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. This should be a consideration in formulation and storage.
-
N-Alkylation/Acylation: The nitrogen at the 4-position (if unsubstituted) can be further functionalized, allowing for the synthesis of a diverse library of analogs.
-
Oxidation: The tertiary amines can be susceptible to oxidation over time, especially if exposed to air and light.
Recommended Storage: For long-term stability, compounds based on this scaffold should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen)[8][9].
Applications in Drug Development
The hexahydropyrrolo[1,2-a]pyrazinone scaffold has proven to be a highly valuable core in the development of targeted therapeutics.
-
PIM Kinase Inhibitors: Derivatives of this scaffold have been identified as potent and selective inhibitors of PIM kinases.[1][3] PIM kinases are proto-oncogenes implicated in cell survival and proliferation, making them attractive targets for anti-cancer agents.[1] The rigid structure of the scaffold allows for precise positioning of substituents to interact with the ATP-binding pocket of the kinase.[3]
-
NMDA Receptor Positive Allosteric Modulators (PAMs): Recently, dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based compounds were discovered as second-generation selective PAMs for GluN2C- and GluN2D-containing NMDA receptors.[2] These receptor subtypes are implicated in various CNS disorders, and their positive modulation offers a promising therapeutic strategy. The developed compounds showed significant improvements in potency, solubility, and brain penetration compared to first-generation tools, highlighting the scaffold's utility in neuroscience drug discovery.[2]
Conclusion
The this compound core is a chemically robust and synthetically accessible scaffold with demonstrated utility in modern drug discovery. Its value is particularly evident in the fields of oncology and neuroscience, where its derivatives have shown high selectivity and potency against challenging biological targets. The synthetic protocols are well-established, allowing for the creation of diverse chemical libraries for structure-activity relationship studies. This guide provides the foundational chemical knowledge and practical insights necessary for scientists to effectively utilize this promising scaffold in their research and development endeavors.
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An In-depth Technical Guide to the Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][3] Notably, they have also emerged as potent positive allosteric modulators (PAMs) of the N-methyl-d-aspartate (NMDA) receptor, highlighting their potential in treating central nervous system disorders.[4] This guide provides a comprehensive overview of the key synthetic strategies for constructing this valuable molecular framework, with a focus on the underlying principles and practical applications of each methodology.
Strategic Approaches to the Pyrrolopyrazinone Core
The synthesis of this compound derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, stereochemical control, and access to chemical diversity. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Multicomponent Reactions: The Power of the Ugi Reaction
Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), represent a highly efficient and convergent approach to complex molecular scaffolds.[5] The Ugi reaction brings together an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step to generate an α-acylamino amide intermediate. This intermediate can then undergo a subsequent intramolecular cyclization to furnish the desired piperazinone ring system.[6]
A significant advantage of the Ugi MCR is the ability to introduce multiple points of diversity in a single synthetic operation. This makes it an ideal strategy for the rapid generation of compound libraries for drug discovery.[7] Both solution-phase and solid-phase Ugi reactions have been successfully employed for the synthesis of piperazinone derivatives.[7][8]
An interesting aspect of the Ugi reaction in this context is the ability to control the diastereoselectivity of the final product. Solution-phase synthesis using primary amino acids typically yields the trans-diastereomer of the piperazinone. In contrast, solid-phase synthesis, where the amino acid is anchored to a resin, favors the formation of the cis-diastereomer.[7] This complementary stereochemical outcome provides access to a broader range of chemical space.
Cyclization Strategies: Building the Bicyclic Core
Various cyclization strategies have been developed to construct the this compound scaffold, often starting from pyrrole-based precursors.
A common approach involves the N-alkylation of a pyrrole-2-carboxylate starting material, followed by a series of transformations to build the pyrazinone ring.[9] This method allows for the introduction of diverse substituents on the pyrazinone ring.
The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines, can be adapted for the construction of related heterocyclic systems.[10] In this context, a β-arylethylamine-like precursor, such as 2-(pyrrol-1-yl)-1-ethylamine, undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the tetrahydropyrrolo[1,2-a]pyrazine core.[11] This reaction is particularly useful for synthesizing derivatives with substituents at the C4 position. The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich pyrrole ring.[10]
The Pictet-Spengler reaction can be catalyzed by various Brønsted and Lewis acids, and enantioselective versions of this reaction have also been developed.[12][13]
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for key synthetic transformations discussed in this guide.
Solid-Phase Synthesis of Piperazinones via the Disrupted Ugi Reaction
This protocol describes a solid-phase approach to piperazinones, which typically yields the cis-diastereomer.[7][8]
Workflow Diagram:
Caption: Solid-phase synthesis of cis-piperazinones.
Step-by-Step Protocol:
-
Resin Loading: The amino acid component is linked to a 4-(4-formyl-3-methoxyphenoxy)ethyl (FMP) resin via reductive amination of the corresponding amino ester.[8]
-
Deprotection: The carboxylate protecting group of the resin-bound amino acid is removed.[8]
-
Disrupted Ugi Reaction: The deprotected resin is subjected to a disrupted Ugi reaction with an aziridine aldehyde dimer and an isonitrile to furnish a resin-bound N-acyl aziridine intermediate.[8]
-
Nucleophilic Opening: The aziridine ring of the intermediate is opened with a nucleophile, such as a thiol, thioacid, or azide.[8]
-
Cleavage: The final piperazinone product is cleaved from the resin using trifluoroacetic acid (TFA).[8]
Quantitative Data:
| Entry | Amino Acid | Aziridine Aldehyde | Nucleophile | Overall Yield (%) | Reference |
| 1 | Leu | Serine-derived | Thiophenol | 25 | [7] |
| 2 | Phe | Serine-derived | Thioacetic acid | 18 | [7] |
| 3 | Val | Threonine-derived | Sodium azide | 32 | [8] |
Pictet-Spengler Type Cyclization for Tetrahydropyrrolo[1,2-a]pyrazines
This protocol outlines a general procedure for the synthesis of the tetrahydropyrrolo[1,2-a]pyrazine core via a Pictet-Spengler type reaction.[11]
Reaction Pathway Diagram:
Caption: Mechanism of the Pictet-Spengler reaction.
Step-by-Step Protocol:
-
Condensation: 2-(Pyrrol-1-yl)-1-ethylamine is condensed with an aldehyde or ketone in a suitable solvent.[11]
-
Cyclization: The resulting imine intermediate is treated with an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) to promote ring closure.[10][11] The reaction mixture is typically heated to facilitate the cyclization.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by standard methods such as column chromatography.
Representative Yields:
| Entry | Aldehyde/Ketone | Acid Catalyst | Yield (%) | Reference |
| 1 | Formaldehyde | HCl | 75-85 | [11] |
| 2 | Glutaric dialdehyde | p-TsOH | 60-70 | [11] |
| 3 | Acetone | TFA | 55-65 | [10] |
Pharmacological Significance and Future Directions
The this compound scaffold is a component of many natural products and has shown a broad range of biological activities.[2][14][15] Its derivatives have been investigated for their potential as:
-
Antimicrobial agents: Exhibiting activity against various bacteria and fungi.[1][14]
-
Antiviral agents: Showing promise in combating viral infections.[1][3]
-
Antitumor agents: Demonstrating cytotoxic effects against cancer cell lines.[1][16]
-
CNS modulators: Acting as positive allosteric modulators of NMDA receptors, which are implicated in various neurological functions and disorders.[4]
The continued exploration of novel synthetic routes to this versatile scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. The development of more efficient and stereoselective synthetic methods remains an active area of research, with the potential to unlock new therapeutic applications for this important class of heterocyclic compounds.
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Acker, T. M., Barrows, J., Bohn, L. M., & Yuan, H. (2020). Discovery of dihydropyrrolo [1, 2-a] pyrazin-3 (4 H)-one-based second-generation GluN2C-and GluN2D-selective positive allosteric modulators (PAMs) of the N-methyl-d-aspartate (NMDA) receptor. Journal of medicinal chemistry, 63(14), 7569-7600. [Link]
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Hou, J., Li, J., Tian, J., & Lan, T. (2023). Pharmacological activity and mechanism of pyrazines. European journal of medicinal chemistry, 258, 115544. [Link]
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Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(phenylmethyl)-Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. ResearchGate. [Link]
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Çetinkaya, Y., & Balci, M. (2014). Selective synthesis of N-substituted pyrrolo [1, 2-a] pyrazin-1 (2H)-one derivatives via alkyne cyclization. Tetrahedron Letters, 55(49), 6698-6702. [Link]
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An In-depth Technical Guide to the Mechanism of Action of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Core Derivatives
Abstract
The hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities. This guide focuses on a critical class of these compounds: dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives that function as potent and selective positive allosteric modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor. Specifically, this document will provide a detailed exploration of their mechanism of action, focusing on their interaction with NMDA receptors containing GluN2C and GluN2D subunits. We will dissect the molecular interactions, downstream signaling cascades, and the key experimental protocols used to elucidate this mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and therapeutic development for neurological and psychiatric disorders.
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold and the Emergence of a Key Pharmacophore
The pyrrolo[1,2-a]pyrazine core is a versatile heterocyclic scaffold that has given rise to a multitude of compounds with diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[1] However, it is the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core that has garnered significant attention for its specific and potent activity within the central nervous system (CNS).[2] Derivatives of this core structure have been identified as second-generation positive allosteric modulators of the NMDA receptor, offering a refined approach to modulating glutamatergic neurotransmission.[2][3]
NMDARs are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] Their dysfunction is implicated in a range of CNS disorders.[3] The development of subtype-selective NMDA receptor modulators is a key goal in neuropharmacology, and dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives represent a significant advancement in this area, with specific activity towards receptors containing the GluN2C and GluN2D subunits.[2]
The Molecular Target: GluN2C- and GluN2D-Containing NMDA Receptors
The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] There are four subtypes of GluN2 subunits (A-D), and the subunit composition dictates the receptor's functional properties and localization.
While GluN2A and GluN2B are the predominant subunits in the adult forebrain, GluN2C and GluN2D have a more restricted distribution and unique physiological roles.[4][5]
-
GluN2C: Primarily expressed in the cerebellum, thalamus, and olfactory bulb. In some regions of the forebrain, GluN2C expression is selective to non-neuronal cells like astrocytes.[4][5]
-
GluN2D: Found in the diencephalon, midbrain, and brainstem, with notable expression in GABAergic interneurons in the cortex and hippocampus during development and in the adult.[5][6]
Receptors containing GluN2C and GluN2D subunits exhibit distinct properties that make them attractive therapeutic targets:[4]
-
Higher affinity for glutamate: They can be activated by lower concentrations of glutamate.
-
Reduced magnesium (Mg2+) block: This results in less voltage-dependency.
-
Slower deactivation kinetics: The ion channel remains open for a longer duration.
-
Lack of desensitization: They do not inactivate with prolonged exposure to glutamate.
These properties suggest that GluN2C/D-containing NMDA receptors are well-suited to respond to tonic, low-level glutamate concentrations and play a role in modulating neuronal excitability and network oscillations.[4]
The Core Mechanism: Positive Allosteric Modulation
This compound derivatives act as positive allosteric modulators (PAMs) of NMDA receptors. This means they do not activate the receptor directly but bind to a site distinct from the agonist (glutamate and glycine) binding sites. This binding event induces a conformational change in the receptor that enhances its response to the endogenous agonists.
The key effects of these PAMs on GluN2C/D-containing NMDA receptors are:[3]
-
Increased glutamate potency: A lower concentration of glutamate is required to elicit a response.
-
Enhanced maximal response: The peak ion flow through the channel is increased in the presence of saturating concentrations of agonists.
This modulatory approach is advantageous as it preserves the temporal and spatial dynamics of physiological NMDA receptor activation, only amplifying the signal when and where glutamate is released.
While the precise binding site for dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives on the NMDA receptor complex is still under investigation, it is known to be distinct from the agonist binding sites and the channel pore.[2]
Downstream Signaling Pathways
The potentiation of GluN2C/D-containing NMDA receptors by this compound derivatives leads to an increased influx of calcium ions (Ca2+) into the postsynaptic neuron or astrocyte.[7] This influx of Ca2+ acts as a critical second messenger, triggering a cascade of intracellular signaling events that are central to the physiological effects of these compounds.
Key downstream signaling pathways activated by NMDA receptor-mediated Ca2+ influx include:
-
Calmodulin-dependent Protein Kinase II (CaMKII): The influx of Ca2+ leads to the activation of calmodulin, which in turn activates CaMKII.[7] Activated CaMKII can phosphorylate a variety of substrates, including the NMDA receptor itself, leading to changes in its function and trafficking.[8][9] CaMKII is a crucial mediator of synaptic plasticity.[8][10]
-
cAMP Response Element-Binding Protein (CREB): CaMKII can phosphorylate and activate the transcription factor CREB.[11] Activated CREB translocates to the nucleus and regulates the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity.[11]
The following diagram illustrates the signaling pathway from NMDA receptor potentiation to downstream cellular responses:
Caption: Signaling pathway of this compound PAMs.
Experimental Protocols for Mechanistic Elucidation
The characterization of this compound derivatives as NMDA receptor PAMs relies on a combination of sophisticated experimental techniques. The following are detailed protocols for two of the most critical assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through NMDA receptors in response to agonist and modulator application.[12]
Objective: To quantify the potentiation of NMDA receptor-mediated currents by the test compound.
Methodology:
-
Cell Preparation:
-
Use primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells) transiently or stably expressing the desired NMDA receptor subunits (GluN1 and GluN2C or GluN2D).
-
-
Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl₂, 0.01 Glycine, pH 7.4. (Note: Mg²⁺ is omitted to prevent voltage-dependent block).
-
Internal Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2. (Note: Cesium is used to block potassium channels).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.[12]
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a saturating concentration of glutamate (e.g., 100 µM) to elicit a baseline NMDA receptor-mediated current.
-
Co-apply glutamate with varying concentrations of the this compound derivative.
-
Record the resulting currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the PAM.
-
Calculate the percentage potentiation at each concentration of the PAM.
-
Determine the EC₅₀ (half-maximal effective concentration) of the PAM.
-
The following diagram outlines the experimental workflow for whole-cell patch-clamp analysis:
Caption: Workflow for whole-cell patch-clamp analysis of NMDA receptor PAMs.
Calcium Imaging Assay
This fluorescence-based assay provides a high-throughput method to assess changes in intracellular Ca²⁺ concentration following NMDA receptor activation and modulation.[13]
Objective: To measure the increase in intracellular Ca²⁺ in response to NMDA receptor potentiation by the test compound.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the target NMDA receptors in a multi-well plate (e.g., 96-well).
-
Load the cells with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (5 µM) or Fluo-4 AM (5 µM), in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[13]
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Acquire a baseline fluorescence reading using a fluorescence plate reader or microscope.
-
Add a solution containing glutamate and glycine to the cells.
-
In parallel wells, add a solution containing glutamate, glycine, and the this compound derivative at various concentrations.
-
Monitor the change in fluorescence over time. For Fura-2, this involves measuring the ratio of emission at 510 nm following excitation at 340 nm and 380 nm.[14] For Fluo-4, measure the emission intensity at ~520 nm following excitation at ~490 nm.[13]
-
-
Data Analysis:
-
Calculate the change in fluorescence (or fluorescence ratio for Fura-2) relative to the baseline.
-
Compare the Ca²⁺ response in the presence and absence of the PAM.
-
Generate dose-response curves and determine the EC₅₀ of the PAM.
-
Summary of Quantitative Data
The following table summarizes the expected quantitative outcomes from the described experimental protocols for a hypothetical dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative, "Compound X".
| Parameter | Experimental Assay | Expected Value | Significance |
| EC₅₀ (Potentiation) | Whole-Cell Patch-Clamp | 0.1 - 5 µM | Potency of the compound as a PAM. |
| Maximal Potentiation | Whole-Cell Patch-Clamp | >150% | Efficacy of the compound as a PAM. |
| EC₅₀ (Ca²⁺ Influx) | Calcium Imaging | 0.2 - 10 µM | Functional potency in a cellular context. |
| Selectivity | Comparative Assays | >100-fold for GluN2C/D vs. GluN2A/B | Subtype selectivity of the compound. |
Conclusion and Future Directions
Derivatives of the this compound core represent a promising class of selective positive allosteric modulators of GluN2C/D-containing NMDA receptors. Their mechanism of action, centered on the potentiation of receptor function in response to endogenous glutamate, offers a nuanced approach to modulating glutamatergic signaling. The downstream activation of Ca²⁺-dependent signaling pathways, such as those involving CaMKII and CREB, underlies their potential to influence synaptic plasticity and neuronal function.
Future research in this area should focus on:
-
Precise Binding Site Elucidation: Utilizing techniques such as cryo-electron microscopy and photoaffinity labeling to identify the exact binding site of these PAMs on the NMDA receptor complex.
-
In Vivo Characterization: Evaluating the physiological and behavioral effects of these compounds in animal models of neurological and psychiatric disorders where GluN2C/D subunit dysfunction is implicated.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of challenging CNS disorders.
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Ashpole, N. M., & Hudmon, A. (2011). Interactions between the NR2B Receptor and CaMKII Modulate Synaptic Plasticity and Spatial Learning. The Journal of Neuroscience, 31(15), 5766–5776. [Link]
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Wild, M., et al. (2020). The Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. ResearchGate. [Link]
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Bach, M. E., et al. (2013). Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption. Journal of Neurochemistry, 124(5), 637–647. [Link]
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Alsaad, A. A. (2019). Potential Roles for the GluN2D NMDA Receptor Subunit in Schizophrenia. International Journal of Molecular Sciences, 20(23), 5866. [Link]
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Wild, M., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. [Link]
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Comparison of in vitro calcium imaging with fura-2, fluo-4 and GCaMP3... (n.d.). ResearchGate. [Link]
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The CaMKII/NMDA receptor complex controls hippocampal synaptic transmission by kinase-dependent and independent mechanisms. (2019). ResearchGate. [Link]
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Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. (2018). PMC - NIH. [Link]
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Discovery of Dihydropyrrolo[1,2‑a]pyrazin-3(4H)‑one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N‑Methyl‑d‑Aspartate (NMDA) Receptor. (2020). Figshare. [Link]
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How Does Calcium Imaging Work | Calcium Indicators. (n.d.). Andor - Oxford Instruments. [Link]
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Li, H., et al. (2018). CaMKII Regulates Synaptic NMDA Receptor Activity of Hypothalamic Presympathetic Neurons and Sympathetic Outflow in Hypertension. The Journal of Neuroscience, 38(4), 856–868. [Link]
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CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling. (2006). PMC. [Link]
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An In-Depth Technical Guide to the Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Based Modulators
Authored by a Senior Application Scientist
Abstract
The N-methyl-D-aspartate receptor (NMDAR) is a critical ion channel that governs glutamatergic synaptic transmission throughout the central nervous system (CNS).[1][2][3][4] Its dysfunction is implicated in a spectrum of neurological and psychiatric disorders, making it a high-value target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and characterization of a novel class of dihydropyrrolo[1,2-a]pyrazin-3(4H)-one based molecules as second-generation, subtype-selective positive allosteric modulators (PAMs) of the NMDAR. We will delve into the rationale behind their development, the key experimental methodologies employed, their mechanism of action, and their future therapeutic promise.
Introduction: The Imperative for NMDAR Subtype-Selectivity
The NMDAR is a heterotetrameric ion channel, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific composition of the GluN2 subunit dictates the receptor's functional properties and its localization within the CNS. While global modulation of NMDARs can lead to significant side effects, subtype-selective modulation offers a more nuanced and potentially safer therapeutic approach. Specifically, GluN2C- and GluN2D-containing NMDARs have emerged as promising targets for treating conditions such as anxiety, depression, and schizophrenia.[1]
Positive allosteric modulators, or PAMs, represent a sophisticated strategy for therapeutic intervention. Instead of directly activating the receptor like an agonist, PAMs bind to a distinct (allosteric) site, enhancing the receptor's response to its natural ligand, glutamate. This approach preserves the natural pattern of synaptic activation, offering a more subtle and potentially safer modulation of neuronal circuits.
The Discovery Journey: A Second-Generation Breakthrough
The quest for selective GluN2C/D PAMs began with first-generation tool compounds like CIQ. While groundbreaking, CIQ presented several liabilities that limited its utility, including modest potency, poor aqueous solubility, and high lipophilicity.[2] These drawbacks necessitated the development of a new chemical scaffold with improved drug-like properties.
Medicinal chemistry efforts, through successive core modifications of the original CIQ scaffold, led to the discovery of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core.[2] This novel scaffold became the foundation for a second generation of GluN2C/D-selective PAMs.
Lead Prototype: R-(+)-EU-1180-453
The prototype of this new class is R-(+)-EU-1180-453. This compound demonstrated remarkable improvements over the first-generation CIQ.[1][3][4] It exhibits significant enhancements in potency, lipophilic efficiency, and aqueous solubility, along with a more favorable calculated LogP (cLogP).[1][2][3] Furthermore, the activity was found to be stereospecific, with one enantiomer being inactive against all tested NMDAR subtypes, a critical finding for downstream development.[2]
Data Presentation: Comparative Properties of First and Second-Generation PAMs
| Property | CIQ (First-Generation) | R-(+)-EU-1180-453 (Second-Generation) | Improvement |
| Doubling Concentration (EC2x) | Modest Potency | Log Unit Improvement[1][2][3] | ~15-fold[1] |
| Aqueous Solubility | Low | Log Unit Improvement[1][2][3] | >7-fold[1] |
| Lipophilicity (cLogP) | High | Lowered by one log unit[1][2][3] | Favorable |
| Lipophilic Efficiency (LLE) | Sub-optimal | Log Unit Improvement[2] | Favorable |
| Brain Penetrance | Not specified | Racemate is brain-penetrant[1][2][3] | Confirmed |
Visualization: The Drug Discovery Workflow
Caption: From liability identification to a second-generation lead.
Mechanism of Action: Enhancing Glutamate Signaling
R-(+)-EU-1180-453 functions by binding to an allosteric site on the NMDAR, which is distinct from the glutamate and glycine binding sites. This binding event does not open the channel directly but rather potentiates the action of glutamate. Specifically, R-(+)-EU-1180-453 was found to increase the potency of glutamate by two-fold and, remarkably, to increase the response to a maximally effective concentration of the agonist by four-fold.[1][3][4] This suggests that the modulator not only makes the receptor more sensitive to glutamate but also increases the maximum ion flow through the channel when it is activated. This potentiation of the interneuron network is thought to be therapeutically useful for treating various neuropsychiatric disorders.[1]
Visualization: NMDAR Signaling Pathway Modulation
Caption: Positive allosteric modulation of the NMDAR complex.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
The primary in vitro tool for characterizing NMDAR modulators is the two-electrode voltage clamp (TEVC) recording system using Xenopus laevis oocytes. This system allows for the controlled expression of specific NMDAR subunit combinations and precise measurement of ion channel activity.
Objective: To determine the potency (EC50) and efficacy (% modulation) of a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one based compound on specific NMDAR subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1, GluN2C, and GluN2D subunits
-
Recording solution (ND96)
-
Agonist solution (glutamate and glycine in ND96)
-
Test compound stock solution (in DMSO)
-
Two-electrode voltage clamp amplifier and data acquisition system
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with a mixture of cRNA for GluN1 and the desired GluN2 subunit (e.g., GluN2C or GluN2D) at a 1:1 ratio.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with ND96 recording solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl), one for voltage clamping and one for current measurement.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
-
Application of Agonists and Modulators:
-
Establish a baseline current by perfusing the oocyte with ND96.
-
Apply a sub-maximal concentration of glutamate and glycine (e.g., EC20) to elicit a control inward current.
-
Once a stable agonist-evoked current is achieved, co-apply the agonist solution with varying concentrations of the test compound (e.g., R-(+)-EU-1180-453).
-
Record the potentiated current at each compound concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for the control and for each concentration of the test compound.
-
Calculate the percentage of potentiation relative to the control current.
-
Plot the percentage of potentiation against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration at which 50% of the maximal potentiation is achieved) and the maximum potentiation.
-
Self-Validation System:
-
Controls: Run negative controls with vehicle (DMSO) to ensure it does not affect the current. Use a known modulator as a positive control.
-
Subtype Selectivity: Test the compound against oocytes expressing different GluN2 subunits (e.g., GluN2A, GluN2B) to confirm selectivity for GluN2C/D.
-
Reproducibility: Repeat the experiment on multiple oocytes from different frogs to ensure the results are robust and reproducible.
Broader Therapeutic Potential and Future Outlook
The primary therapeutic potential for these second-generation GluN2C/D PAMs lies in the treatment of CNS disorders where enhancing inhibitory circuit function could be beneficial.[1] However, the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold has also been explored in other therapeutic areas. For instance, derivatives of this core have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] This highlights the versatility of this "privileged scaffold" in drug discovery.
The development of R-(+)-EU-1180-453 and related compounds represents a significant step towards creating viable in vivo tool compounds and, potentially, future therapeutics.[2][3][4] The next critical phases of research will involve comprehensive in vivo studies to evaluate their efficacy in animal models of CNS disorders, as well as detailed pharmacokinetic and toxicology profiling to assess their suitability for clinical development.
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The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] This unique three-dimensional structure, coupled with its synthetic accessibility, has made it a foundational element in the development of a diverse array of therapeutic agents. Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activities of pyrrolo[1,2-a]pyrazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
Anticancer Activity: Targeting Key Pathways in Malignancy
The pyrrolo[1,2-a]pyrazine scaffold has been extensively explored for the development of novel anticancer agents.[1] Derivatives have shown significant cytotoxicity against various cancer cell lines, primarily through the induction of apoptosis and the inhibition of key signaling pathways integral to cancer cell proliferation and survival.[3][4]
Mechanism of Action: Induction of Apoptosis and Kinase Inhibition
A primary mechanism by which pyrrolo[1,2-a]pyrazine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated by the activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of essential cellular proteins like poly(ADP-ribose) polymerase (PARP).[3][5] The cleavage of PARP by activated caspase-3 is a hallmark of apoptosis, leading to the disassembly of the cell.[6][7]
Furthermore, a significant number of pyrrolo[1,2-a]pyrazine derivatives function as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[2] By blocking the activity of these enzymes, these compounds can disrupt the signaling cascades that drive tumor growth and survival.
-
PIM Kinases: A novel series of pyrrolo[1,2-a]pyrazinones have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases implicated in cell proliferation and survival.[8][9]
-
Janus Kinases (JAKs): Derivatives of the pyrrolo[2,1-f][10][11][12]triazine scaffold have demonstrated potent inhibitory activity against various JAK isoforms (JAK1, JAK2, and JAK3), which are key components of the JAK-STAT signaling pathway involved in immunity and cancer.[10][11][13]
-
c-Met and VEGFR-2: Certain pyrrolo[1,2-f][10][11][12]triazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis.[10][14]
-
p38 MAP Kinase: A series of compounds based on the pyrrolo[2,1-f][10][11][12]triazine ring system have been identified as potent inhibitors of p38α MAP kinase, a key regulator of cellular responses to stress.[15]
-
Phosphoinositide 3-kinase (PI3K): 4-amino pyrrolotriazines have been identified as selective inhibitors of the PI3Kδ isoform, a key player in immune cell signaling and a target in hematological malignancies.[16]
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, in a series of imidazo[1,2-a]pyrazine derivatives, the introduction of a piperonal group in combination with the pyrazine ring was found to enhance interactions with cancer targets, likely due to the formation of additional hydrogen bonds.[17] In another study, the anticancer action of a specific derivative was linked to the FTase-p38 signaling axis, highlighting the importance of specific functional groups in determining the mechanism of action.[14]
Quantitative Data on Anticancer Activity
The cytotoxic potential of various pyrrolo[1,2-a]pyrazine derivatives has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines | Compound 8l | MCF-7 (Breast) | 2.80 ± 0.03 | [4] |
| A549 (Lung) | 2.53 ± 0.05 | [4] | ||
| 3,4-Dihydropyrrolo[1,2-a]pyrazine | Compound 3h | PC-3 (Prostate) | 1.18 ± 0.05 | [3] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [3] | ||
| Pyrrolo (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) | PPDHMP | A549 (Lung) | 19.94 ± 1.23 | [5] |
| HeLa (Cervical) | 16.73 ± 1.78 | [5] | ||
| Pyrrolo[1,2-f][10][11][12]triazine | Compound 27a (c-Met/VEGFR-2 inhibitor) | BaF3-TPR-Met | 0.00071 ± 0.00016 | [14] |
| HUVEC-VEGFR2 | 0.0374 ± 0.000311 | [14] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[8][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay measures the activity of caspase-3, a key executioner of apoptosis.[11][12][13][18]
-
Cell Lysis: Lyse treated and untreated cells with a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.
This technique is used to detect the cleavage of PARP, a hallmark of apoptosis.[6][7][19]
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.
Antiviral Activity: Targeting Viral Replication
Pyrrolo[1,2-a]pyrazine derivatives have also emerged as potential antiviral agents, with activity reported against influenza virus and human immunodeficiency virus (HIV). [20][21][22]
Anti-Influenza Activity
A series of 2,4-disubstituted pyrrolo[2,1-f]t[10][11][12]riazines have been synthesized and shown to possess antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1). [22][23]One of the most potent compounds demonstrated an IC50 of 4 µg/mL. [23]The proposed mechanism of action for these compounds is the inhibition of neuraminidase, a key viral enzyme responsible for the release of new virus particles from infected cells. [23]
Anti-HIV Activity
Certain pyrrolo[1,2-a]pyrazine-related scaffolds have shown promise as anti-HIV agents. For example, novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives have been designed and synthesized, with some compounds exhibiting potent anti-HIV-1 activity with EC50 values in the low micromolar range and a high therapeutic index. [17][24][25]The mechanism of action for these compounds is believed to be the inhibition of HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA. [24]
Quantitative Data on Antiviral Activity
| Compound Class | Virus | Metric | Value | Reference |
| 2,4-disubstituted pyrrolo[2,1-f]t[10][11][12]riazine | Influenza A (H1N1) | IC50 | 4 µg/mL | [23] |
| 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione (9g) | HIV-1 | EC50 | < 5 µM | [17][24] |
| 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione (15i) | HIV-1 | EC50 | < 5 µM | [17][24] |
Experimental Protocol: Neuraminidase Inhibition Assay
This assay is used to screen for compounds that inhibit the activity of the influenza virus neuraminidase enzyme. [2][11][12][13][18]
-
Prepare Reagents: Prepare a fluorescent substrate for neuraminidase, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Reaction: In a 96-well plate, mix the influenza virus with various concentrations of the test compound.
-
Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.
Neuroprotective Effects: Combating Neurodegenerative Diseases
Pyrrolo[1,2-a]pyrazine derivatives are also being investigated for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. [5][26][27][28][29][30]
Inhibition of Amyloid-Beta Aggregation
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. Several pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit the aggregation of Aβ peptides and even dissociate pre-formed Aβ fibrils. [5][26][27][28]For example, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been shown to be effective at inhibiting Aβ aggregation at concentrations of 10 µM and 100 µM. [26]In animal models of Alzheimer's disease, administration of these compounds led to a reduction in cerebral Aβ aggregation and prevented cognitive decline. [5][27]
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils. [3][7][10][19][31]
-
Prepare Aβ Solution: Prepare a solution of Aβ peptide (e.g., Aβ1-42) in a suitable buffer.
-
Induce Aggregation: Incubate the Aβ solution at 37°C to induce fibril formation, in the presence and absence of the test compound.
-
ThT Staining: At various time points, take aliquots of the Aβ solution and add Thioflavin T.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
Data Analysis: An increase in fluorescence intensity indicates the formation of amyloid fibrils. The inhibitory effect of the test compound can be quantified by comparing the fluorescence in the treated samples to the untreated control.
Synthesis of Pyrrolo[1,2-a]pyrazine Derivatives
A variety of synthetic routes have been developed for the preparation of the pyrrolo[1,2-a]pyrazine scaffold and its derivatives. These methods include cyclization, ring annulation, and multicomponent reactions. [2][23]For example, hexahydropyrrolo[1,2-a]pyrazine-1,4-diones can be synthesized through a two-step process involving the reaction of tert-butyl 1-hydrazinecarboxylate with triphosgene and ethyl 2-pyrrolidinecarboxylate, followed by deprotection and cyclization. [32]Solid-phase synthesis strategies have also been employed for the rapid generation of libraries of these compounds. [33]
Conclusion and Future Perspectives
The pyrrolo[1,2-a]pyrazine scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. The diverse biological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to antiviral and neuroprotective, underscore its potential for the development of novel therapeutics. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is likely to yield new and improved drug candidates for a wide range of diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.
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An In-Depth Technical Guide to Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Structural Analogs: Synthesis, Bioactivity, and Therapeutic Potential
Abstract
The hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one core is a privileged bicyclic lactam scaffold that has garnered substantial interest in medicinal chemistry. Its conformationally restricted structure serves as an excellent starting point for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of its structural analogs, with a primary focus on their roles as N-Methyl-D-aspartate (NMDA) receptor positive allosteric modulators and kinase inhibitors. We will explore the causal reasoning behind synthetic strategies, present validated experimental protocols for synthesis and biological evaluation, and visualize key workflows and mechanisms to provide a comprehensive resource for researchers in drug discovery and development.
The this compound Scaffold: A Foundation for Innovation
The pyrrolo[1,2-a]pyrazine heterocyclic system is a versatile framework found in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[2][3] The fully saturated this compound variant, a rigid bicyclic dipeptide analog, provides a three-dimensional structure that can mimic peptide turns and present substituents in well-defined spatial orientations.[4][5][6] This conformational rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.
The true power of this scaffold lies in its synthetic tractability, which allows for systematic structural modifications. This guide will focus on two prominent areas where analogs of this core have shown significant promise: the modulation of NMDA receptors and the inhibition of protein kinases.
Key Synthetic Strategies: Building the Bicyclic Core
The construction of the pyrrolo[1,2-a]pyrazine ring system is a critical step in accessing these valuable analogs. The choice of synthetic route is dictated by the desired substitution patterns and stereochemistry. One of the most robust and widely employed methods is the Pictet-Spengler reaction.[7]
The Pictet-Spengler Approach: A Cornerstone Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7] For the synthesis of the this compound core, a key precursor is typically derived from L-proline, which provides the pyrrolidine portion of the bicycle with inherent stereocontrol.
The causality behind this choice is twofold:
-
Efficiency: It allows for the rapid construction of the fused bicyclic system in a single, often high-yielding, step.
-
Stereochemical Control: Starting with a chiral building block like L-proline directly installs a key stereocenter, which is often crucial for biological activity.
Below is a generalized workflow for this synthetic approach.
Detailed Protocol: Synthesis of the (8aS)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Core
This protocol is a representative example adapted from methodologies used in the synthesis of bicyclic dipeptide analogs and related heterocyclic systems.[4][8]
Step 1: N-acylation of L-Proline
-
To a solution of L-proline (1.0 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Add triethylamine (2.2 eq) to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Wash the reaction mixture with 1N HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chloroacetyl-proline intermediate.
-
Causality: This step attaches the electrophilic "handle" (the chloroacetyl group) necessary for the subsequent cyclization step.
-
Step 2: Amination and Cyclization
-
Dissolve the chloroacetyl-proline intermediate (1.0 eq) in a solution of aqueous ammonia (excess).
-
Heat the mixture in a sealed vessel at 80-100 °C for 12-18 hours. This step involves an initial SN2 reaction followed by an intramolecular amide bond formation.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a polar organic solvent like ethyl acetate or a DCM/isopropanol mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the (8aS)-hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one core.
-
Self-Validation: The stereochemistry of the proline starting material dictates the final product's stereochemistry at the bridgehead carbon. The structural integrity and purity can be confirmed by ¹H NMR, ¹³C NMR, and HRMS, which should match literature values for the target compound.
-
Therapeutic Application I: NMDA Receptor Positive Allosteric Modulators (PAMs)
N-Methyl-D-aspartate receptors (NMDARs) are crucial ligand-gated ion channels for excitatory synaptic transmission in the central nervous system.[9] Their dysfunction is implicated in numerous neurological disorders. Analogs based on a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core have been identified as second-generation, selective positive allosteric modulators (PAMs) for NMDARs containing GluN2C and GluN2D subunits.[9][10] These PAMs offer a significant therapeutic advantage over first-generation compounds by improving properties like potency, aqueous solubility, and lipophilicity.[10]
Mechanism of Action and SAR Insights
These PAMs do not activate the receptor directly but instead potentiate the response to the co-agonists glutamate and glycine.[11][12] They can increase agonist potency and/or enhance the maximal receptor response.[10][13]
Structure-activity relationship studies have revealed key insights:
-
Aryl Substituents: The nature and position of substituents on an aryl ring attached to the core are critical for potency and selectivity.
-
Stereochemistry: The activity is often stereo-dependent, with one enantiomer being significantly more active than the other.[10]
-
Core Modifications: Shifting from previous scaffolds (like isoquinolinones) to the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core led to a marked improvement in drug-like properties.[10]
| Compound ID | Core Structure | R-Group Modification | Doubling Conc. (μM) | Aqueous Solubility (μM) |
| CIQ (Baseline) | Isoquinolinone | Phenyl | 3.1 | 7.9 |
| R-(+)-EU-1180–453 | Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one | 4-Chlorophenyl | 0.2 | >60 |
Table 1: Comparison of a first-generation NMDA PAM (CIQ) with a second-generation dihydropyrrolo[1,2-a]pyrazin-3(4H)-one analog. Data synthesized from[10][11].
Protocol: Evaluation of NMDA Receptor PAMs via Electrophysiology
The gold standard for evaluating NMDAR modulators is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific NMDAR subunits.[14][15]
Step 1: Oocyte Preparation and cRNA Injection
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2C).
-
Incubate the injected oocytes for 2-5 days at 18 °C to allow for receptor expression.
Step 2: Two-Electrode Voltage-Clamp Recording
-
Place an oocyte in the recording chamber and perfuse with a standard recording buffer (e.g., BaCl₂-based to block Ca²⁺-activated chloride channels).
-
Impale the oocyte with two glass microelectrodes filled with KCl and clamp the membrane potential at -40 to -60 mV.
-
Establish a baseline current by applying a low, non-saturating concentration of glutamate and glycine (e.g., EC₁₀).
-
Causality: Using a sub-maximal agonist concentration allows for the clear observation of potentiation by the PAM.
-
Step 3: Compound Application and Data Acquisition
-
Co-apply the test compound (dissolved in DMSO, final concentration <0.1%) with the agonists.
-
Record the potentiated current response until it reaches a steady state.
-
Wash out the compound and agonists and allow the current to return to baseline.
-
Repeat with a range of compound concentrations to generate a dose-response curve.
-
Calculate the "doubling concentration" (the concentration of PAM required to double the agonist-evoked current) and the maximum potentiation effect.
-
Self-Validation: The experiment should include a vehicle control (DMSO) to ensure it has no effect on its own. A known NMDAR antagonist can be applied at the end of the experiment to confirm that the recorded currents are indeed mediated by NMDARs.
-
Therapeutic Application II: Kinase Inhibitors
The pyrrolo[1,2-a]pyrazine scaffold is prevalent in the design of potent kinase inhibitors targeting enzymes implicated in cancer and inflammatory diseases.[1][3] The scaffold acts as a rigid bioisostere for other hinge-binding motifs, allowing for the strategic placement of substituents to interact with specific pockets in the kinase active site.
Mechanism of Action and SAR Insights
Most kinase inhibitors function by competing with ATP for binding in the catalytic cleft of the enzyme. The pyrrolopyrazine core often forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.
| Compound Class | Target Kinase | Key Substituent | IC₅₀ (nM) |
| Pyrrolopyrimidine | Mer/Axl | 7-aryl, 2-anilino | 2 - 16 |
| Pyrrolotriazine | PI3Kδ | 4-amino | < 50 |
| Pyrrolopyrazine | FGFR | Various | ~30 |
Table 2: Representative examples of pyrrolo-fused pyrazine analogs as kinase inhibitors. Data synthesized from[9][16][17].
SAR studies consistently show that modifications to the aryl groups extending from the core dramatically influence both potency and selectivity against different kinases.[16][17]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC₅₀ value of a test compound against a specific protein kinase by measuring ATP consumption.[4][18][19][20]
Step 1: Reagent Preparation
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 μM.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare the kinase enzyme, substrate peptide, and ATP solutions in the reaction buffer. The optimal ATP concentration should be at or near its Kₘ for the specific kinase.
-
Causality: Using ATP at its Kₘ ensures the assay is sensitive to competitive inhibitors.
-
Step 2: Kinase Reaction
-
In a white, opaque 384-well plate, add the test compound dilutions (or DMSO as a control).
-
Add the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30 °C for 60 minutes.
Step 3: ADP Detection and Measurement
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
Step 4: Data Analysis
-
Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The assay must include a "no enzyme" control (background) and a "no inhibitor" (100% activity) control. A known potent inhibitor for the target kinase should be run as a positive control to validate the assay's performance.
-
Conclusion and Future Directions
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The structural rigidity and synthetic accessibility of this core allow for its effective application in diverse areas, from CNS disorders to oncology. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore and expand this valuable chemical space. Future efforts will likely focus on developing analogs with even greater subtype selectivity, exploring novel therapeutic targets, and optimizing pharmacokinetic and safety profiles to advance these promising compounds toward clinical applications.
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An In-Depth Technical Guide to the Spectroscopic Data of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic scaffold Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one, a core structure of significant interest in medicinal chemistry. Due to the nuances of saturation in the pyrazine ring, this compound is more precisely named Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one . This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this scaffold is also discussed to provide context for the spectroscopic analysis. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel compounds based on this privileged heterocyclic system.
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold
The pyrrolo[1,2-a]pyrazine core is a recurring motif in a variety of biologically active natural products and synthetic analogues.[1] Its rigid, bicyclic structure makes it an attractive scaffold for the development of novel therapeutic agents. The dihydropyrrolo[1,2-a]pyrazinone series, in particular, has been identified as a promising framework for the development of selective positive allosteric modulators (PAMs) of the N-methyl-d-aspartate (NMDA) receptor, which are of interest for treating central nervous system disorders.[2][3]
A thorough understanding of the spectroscopic characteristics of the parent scaffold is paramount for the unambiguous identification and characterization of its derivatives during drug discovery and development campaigns. This guide aims to provide that foundational knowledge.
Molecular Structure and Atom Numbering
The definitive structure and atom numbering scheme are crucial for the correct assignment of spectroscopic signals. The structure of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is depicted below.
Caption: Molecular structure and atom numbering of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one.
Synthesis and Spectroscopic Context
The synthesis of the dihydropyrrolo[1,2-a]pyrazinone scaffold is pivotal as the chosen synthetic route dictates the potential impurities and byproducts that may be observed in the spectroscopic analysis. A common strategy involves the cyclization of a pyrrole-based precursor. For instance, the synthesis of a closely related isomer, 1H-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one, has been achieved through a multi-step sequence starting from 2-pyrrolyltrichloroacetone, involving monoesterification, bromine displacement, cyclization to a lactone, and subsequent amidation.[4] Such synthetic pathways underscore the importance of rigorous spectroscopic characterization to confirm the formation of the desired product and to identify any residual starting materials or intermediates.
Spectroscopic Data and Interpretation
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., N-H).[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1, H-2 | ~3.0 - 4.0 | m | - | Protons on the saturated pyrazine ring, adjacent to nitrogen atoms. |
| H-5, H-6, H-7 | ~6.0 - 7.5 | m | - | Protons on the pyrrole ring. Their exact shifts and multiplicities will depend on the substitution pattern. |
| N-H | Variable | br s | - | The chemical shift is highly dependent on solvent and concentration. May not be observed due to exchange. |
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (C-3) | ~160 - 175 | Carbonyl carbon of the amide. |
| C-1, C-2 | ~40 - 60 | Carbons in the saturated portion of the pyrazine ring. |
| C-4a, C-5, C-6, C-7 | ~100 - 140 | Carbons of the pyrrole ring. |
The interpretation of the NMR spectra of derivatives of this scaffold would involve analyzing the changes in chemical shifts and coupling patterns resulting from the introduced substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For solid samples, a common method is to prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.[8]
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded and automatically subtracted from the sample spectrum.
Expected IR Spectral Data:
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| N-H Stretch | 3200 - 3500 | Broad peak, indicating the presence of the secondary amine. |
| C-H Stretch (sp²) | 3000 - 3100 | Aromatic C-H stretching of the pyrrole ring. |
| C-H Stretch (sp³) | 2850 - 3000 | Aliphatic C-H stretching of the pyrazine ring. |
| C=O Stretch (Amide) | 1650 - 1690 | Strong absorption characteristic of the amide carbonyl group. |
| C=C Stretch | 1400 - 1600 | Aromatic C=C stretching of the pyrrole ring. |
| C-N Stretch | 1000 - 1350 | C-N stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Expected Mass Spectrometry Data:
The molecular formula for Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is C₇H₈N₂O, with a molecular weight of 136.15 g/mol .
| Ion | m/z (Expected) | Notes |
| [M]⁺ | 136 | Molecular ion peak. |
Fragmentation Pathway:
The fragmentation of the molecular ion will provide valuable structural information. A plausible fragmentation pathway is initiated by the cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms.
Caption: Plausible fragmentation pathway for Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one in EI-MS.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound, more accurately referred to as Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one. By understanding the principles behind NMR, IR, and MS, and by having access to representative spectral data and interpretation, researchers and drug development professionals are better equipped to characterize novel derivatives of this important heterocyclic scaffold. The provided experimental protocols and data tables serve as a practical reference for laboratory work, ensuring the accurate and efficient structural elucidation of new chemical entities based on the pyrrolo[1,2-a]pyrazine core.
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Epplin, M. P., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569–7600. [Link]
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Guo, Y. E., et al. (2013). Design and Preparation of 1H-3, 4-Dihydropyrrolo[1, 2-a] Pyrazin-1-One via 1H-3,4-Dihydropyrrolo[1,2-C][1][7] Oxazin-1-One Route. Advanced Materials Research, 781, 411-414. [Link]
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Isolating Nature's Intricate Scaffolds: A Technical Guide to the Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Core
Abstract
The hexahydropyrrolo[1,2-a]pyrazine core, a privileged scaffold in natural products, represents a class of diketopiperazine alkaloids with significant and diverse biological activities, including antimicrobial, antioxidant, and antitumor properties. These compounds are predominantly biosynthesized by a rich diversity of microorganisms, from marine bacteria to terrestrial fungi. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven methodology for the successful isolation, purification, and structural elucidation of natural products containing this valuable chemical architecture. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a robust framework for navigating the complexities of natural product chemistry, from microbial culture to pure, characterized compound.
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Core
The hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one and its 1,4-dione parent structures are bicyclic systems formed from the condensation of proline with another amino acid. This seemingly simple fusion gives rise to a conformationally constrained scaffold that is a cornerstone of numerous bioactive microbial metabolites. Its derivatives range from the simple, unsubstituted core found in bacteria to highly complex, prenylated, and stereochemically rich indole alkaloids like the brevianamides isolated from fungi.[1][2]
The scientific impetus for isolating these compounds is clear: their proven biological activities make them attractive starting points for drug discovery programs. For example, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- isolated from marine-derived Bacillus and Streptomyces species has demonstrated potent antibacterial activity against multidrug-resistant pathogens and significant antioxidant effects.[1][3] More complex family members, such as the brevianamide alkaloids from Penicillium and Aspergillus species, exhibit a range of activities including insecticidal and antitumor properties.[2][4]
This guide will provide a comprehensive workflow, grounded in practical experience, for the isolation of these molecules, using two representative case studies: a simple bacterial diketopiperazine and a more complex fungal indole alkaloid.
Natural Sources and Biosynthetic Considerations
The primary producers of hexahydropyrrolo[1,2-a]pyrazine-based natural products are microorganisms, particularly those from underexplored environments which are hotspots of chemical diversity.
-
Bacteria : Genera such as Bacillus and Streptomyces are prolific producers of the simpler diketopiperazine derivatives.[1][5] These are often isolated from unique ecological niches, including marine sponges and mangrove sediments, suggesting a role in chemical defense or symbiosis.[1][6]
-
Fungi : The genera Aspergillus and Penicillium are renowned for producing more complex alkaloids that feature the hexahydropyrrolo[1,2-a]pyrazine core embedded within a larger, often prenylated, indole structure (e.g., Brevianamides).[2][4] These intricate molecules are assembled by sophisticated biosynthetic machinery, including multi-modular nonribosomal peptide synthetases (NRPSs).[4]
Understanding the producing organism is the first critical decision point in the isolation strategy, as it dictates the initial cultivation and fermentation parameters.
The Isolation Workflow: A Strategic Overview
The path from a producing microorganism to a pure, characterized compound is a multi-stage process. Each step is designed to enrich the target compound while systematically removing impurities. The causality behind this workflow is the progressive exploitation of the molecule's unique physicochemical properties (polarity, solubility, size) to separate it from the complex chemical milieu of a microbial extract.
Caption: A generalized workflow for natural product isolation.
Detailed Experimental Protocols
The following sections provide step-by-step methodologies. The protocols are presented as self-validating systems; the rationale behind critical steps is explained to allow for adaptation and troubleshooting.
Part A: Isolation of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- from Bacillus tequilensis
This protocol is adapted from the successful isolation of an antibacterial agent from a marine sponge-associated Bacillus tequilensis MSI45.[1][7]
Step 1: Fermentation
-
Rationale: To culture the bacteria under conditions that promote the production of the target secondary metabolite. Nutrient composition, pH, and temperature are critical variables.
-
Protocol:
-
Prepare the seed culture medium (e.g., Nutrient Broth). Inoculate with a pure colony of B. tequilensis. Incubate at 30°C for 24 hours with shaking (200 rpm).
-
Prepare the production medium (e.g., Tryptone Yeast Extract Broth). Inoculate the production medium with the seed culture (5% v/v).
-
Incubate the production culture at 30°C for 4-5 days with shaking (200 rpm). Monitor for bioactivity using a disk diffusion assay against a sensitive organism (e.g., S. aureus).
-
Step 2: Extraction and Partitioning
-
Rationale: To separate the bioactive compounds from the aqueous culture medium into an organic solvent. Ethyl acetate is an excellent choice for moderately polar compounds and is easily evaporated.
-
Protocol:
-
Centrifuge the culture broth (e.g., 8000 rpm, 20 min) to separate the supernatant from the bacterial cells.
-
Transfer the supernatant to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract. A yield of approximately 16 g/L can be expected.[1]
-
Step 3: Chromatographic Purification
-
Rationale: A multi-step chromatography cascade is essential for isolating the target compound from the complex crude extract. This protocol uses polarity (silica gel) followed by high-resolution reverse-phase separation (HPLC).
-
Protocol:
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (e.g., 60-120 mesh) column in a suitable non-polar solvent like hexane.
-
Adsorb the crude extract onto a small amount of silica gel (dry loading) and apply it to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), pooling fractions with similar profiles that show the desired compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the enriched fraction from the silica gel step in methanol.
-
Purify using a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of methanol and water. For example, a linear gradient from 20% methanol to 100% methanol over 30 minutes.
-
Monitor the elution with a UV detector (e.g., at 210 nm) and collect the peak corresponding to the target compound.
-
Evaporate the solvent to yield the pure pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-.
-
-
Part B: A Representative Protocol for Fungal Brevianamide Isolation
This protocol synthesizes common methodologies for isolating complex indole alkaloids like Brevianamide F from fungal cultures such as Aspergillus or Penicillium.[4][8][9]
Step 1: Solid-State Fermentation
-
Rationale: Many fungi produce a different spectrum of secondary metabolites on solid media compared to liquid culture. Solid rice medium is a classic and effective method for inducing alkaloid production.
-
Protocol:
-
Prepare the solid fermentation medium: To 200 g of rice in a 1L Erlenmeyer flask, add 60 mL of distilled water and let it soak overnight. Autoclave to sterilize.[8]
-
Inoculate the sterile rice with a spore suspension or mycelial plugs of the producing fungus (e.g., Aspergillus amstelodami).[8]
-
Incubate under static conditions at 28-30°C in the dark for 10-21 days.[8]
-
Step 2: Extraction
-
Rationale: The solid culture must be thoroughly extracted with an organic solvent to recover the metabolites.
-
Protocol:
-
After incubation, break up the solid fermented rice culture.
-
Soak the entire culture in a large excess of ethyl acetate (e.g., 3 x 2L for every 1L flask) for 24 hours at room temperature, with occasional agitation.
-
Filter the mixture to separate the solid residue from the ethyl acetate extract.
-
Concentrate the ethyl acetate extract under reduced pressure to obtain the crude fungal extract.
-
Step 3: Purification Cascade
-
Rationale: Fungal extracts are notoriously complex. A multi-modal chromatographic approach is required, typically involving normal-phase, size-exclusion, and reverse-phase chromatography.
-
Protocol:
-
Initial Fractionation (Silica Gel VLC):
-
Perform a Vacuum Liquid Chromatography (VLC) on a broad silica gel column.
-
Elute with a step gradient of increasing polarity (e.g., Hexane -> Hexane/EtOAc -> EtOAc -> EtOAc/MeOH). This provides rapid, coarse fractionation of the crude extract.
-
-
Size-Exclusion Chromatography:
-
Take the moderately polar fractions containing the target alkaloids and dissolve them in methanol.
-
Apply the sample to a Sephadex LH-20 column and elute with 100% methanol. This step is effective at separating compounds based on their size and removing polymeric material.
-
-
Final Purification (Preparative HPLC):
-
Subject the alkaloid-rich fractions from the Sephadex column to preparative HPLC on a C18 column.
-
Use a shallow gradient of acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape.
-
Collect peaks corresponding to Brevianamide F and other related alkaloids.
-
-
Structure Elucidation: From Data to Molecule
Once a pure compound is obtained, its chemical structure must be determined. This is a puzzle solved primarily with Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This is the first and most crucial step. HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which allows for the unambiguous determination of the molecular formula.
-
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- : C₇H₁₀N₂O₂ (Calculated [M+H]⁺: 155.0815, Observed: ~155.0817)
-
Brevianamide F (cyclo(L-Trp-L-Pro)) : C₁₆H₁₇N₃O₂ (Calculated [M+H]⁺: 284.1394, Observed: ~284.1399)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for determining the precise connectivity and stereochemistry of a molecule. A suite of experiments is required.
-
¹H NMR: Identifies the number and type of protons in the molecule and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular skeleton.
-
Caption: Logic flow for structure elucidation using 2D NMR.
Table 1: Representative ¹H and ¹³C NMR Data for Cyclo(L-Pro-L-Val) in CD₃OD
Cyclo(L-Pro-L-Val) is a common derivative with the target this compound core. Data sourced from[10].
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| Proline Moiety | |||
| 1 (C=O) | 171.3 | - | H-8a, H-5 |
| 5 | 44.9 | 3.50–3.61 (m) | C-1, C-6, C-8 |
| 6 | 28.7 | 1.90–2.00 (m) | C-5, C-7, C-8 |
| 7 | 22.0 | 2.31–2.39 (m) | C-5, C-6, C-8a |
| 8 | 28.3 | 1.90–2.00 (m) | C-6, C-7, C-8a |
| 8a | 60.3 | 4.22 (t, 7.4) | C-1, C-4, C-7, C-8 |
| Valine Moiety | |||
| 4 (C=O) | 166.3 | - | H-3, H-8a |
| 3 | 58.8 | 4.04–4.07 (m) | C-4, C-1', C-2', C-3' |
| 1' (CH) | 28.3 | 2.51 (dt, 12.0, 6.6) | C-3, C-2', C-3' |
| 2' (CH₃) | 17.6 | 1.11 (d, 6.8) | C-3, C-1', C-3' |
| 3' (CH₃) | 15.4 | 0.95 (d, 6.8) | C-3, C-1', C-2' |
Conclusion and Future Outlook
The isolation of natural products built around the hexahydropyrrolo[1,2-a]pyrazine core is a rewarding endeavor that sits at the intersection of microbiology, chemistry, and pharmacology. The methodologies detailed in this guide provide a robust and logical framework for success. The key to efficient isolation lies not in rigidly following a protocol, but in understanding the underlying chemical principles that govern each step—from optimizing microbial production to designing a rational chromatographic purification cascade. As new analytical technologies emerge and microbial genomics continues to unveil novel biosynthetic gene clusters, the discovery of new, bioactive members of this important alkaloid family will undoubtedly accelerate, providing new leads for the development of future therapeutics.
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Alshaibani, M. M., et al. (2017). Isolation, Purification, and Characterization of Five Active Diketopiperazine Derivatives From Endophytic Streptomyces SUK 25 With Antimicrobial and Cytotoxic Activities. PubMed. Available at: [Link]
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Wang, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2035. Available at: [Link]
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Kiran, G. S., et al. (2018). Supplementary Information for "An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45...". RSC Publishing. Available at: [Link]
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Olishenu, A. A., et al. (2022). Antibiotics Development and the Potentials of Marine-Derived Compounds to Stem the Tide of Multidrug-Resistant Pathogenic Bacteria, Fungi, and Protozoa. Marine Drugs, 20(11), 699. Available at: [Link]
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Lawrence, A. L., et al. (2022). Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis. Chemical Science, 13(3), 643-651. Available at: [Link]
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ResearchGate. (n.d.). Four New Alkaloids, Brevianamides O – R, from the Fungus Aspergillus versicolor. Available at: [Link]
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Foreword: Charting the Unexplored Potential of the Pyrrolopyrazine Scaffold
An In-Depth Technical Guide to the In Vitro Evaluation of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one and Its Analogs
The hexahydropyrrolo[1,2-a]pyrazine core represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated to interact with a diverse range of biological targets. While direct in vitro studies on the parent this compound are not extensively documented in publicly accessible literature, a wealth of research on closely related analogs provides a compelling roadmap for its systematic investigation. Derivatives of the broader pyrrolo[1,2-a]pyrazine family have demonstrated significant activities, including modulation of central nervous system receptors, antimicrobial and antifungal effects, and even potential as novel psychoactive substances[1][2][3][4][5].
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, phased approach to characterizing the in vitro biological activity of novel compounds based on the this compound scaffold. We will move from foundational profiling to hypothesis-driven mechanistic studies, emphasizing the rationale behind experimental choices and the importance of self-validating protocols. The objective is to build a robust data package that can confidently guide further preclinical development.
Phase 1: Foundational Biological Profiling - Establishing a Baseline
Before delving into complex mechanism-of-action studies, it is critical to establish the fundamental interaction of the test compound with biological systems. This initial phase focuses on cytotoxicity, broad-spectrum antimicrobial activity, and antioxidant potential, which are known activities of related scaffolds[2][4][6].
Caption: Phase 1 Workflow: Initial broad-spectrum in vitro screening.
General Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery, providing essential information on its therapeutic window[7][8]. A compound with high, non-specific cytotoxicity is often deprioritized unless it is being developed as a cytotoxic agent, for instance, in oncology[9].
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used proxy for cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which convert the MTT tetrazolium salt into a purple formazan product. A decrease in formazan production is proportional to the degree of cell death or proliferation inhibition[7].
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. It is an indicator of compromised cell membrane integrity, a hallmark of necrosis[9][10].
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which are a direct indicator of metabolically active, viable cells. ATP levels rapidly decrease upon cell death.
This protocol provides a general framework for assessing the cytotoxicity of a novel compound against a selected cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if oncology is a focus).
-
Cell Culture and Seeding:
-
Maintain the chosen cell line in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment[7].
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing (e.g., from 0.1 µM to 100 µM).
-
Add the various concentrations of the test compound to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug like doxorubicin)[7].
-
-
Incubation and Assay:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT[7].
-
-
Data Acquisition and Analysis:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader[7].
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit cell growth by 50%)[7].
-
| Parameter | Description | Typical Value | Reference |
| IC50 | Half-maximal inhibitory concentration | Compound-dependent | [7] |
| Cell Line | E.g., RAW 264.7 (macrophage) | N/A | [2][11] |
| PPDHP IC50 | IC50 of a related diketopiperazine | 500 µg/mL | [2][12] |
Phase 2: Target Class Identification and Hypothesis Generation
With a baseline understanding of the compound's cytotoxicity, the next phase aims to identify potential biological targets. This is guided by the known activities of structural analogs, which point towards CNS receptors and other specific protein targets[1][5][13].
Caption: Phase 2 Workflow: Hypothesis generation through targeted screening.
Broad Panel Screening: Casting a Wide Net
-
Rationale: Given that dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives are known positive allosteric modulators (PAMs) of NMDA receptors (specifically GluN2C/D subtypes) and other analogs bind to histamine H3 receptors, a logical first step is to screen the compound against a broad panel of CNS receptors[1][5][14][15]. Similarly, the discovery of pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors suggests that a kinase screen is warranted[13][16].
-
Methodology: Commercially available screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan®) offer cost-effective ways to test a compound at a single concentration (e.g., 10 µM) against hundreds of receptors, ion channels, and enzymes.
-
Data Interpretation: "Hits" are typically defined as compounds that cause >50% inhibition of radioligand binding or enzyme activity. These hits do not confirm functional activity but provide strong hypotheses for follow-up studies.
Advanced Target Identification for Novel Scaffolds
If broad panel screening does not yield clear targets, or if a novel phenotypic effect is observed, more advanced, unbiased methods may be employed to identify the direct binding partners of the small molecule[17][18].
-
Affinity Chromatography: This classic method involves immobilizing the small molecule on a solid support (e.g., agarose beads) to "pull down" its binding proteins from a cell lysate. The bound proteins are then identified by mass spectrometry[17][19][20].
-
Drug Affinity Responsive Target Stability (DARTS): DARTS is a powerful technique that does not require chemical modification of the compound. It is based on the principle that a small molecule binding to its target protein can increase the protein's stability and protect it from protease degradation. This change in stability can be detected by gel electrophoresis or mass spectrometry[19][20].
Phase 3: Mechanistic Deep Dive and Functional Characterization
The results from Phase 2 generate specific, testable hypotheses. Phase 3 involves detailed in vitro assays to confirm the target engagement and elucidate the functional consequences of the compound-target interaction.
Case Study: Investigating a CNS Receptor "Hit"
If a binding "hit" is identified on a specific CNS receptor, such as the NMDA receptor, the following functional assays are critical.
This is a gold-standard method for studying the function of ion channels like the NMDA receptor.
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the specific NMDA receptor subunits of interest (e.g., GluN1 and GluN2C or GluN2D)[1].
-
Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -40 to -70 mV).
-
-
Compound Application and Data Acquisition:
-
Apply a sub-maximal concentration of the agonist (e.g., glutamate) to elicit a baseline current response.
-
Co-apply the agonist with various concentrations of the test compound (this compound).
-
Record the current responses. A positive allosteric modulator (PAM) will increase the amplitude of the agonist-evoked current[1][14].
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of the test compound.
-
Normalize the responses to the baseline agonist response.
-
Plot a concentration-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximum potentiation[1].
-
| Parameter | Description | Reported Value for Analog | Reference |
| Doubling Concentration | Conc. to double receptor response | Log unit improvement over CIQ | [1] |
| Max Potentiation | Max increase in agonist response | 4-fold for R-(+)-EU-1180–453 | [1][14] |
| Receptor Subtype | NMDA receptor subunits | GluN2C and GluN2D selective | [1][15] |
Case Study: Characterizing a Cytotoxic "Hit"
If the compound shows significant cytotoxicity in Phase 1, it is crucial to determine the mechanism of cell death.
-
Apoptosis vs. Necrosis Assays: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis, while PI enters cells only when the membrane is compromised, indicating late apoptosis or necrosis[9][21].
-
Caspase Activity Assays: Employ luminogenic or fluorogenic substrates to measure the activity of key executioner caspases (e.g., Caspase-3/7), which are hallmarks of apoptosis[9].
-
Mitochondrial Membrane Potential: Use dyes like JC-1 or TMRE to assess the depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway[9].
Conclusion and Future Directions
This guide outlines a systematic, multi-phased strategy for the in vitro characterization of this compound. By starting with a broad assessment of bioactivity and progressively narrowing the focus based on empirical data, researchers can efficiently build a comprehensive profile of this novel chemical entity. The insights gained from these in vitro studies are foundational for making informed decisions about lead optimization, in vivo efficacy studies, and the overall trajectory of a drug discovery program. The diverse activities of related pyrrolopyrazine scaffolds suggest that a thorough investigation of this core structure is a worthwhile endeavor with the potential to uncover novel therapeutics.
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The Emergence of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one as a Promising Scaffold for CNS Drug Discovery: A Technical Guide to Early-Stage Research
Introduction: Targeting the NMDA Receptor with Precision
The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic synaptic transmission, is fundamental to synaptic plasticity, learning, and memory.[1] Dysfunction of this intricate ion channel has been implicated in a host of central nervous system (CNS) disorders, including schizophrenia, depression, and neurodegenerative diseases.[2][3] The NMDA receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The diverse combination of these subunits gives rise to a variety of receptor subtypes with distinct physiological and pharmacological properties. This diversity presents a significant opportunity for the development of subtype-selective modulators that can fine-tune neuronal circuits with greater precision and potentially fewer side effects than broad-spectrum antagonists.
Positive allosteric modulators (PAMs) of the NMDA receptor have garnered considerable interest as a therapeutic strategy.[4] Unlike direct agonists, PAMs enhance the receptor's response to the endogenous co-agonists, glutamate and glycine, only when the receptor is physiologically activated. This offers a more nuanced approach to augmenting NMDA receptor function, which is hypothesized to be beneficial in conditions associated with receptor hypofunction, such as schizophrenia.[4]
Within the diverse family of NMDA receptors, those containing the GluN2C and GluN2D subunits have emerged as particularly compelling targets. These subunits are more restricted in their expression throughout the CNS compared to GluN2A and GluN2B, being notably present in interneurons.[5] This localized expression suggests that selective modulation of GluN2C/D-containing receptors could offer a pathway to modulate specific neural circuits with a reduced risk of the side effects associated with non-selective NMDA receptor modulation.
Recently, a novel chemical scaffold, dihydropyrrolo[1,2-a]pyrazin-3(4H)-one , has been identified as a promising core structure for the development of potent and selective positive allosteric modulators of GluN2C- and GluN2D-containing NMDA receptors.[1][4] This guide provides an in-depth technical overview of the early-stage research on this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and pharmacological evaluation of these molecules, providing field-proven insights and detailed experimental protocols to facilitate further investigation in this exciting area of CNS drug discovery.
Chemical Synthesis and Characterization
The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold represents a significant evolution from earlier tetrahydroisoquinoline-based NMDA receptor PAMs. The core modification was rationally designed to improve potency and physicochemical properties.[4]
General Synthetic Strategy
The synthesis of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core and its derivatives is a multi-step process that allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR). A general and adaptable synthetic route has been reported, which is amenable to library synthesis for lead optimization.[4]
Caption: General synthetic workflow for the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core.
Detailed Experimental Protocol: Synthesis of a Prototypical Compound
The following is a representative, step-by-step protocol for the synthesis of a key derivative from this class, based on the procedures described by Epplin et al. (2020).[4] This protocol is intended as a guide and may require optimization for specific derivatives.
Step 1: Amide Coupling
-
To a solution of a suitable pyrrolidine-2-carboxylic acid derivative (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as HATU (1.1 eq) and a tertiary amine base like diisopropylethylamine (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.0 eq) and continue stirring at room temperature for 12-18 hours.
-
Upon reaction completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Step 2: N-Alkylation and Intramolecular Cyclization
-
To a solution of the amide from Step 1 (1.0 eq) in a polar aprotic solvent such as DMF, add a suitable base (e.g., sodium hydride, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add an appropriate alkylating agent containing a leaving group (e.g., an alpha-halo ester, 1.1 eq) and allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is then subjected to intramolecular cyclization conditions. This is typically achieved by heating in a suitable solvent, sometimes with the addition of a catalytic amount of acid or base, to promote the formation of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one ring system.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Structural Characterization
The identity and purity of the synthesized compounds should be rigorously confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Chromatography: HPLC is employed to determine the purity of the final compounds. For chiral compounds, chiral HPLC is necessary to separate and quantify the enantiomers.[4]
Pharmacological Evaluation: A Multi-tiered Approach
The pharmacological characterization of dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives as NMDA receptor PAMs involves a hierarchical screening cascade, from high-throughput in vitro assays to more complex in vivo behavioral models.
Caption: A typical screening cascade for the evaluation of novel NMDA receptor PAMs.
In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds on ion channels in their native cellular environment.[6] The following is a detailed protocol for evaluating the activity of dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives on NMDA receptors in cultured neurons.
Objective: To determine the potency, efficacy, and subtype selectivity of test compounds as positive allosteric modulators of NMDA receptors.
Materials:
-
Cells: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a suitable cell line stably expressing specific NMDA receptor subtypes (e.g., HEK293 cells co-transfected with GluN1 and a specific GluN2 subunit).
-
External Solution (ECS): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (ICS): (in mM) 140 CsF, 10 HEPES, 1.1 EGTA, 2 MgCl₂, 4 Na₂ATP, 0.4 Na₃GTP; pH adjusted to 7.3 with CsOH.
-
Agonists: L-Glutamate and Glycine.
-
Test Compounds: Stock solutions prepared in DMSO.
Protocol:
-
Cell Preparation: Plate neurons on poly-D-lysine coated glass coverslips and culture for 10-14 days to allow for mature expression of synaptic proteins.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with ICS.
-
Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with ECS at a constant rate.
-
Whole-Cell Configuration:
-
Approach a target neuron with the recording pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Agonist Application:
-
Apply a saturating concentration of glycine (e.g., 30 µM) in the ECS.
-
Apply a sub-maximal concentration of glutamate (e.g., EC₂₀) to elicit a baseline NMDA receptor-mediated current. This is crucial for observing potentiation by a PAM.
-
-
Compound Application:
-
After establishing a stable baseline current, co-apply the test compound at various concentrations with the glutamate solution.
-
Record the potentiated current amplitude.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the test compound.
-
Calculate the percent potentiation for each concentration of the test compound.
-
Construct a concentration-response curve and fit the data to a suitable equation (e.g., the Hill equation) to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.
-
To assess subtype selectivity, repeat the experiment using cells expressing different GluN2 subunits.
-
In Vivo Evaluation: The Prepulse Inhibition (PPI) Model of Sensorimotor Gating
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). Deficits in PPI are observed in patients with schizophrenia and are considered a measure of sensorimotor gating deficits.[7] This behavioral paradigm is widely used to screen for potential antipsychotic drugs.
Objective: To assess the ability of a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative to reverse a pharmacologically-induced deficit in PPI in mice.
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the mouse, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
Procedure:
-
Acclimation: Place the mouse in the holding cylinder inside the chamber and allow it to acclimate for a 5-minute period with background white noise.[8]
-
Drug Administration:
-
Administer an NMDA receptor antagonist, such as MK-801 (e.g., 0.15 mg/kg, i.p.), to induce a PPI deficit.[9]
-
Administer the test compound (e.g., via i.p. or oral route) at a predetermined time before the MK-801 administration, based on its pharmacokinetic profile.
-
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:[10][11]
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74, 78, or 82 dB) precedes the 120 dB pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
Data Collection and Analysis:
-
The startle response is measured as the peak amplitude of the whole-body flinch.
-
PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Compare the %PPI between different treatment groups (vehicle, MK-801 alone, MK-801 + test compound) using appropriate statistical analysis (e.g., ANOVA).
-
Structure-Activity Relationship (SAR) and Physicochemical Properties
Systematic modification of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold has provided valuable insights into the structural requirements for potent and selective GluN2C/D modulation. The data from Epplin et al. (2020) reveals key trends.[4]
| Compound | R¹ Group | GluN2C pEC₅₀ | GluN2D pEC₅₀ | GluN2C Max Potentiation (%) | GluN2D Max Potentiation (%) |
| EU-1180-453 | 3-chlorophenyl | 5.9 | 5.8 | 390 | 390 |
| Analog A | 4-fluorophenyl | 5.5 | 5.4 | 350 | 350 |
| Analog B | 3-methylphenyl | 5.7 | 5.6 | 410 | 410 |
| Analog C | Phenyl | 5.2 | 5.1 | 320 | 320 |
Table 1: Representative Structure-Activity Relationship Data for Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Derivatives. Data adapted from Epplin et al. (2020).[4]
The SAR studies indicate that substitution on the phenyl ring attached to the pyrazinone nitrogen is well-tolerated, with various electron-withdrawing and electron-donating groups resulting in potent modulators. The stereochemistry at the bridgehead carbon is also critical for activity, with the R-enantiomer being the more active isomer.[4]
A significant advantage of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold over earlier series is its improved physicochemical properties. The prototype, R-(+)-EU-1180-453, demonstrates a log unit improvement in aqueous solubility and a lower calculated LogP compared to the first-generation prototype, CIQ.[1][4] Furthermore, the racemate of EU-1180-453 has been shown to be brain-penetrant, a crucial property for any CNS drug candidate.[12]
Therapeutic Potential and Future Directions
The selective potentiation of GluN2C- and GluN2D-containing NMDA receptors holds significant therapeutic promise for a range of CNS disorders. The enrichment of these subunits in interneurons suggests that PAMs based on the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold could enhance inhibitory tone in cortical circuits, a mechanism that may be beneficial in conditions characterized by an imbalance of excitation and inhibition, such as schizophrenia and anxiety disorders.[5]
Indeed, preclinical studies with GluN2C/D-selective PAMs have shown promising results. For instance, the first-generation compound CIQ has been demonstrated to reverse MK-801-induced deficits in prepulse inhibition and working memory in mice, supporting the potential of this mechanism for treating cognitive and sensorimotor gating deficits in schizophrenia.[9] The second-generation compounds, with their improved potency and drug-like properties, represent a significant step towards realizing this therapeutic potential.
Future research in this area should focus on several key aspects:
-
In-depth Pharmacokinetic and ADME Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential for their progression towards clinical development.
-
Exploration of Broader Therapeutic Applications: The role of GluN2C/D-containing NMDA receptors in other CNS disorders, such as depression and certain forms of epilepsy, warrants further investigation with these novel tool compounds.
-
Development of PET Ligands: The creation of a selective PET ligand for GluN2C/D-containing receptors would be invaluable for studying receptor occupancy in both preclinical models and human subjects, facilitating dose selection and target engagement studies in clinical trials.
References
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Epplin, M. P., Mohan, A., Harris, L. D., Zhu, Z., Strong, K. L., Bacsa, J., Le, P., Menaldino, D. S., Traynelis, S. F., & Liotta, D. C. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569–7600. [Link]
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Epplin, M. P., Mohan, A., Harris, L. D., Zhu, Z., Strong, K. L., Bacsa, J., Le, P., Menaldino, D. S., Traynelis, S. F., & Liotta, D. C. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569–7600. [Link]
-
Epplin, M. P., Mohan, A., Harris, L. D., Zhu, Z., Strong, K. L., Bacsa, J., Le, P., Menaldino, D. S., Traynelis, S. F., & Liotta, D. C. (2020). The Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. ResearchGate. [Link]
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Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
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Seo, J. H., Lee, S. Y., Kim, Y. S., & Park, H. J. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega, 8(44), 41831–41843. [Link]
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International Mouse Phenotyping Consortium. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Retrieved from [Link]
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Epplin, M. P., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry. [Link]
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Winant, P., Horsten, T., Gil de Melo, S. M., Emery, F., & Dehaen, W. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 118-141. [Link]
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Axol Bioscience. (n.d.). Whole-cell patch-clamp protocol-final.pdf. Retrieved from [Link]
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Jones, C. K., & Conn, P. J. (2012). NMDAR Hypofunction Animal Models of Schizophrenia. Methods in molecular biology (Clifton, N.J.), 829, 383–402. [Link]
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Geyer, M. A., & Swerdlow, N. R. (2001). Testing Prepulse Inhibition of Acoustic Startle in Rodents. Current protocols in neuroscience, Chapter 8, Unit 8.7. [Link]
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Nouhi, M., et al. (2018). GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice. British Journal of Pharmacology, 175(13), 2696-2708. [Link]
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Epplin, M. P., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry. [Link]
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Ervin, J. F., & Henson, M. A. (2007). Role of the NMDA-receptor in Prepulse Inhibition in the Rat. Neuropsychopharmacology, 32(5), 1137-1146. [Link]
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protocols.io. (2023). Whole-cell patch-clamping of cultured human neurons. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified Schematic of the Whole-Cell Patch Clamp Protocol. Retrieved from [Link]
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protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Retrieved from [Link]
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Hackos, D. H., et al. (2016). Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design. Journal of Medicinal Chemistry, 59(11), 5340-5357. [Link]
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Swanger, S. A., et al. (2024). Selective Enhancement of the Interneuron Network and Gamma-Band Power via GluN2C/GluN2D NMDA Receptor Potentiation. bioRxiv. [Link]
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Methodological & Application
The Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: Unveiling the Potential of a Versatile Heterocycle
The quest for novel chemical scaffolds that offer both synthetic accessibility and diverse biological activity is a cornerstone of modern drug discovery. The hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one core, a fused bicyclic heterocycle, has emerged as a compelling "privileged structure." Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with a range of biological targets. While the broader class of pyrrolopyrazines has demonstrated a wide array of bioactivities, including anticancer, antibacterial, and antioxidant effects, the this compound scaffold has recently gained significant traction in the field of neuroscience, particularly in the modulation of N-methyl-D-aspartate (NMDA) receptors.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the this compound scaffold. We will delve into its prominent role as a selective positive allosteric modulator (PAM) of NMDA receptors, providing detailed protocols for its synthesis and biological evaluation. Furthermore, we will touch upon the broader therapeutic potential of the pyrrolopyrazine family to inspire further exploration of this versatile chemical entity.
Application Focus: Selective Modulation of NMDA Receptors for Neurological Disorders
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[2] Dysfunction of NMDARs is implicated in a variety of central nervous system (CNS) disorders, including schizophrenia, depression, and neurodegenerative diseases.[2] Consequently, the development of subtype-selective NMDAR modulators is a major focus of contemporary neuroscience research.
Recent breakthroughs have highlighted the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core as a second-generation scaffold for GluN2C/D-selective NMDAR positive allosteric modulators (PAMs).[3] These compounds offer a significant advantage over first-generation modulators by exhibiting improved potency, aqueous solubility, and pharmacokinetic properties.[3] PAMs are particularly attractive therapeutic agents as they only enhance receptor function in the presence of the endogenous agonists, glutamate and glycine, thus preserving the natural rhythm of synaptic transmission and potentially reducing side effects associated with non-specific NMDAR activation.
The selective potentiation of GluN2C- and GluN2D-containing NMDARs is of particular interest. These subunits are less ubiquitously expressed in the brain than GluN2A and GluN2B, with enrichment in specific neuronal populations. This restricted expression pattern suggests that selective modulation of these subtypes could offer a more targeted therapeutic approach with a reduced side-effect profile for treating specific neurological and psychiatric conditions.[3]
Mechanism of Action: Allosteric Potentiation of NMDARs
Positive allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site. This binding event induces a conformational change in the receptor that increases the probability of channel opening in the presence of agonists, thereby potentiating the receptor's response. The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based PAMs have been shown to selectively enhance the function of NMDARs containing the GluN2C or GluN2D subunits.[3]
Protocols for the Medicinal Chemist and Pharmacologist
This section provides detailed, actionable protocols for the synthesis and biological evaluation of this compound derivatives.
Synthetic Protocol: Preparation of Aryl-Substituted Pyrrolo[1,2-a]pyrazinones
The following protocol is adapted from a general procedure for the synthesis of related arylpyrrolo[1,2-a]pyrazinone derivatives and can be modified for the synthesis of the hexahydro- core and its analogs.[1] This multi-step synthesis involves the initial formation of a pyrrole intermediate followed by cyclization to the desired bicyclic scaffold.
Step 1: Synthesis of Methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylates
-
To a stirred mixture of methyl pyrrole-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the corresponding α-bromoarylethanone (1.02 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into water.
-
Collect the resulting solid by filtration, wash thoroughly with water, and air-dry to yield the crude product.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel to afford the desired methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate.[1]
Step 2: Cyclization to 3-Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones
-
Dissolve the methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylate (1.0 eq) in anhydrous methanol.
-
Heat the solution to reflux.
-
Pass a stream of methylamine gas through the refluxing solution for 3-4 hours.
-
Continue to reflux the solution for an additional 4 days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final aryl-substituted pyrrolo[1,2-a]pyrazinone product.[1]
Self-Validation Note: The identity and purity of the synthesized compounds should be rigorously confirmed at each step using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and melting point analysis. The provided reference includes characterization data for analogous compounds.[1]
Biological Evaluation Protocol: Characterization of NMDA Receptor PAMs using Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the activity of ion channel modulators. The following protocol outlines the key steps for evaluating the effect of this compound derivatives on NMDA receptor currents.
Cell Preparation and Transfection:
-
Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D) and a green fluorescent protein (GFP) marker using a suitable transfection reagent (e.g., calcium phosphate method).[3]
-
Use the cells for electrophysiological recordings 24-48 hours post-transfection.
Electrophysiological Recording:
-
Prepare whole-cell recording pipettes from borosilicate glass with a resistance of 2-6 MΩ.
-
Fill the pipettes with an internal solution typically containing (in mM): 140 cesium methanesulfonate, 5 NaCl, 0.5 CaCl₂, 5 EGTA, and 10 HEPES, adjusted to pH 7.25.
-
Use an external recording solution containing (in mM): 138 NaCl, 4 KCl, 2 CaCl₂, 10 glucose, 10 HEPES, 0.02 D-serine, and antagonists for other receptors (e.g., gabazine for GABA-A receptors, NBQX for AMPA receptors), adjusted to pH 7.25. Note the absence of Mg²⁺ to prevent voltage-dependent channel block.
-
Voltage-clamp the transfected cells at a holding potential of -70 mV.
-
Apply the NMDA receptor agonist, NMDA (e.g., 10 µM), for a set duration (e.g., 5 seconds) to evoke a baseline current.
-
After establishing a stable baseline, co-apply the test compound (a this compound derivative) with the NMDA agonist.
-
Measure the potentiation of the NMDA-evoked current in the presence of the test compound.
-
Construct concentration-response curves to determine the EC₅₀ (half-maximal effective concentration) of the PAM.
Data Analysis and Interpretation: The potentiation of the NMDA receptor current by the test compound is a direct measure of its PAM activity. Key parameters to quantify include the percent potentiation at a given concentration and the EC₅₀ value. Comparing the activity across different GluN2 subunits will establish the selectivity profile of the compound.
Broader Biological Activities of the Pyrrolopyrazine Scaffold
While the this compound core has shown significant promise in neuroscience, the broader pyrrolo[1,2-a]pyrazine family, particularly the dione derivatives, has been found to possess a range of other interesting biological activities.
| Biological Activity | Scaffold Variant | Key Findings | Reference |
| Anticancer | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) | Exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells, inducing apoptosis and cell cycle arrest at the G1 phase. | [1] |
| Antibacterial | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Showed potent inhibitory effect on multidrug-resistant Staphylococcus aureus. | [4] |
| Antioxidant | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Demonstrated high antioxidant activity. | [4] |
These findings suggest that the pyrrolopyrazine scaffold is a versatile platform for the development of a wide range of therapeutic agents. The rigid bicyclic structure can be readily functionalized to target different biological macromolecules, opening up avenues for drug discovery in oncology, infectious diseases, and beyond.
Conclusion and Future Directions
The this compound scaffold represents a significant advancement in the design of selective NMDA receptor modulators. Its utility in developing potent and selective GluN2C/D PAMs provides a valuable tool for dissecting the roles of these receptor subtypes in brain function and offers a promising starting point for the development of novel therapeutics for a range of neurological disorders.
The detailed synthetic and biological protocols provided in this application note are intended to empower researchers to explore the potential of this exciting chemical class. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. Moreover, the diverse biological activities exhibited by the broader pyrrolopyrazine family suggest that this scaffold holds untapped potential for addressing a multitude of therapeutic challenges. Future research should aim to expand the biological targets of the this compound core and its analogs, further solidifying its status as a truly privileged scaffold in drug discovery.
References
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Terenin, V. I., Galkin, M. V., Kabanova, E. V., & Ivanov, A. S. (2011). 1-(TRIFLUOROMETHYL)-3,4-DIHYDROPYRROLO-[1,2-a]PYRAZINES: SYNTHESIS AND REACTIONS WITH O- AND N-NUCLEOPHILES. Chemistry of Heterocyclic Compounds, 47(10), 1260–1267. [Link]
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Guo, Y. E., et al. (2011). Design and Preparation of 1H-3,4-Dihydropyrrolo[1,2-a]Pyrazin-1-one via 1H-3,4-Dihydropyrrolo[1,2-c][5]Oxazin-1-one Route. Advanced Materials Research, 239-242, 269-272. [Link]
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Nowak, M., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. International Journal of Molecular Sciences, 21(24), 9623. [Link]
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Nowak, M., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4- d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Journal of Inflammation Research, 14, 5739–5756. [Link]
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El-Gazzar, M. G., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7291. [Link]
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Ramalingam, S., & Kannabiran, K. (2018). An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Microbial Pathogenesis, 123, 130-137. [Link]
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Application Note: The Pyrrolo[1,2-a]pyrazinone Scaffold as a Potent and Selective Platform for PIM Kinase Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Therapeutic Promise of PIM Kinase Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and metabolic adaptation.[1][2] Unlike many other kinases, PIM kinases are primarily regulated at the transcriptional and translational levels, often downstream of the JAK/STAT signaling pathway, which is activated by a variety of cytokines and growth factors.[2][3] Their overexpression is a hallmark of numerous hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer, where they contribute to tumorigenesis and resistance to therapy.[1][4][5]
PIM kinases exert their oncogenic effects by phosphorylating a wide array of downstream substrates.[2] Key targets include proteins involved in cell cycle progression (e.g., p21, p27), apoptosis (e.g., BAD), and protein synthesis (e.g., 4E-BP1).[3][4][6] By phosphorylating these substrates, PIM kinases promote cell cycle entry, inhibit apoptosis, and enhance cap-dependent translation, collectively driving cancer cell growth and survival.[2][4] The unique structural features of the PIM kinase ATP-binding pocket, particularly a proline hinge region, offer an opportunity for the design of highly selective small-molecule inhibitors.[1][7]
This application note describes the use of compounds based on the hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold, a novel class of potent and selective pan-PIM kinase inhibitors.[8] While initial interest stemmed from the general structure, extensive research has identified optimized analogs within the broader pyrrolo[1,2-a]pyrazinone class with significant anti-cancer potential.[8] Herein, we provide detailed protocols for evaluating the biochemical and cellular activity of these compounds, using a representative potent analog, Compound 15a from the work of Cmiljanic et al., as an exemplar for establishing robust screening workflows.[8]
The PIM Kinase Signaling Pathway: A Network for Cell Survival and Proliferation
PIM kinases are central nodes in a complex signaling network that sustains malignant cells. External signals, such as cytokines, activate receptor tyrosine kinases, leading to the activation of the JAK/STAT pathway. This results in the transcriptional upregulation of PIM kinases, which then phosphorylate a multitude of downstream effectors to drive pro-tumorigenic processes.
Caption: PIM Kinase Signaling Pathway and Inhibition.
Quantitative Data on Pyrrolo[1,2-a]pyrazinone Analogs
The pyrrolo[1,2-a]pyrazinone scaffold has been optimized to yield highly potent and selective pan-PIM kinase inhibitors. The following table summarizes the inhibitory activity of key compounds from this class against the three PIM isoforms.[8]
| Compound | PIM1 IC₅₀ (nM) | PIM2 IC₅₀ (nM) | PIM3 IC₅₀ (nM) |
| Initial Hit (Compound 1) | 1200 | 1800 | 1500 |
| Optimized Lead (Compound 15a) | 11 | 25 | 15 |
Data presented is derived from biochemical kinase assays as reported in Cmiljanic et al. (2013).[8]
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory properties of pyrrolo[1,2-a]pyrazinone-based compounds against PIM kinases, both in biochemical and cellular contexts.
Protocol 1: In Vitro PIM Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant PIM1, PIM2, and PIM3 kinases. This assay measures the direct inhibition of kinase activity in a cell-free system.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed. The PIM kinase phosphorylates a biotinylated peptide substrate. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the europium and APC are brought into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PIM1, PIM2, and PIM3 enzymes
-
Biotinylated BAD peptide substrate (e.g., Biotin-GGAGAVEIRSRHSSYPAGTE)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (e.g., Compound 15a) dissolved in DMSO
-
Europium-labeled anti-phospho-BAD antibody
-
Streptavidin-APC
-
Stop/Detection buffer (e.g., 50 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Brij-35)
-
384-well, low-volume, white plates
-
TR-FRET capable microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a 10 mM stock. Subsequently, dilute these solutions into the kinase reaction buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the PIM kinase/peptide substrate mix (prepared in kinase reaction buffer) to each well.
-
Pre-incubate for 15 minutes at room temperature to allow compound binding to the kinase.
-
-
Initiate Reaction: Add 5 µL of ATP solution (at a concentration equal to the Km for each respective kinase) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detection: Add 5 µL of the Stop/Detection buffer containing the europium-labeled antibody and streptavidin-APC to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the PIM kinase inhibitor on a cancer cell line known to overexpress PIM kinases (e.g., MOLM-16, acute myeloid leukemia).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MOLM-16 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., Compound 15a) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed MOLM-16 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Workflow Visualization
The process of evaluating a novel PIM kinase inhibitor involves a tiered approach, from initial biochemical screening to cellular validation.
Caption: Tiered Workflow for PIM Kinase Inhibitor Evaluation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel PIM kinase inhibitors. As demonstrated by optimized analogs, this chemical class can yield compounds with potent, pan-isoform activity.[8] The protocols outlined in this application note provide a robust methodology for the biochemical and cellular characterization of such inhibitors. By confirming direct kinase inhibition and demonstrating anti-proliferative effects in relevant cancer cell models, researchers can effectively validate new chemical entities targeting the PIM kinase family. Future studies should focus on in vivo efficacy in xenograft models and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling to advance these promising compounds towards clinical development.
References
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A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][1][2][9]triazine-1,4-dione and Related Compounds. ResearchGate.
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Application Notes & Protocols: The Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Scaffold as a Versatile Tool in Neuropharmacology
Prepared by: Senior Application Scientist, Gemini Division
This guide provides an in-depth exploration of the hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one chemical scaffold and its derivatives, with a primary focus on their significant applications in modern neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for central nervous system (CNS) disorders.
Introduction: A Privileged Scaffold for CNS Drug Discovery
The this compound core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is well-suited for creating bioactive molecules with the potential for high-affinity and selective interactions with complex neurological targets.[1] While the broader pyrazine family of compounds has been widely studied for its diverse biological activities[2], a specific derivative class, the dihydropyrrolo[1,2-a]pyrazin-3(4H)-ones, has emerged as a particularly promising platform for the development of next-generation neuromodulators.[3]
This guide will focus predominantly on the most well-characterized application of this scaffold: its role in the creation of potent and selective positive allosteric modulators (PAMs) for the N-Methyl-D-Aspartate (NMDA) receptor, a critical target in synaptic plasticity, learning, and memory.[4] We will dissect the mechanism of action, provide a strategic workflow for compound characterization, and offer detailed, field-proven protocols for key validation assays.
Section 1: Core Mechanism of Action — Selective Modulation of the NMDA Receptor
The NMDA Receptor: A Master Regulator of Synaptic Function
The NMDA receptor is a ligand-gated ion channel crucial for mediating the slow, Ca²⁺-permeable component of excitatory glutamatergic transmission in the CNS.[3][4] Its activation is fundamental to processes of synaptic plasticity, such as long-term potentiation (LTP), which underlies learning and memory. Dysfunction of the NMDA receptor system is implicated in a host of CNS disorders, making it a high-value therapeutic target.[4]
The Advantage of Positive Allosteric Modulation (PAM)
Directly activating the NMDA receptor with agonists can lead to excitotoxicity and other significant side effects. Positive allosteric modulators (PAMs) offer a more nuanced therapeutic strategy.[5] Instead of activating the receptor directly, PAMs bind to a distinct (allosteric) site, increasing the receptor's response to the endogenous agonist, glutamate.[5] This approach enhances native synaptic signals without over-activating the system, promising a wider therapeutic window.
The Significance of GluN2C/D Subunit Selectivity
NMDA receptors are tetrameric assemblies, typically composed of two GluN1 subunits and two GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's functional properties and anatomical distribution. The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold has been instrumental in developing PAMs that are highly selective for receptors containing GluN2C and GluN2D subunits.[3] This selectivity is critical, as these subunits have a more restricted expression pattern than GluN2A and GluN2B, potentially allowing for targeted therapeutic interventions with fewer off-target effects.
Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one: A Second-Generation PAM Scaffold
Research has led to the discovery of second-generation GluN2C/D-selective NMDAR PAMs built upon the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core.[3] The prototype compound, R-(+)-EU-1180-453 , demonstrates significant advantages over earlier tool compounds, including:
-
Improved Potency: Exhibits log-unit improvements in the concentration needed to double the receptor's response.[4]
-
Enhanced Physicochemical Properties: Shows better aqueous solubility and lipophilic efficiency, which are critical for drug development.[3]
-
Stereo-Dependent Activity: The activity is enantiomer-specific, a common feature in chiral drugs where one enantiomer (the eutomer) is significantly more active than the other (the distomer).[6][7]
The mechanism involves the PAM binding to an allosteric site, which potentiates the ion channel's opening in the presence of glutamate and glycine, leading to enhanced Ca²⁺ influx.
Section 2: Application Note — Workflow for Characterizing Novel Pyrrolopyrazine-Based NMDAR PAMs
Objective: To provide a standardized workflow for the initial screening and characterization of novel compounds derived from the this compound scaffold. This workflow prioritizes efficiency and data quality to enable robust structure-activity relationship (SAR) studies.
Data Presentation:
Quantitative data from these assays should be tabulated to facilitate direct comparison between novel compounds (e.g., "Test Compound 1") and established benchmarks like R-(+)-EU-1180-453.
| Parameter | R-(+)-EU-1180-453 (Reference) | Test Compound 1 | Rationale for Measurement |
| GluN2D EC₅₀ (µM) | ~3.2[4] | User-determined | Measures the potency of the compound. A lower value is better. |
| Maximal Potentiation (%) | ~350% over baseline[4] | User-determined | Measures the efficacy of the compound. |
| Aqueous Solubility (µM) | ~7-fold improvement over CIQ[4] | User-determined | Critical for bioavailability and formulation. Higher is better. |
| cLogP | ~1 log unit lower than CIQ | User-determined | Predicts lipophilicity and blood-brain barrier permeability. |
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro Two-Electrode Voltage Clamp (TEVC) Assay
-
Principle: This electrophysiological technique is the gold standard for studying the function of ion channels expressed in Xenopus laevis oocytes. It allows for precise control of the cellular membrane potential and accurate measurement of ion currents in response to agonists and modulators. This protocol is essential for determining the potency (EC₅₀) and efficacy (maximal potentiation) of novel PAMs on specific NMDA receptor subunit combinations.
-
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a mature female Xenopus laevis. Defolliculate the oocytes using collagenase treatment and maintain them in a buffered solution (e.g., Barth's solution).
-
cRNA Injection: Co-inject oocytes with complementary RNA (cRNA) encoding for the human GluN1 and the desired GluN2 subunit (e.g., GluN2C or GluN2D). Incubate for 2-4 days to allow for receptor expression.
-
TEVC Recording Setup: Place a single oocyte in a recording chamber continuously perfused with a low-magnesium Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl. Clamp the membrane potential at -70 mV.
-
Agonist Application: Perfuse the chamber with a solution containing a sub-maximal concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to establish a baseline NMDA receptor current.
-
Compound Application: Co-apply the test compound (dissolved in the agonist solution) at increasing concentrations (e.g., 0.1 µM to 100 µM) to the oocyte. Record the potentiated current at each concentration until a steady-state response is achieved.
-
Data Analysis: Normalize the potentiated current to the baseline agonist-evoked current. Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal potentiation.
-
-
Causality and Justification: Using heterologous expression in oocytes isolates the target receptor from other neuronal components, ensuring that the observed effects are a direct result of the compound's interaction with the specified NMDA receptor subtype. This provides clean, unambiguous data for SAR analysis.
Protocol 2: Kinetic Aqueous Solubility Assessment via Nephelometry
-
Principle: Poor aqueous solubility is a primary cause of failure for drug candidates. This protocol provides a high-throughput method to assess the kinetic solubility of a compound, which measures the concentration at which it begins to precipitate out of an aqueous solution.
-
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.
-
Aqueous Buffer Addition: Using a liquid handler, rapidly add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, bringing the final DMSO concentration to <1%.
-
Nephelometry Reading: Immediately place the plate into a plate-reading nephelometer. Measure light scattering at regular intervals over a period of 1-2 hours. The point at which a significant increase in light scattering is detected indicates the onset of precipitation.
-
Data Analysis: The concentration in the last clear well before precipitation is reported as the kinetic solubility.
-
-
Causality and Justification: This assay is performed early in the discovery workflow because solubility directly impacts a compound's ability to be absorbed and distributed in vivo.[3] Identifying and optimizing for good solubility early saves significant resources by preventing the advancement of compounds that are likely to fail due to poor pharmacokinetic properties.
Protocol 3: In Vivo Nootropic Assessment via the Passive Avoidance Test
-
Principle: The passive avoidance task is a fear-aggravated behavioral model used to assess the effects of drugs on learning and memory in rodents.[8] Nootropic, or cognitive-enhancing, compounds are expected to reverse the memory deficits induced by amnesic agents like scopolamine. This assay serves as an initial in vivo proof-of-concept for potential cognitive enhancers.[8][9]
-
Methodology:
-
Apparatus: Use a two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial (Day 1): Place a mouse in the light compartment. When the mouse, following its natural tendency, enters the dark compartment, a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The mouse is then immediately returned to its home cage.
-
Drug Administration (Day 2): Divide animals into groups. Administer the vehicle, scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, or scopolamine plus the test compound at various doses. Administer the test compound approximately 30-60 minutes before the retention test.
-
Retention Trial (Day 2): Place the mouse back into the light compartment. Record the latency time to enter the dark compartment (step-through latency), with a cutoff time of 300 seconds.
-
Data Analysis: A short latency in the scopolamine-treated group indicates amnesia. A statistically significant increase in latency in the group treated with the test compound compared to the scopolamine-only group indicates a reversal of the amnesic effect and suggests nootropic properties.
-
-
Causality and Justification: This model is mechanistically relevant for NMDA receptor modulators. Since NMDA receptors are critical for memory formation, a PAM that enhances their function would be hypothesized to counteract the cholinergic blockade induced by scopolamine, thereby improving memory retention. This provides a functional, whole-system validation of the in vitro findings.
Section 4: Broader Neuropharmacological Potential
While the application as NMDAR PAMs is the most developed, the versatility of the pyrrolopyrazine scaffold is evident in other areas of neuropharmacology. Lead optimization efforts on related structures have yielded potent and selective agonists for the 5-HT₂C serotonin receptor, a target for treating obesity and psychiatric conditions.[10] Furthermore, the core pyrrole structure is a common feature in multi-target-directed ligands designed for Alzheimer's disease, for instance, by combining acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitory functions.[11] This highlights the scaffold's adaptability for diverse CNS targets.
Conclusion
The this compound scaffold and its close chemical relatives have proven to be exceptionally valuable in the field of neuropharmacology. Its most significant contribution to date is as the foundation for second-generation, subunit-selective positive allosteric modulators of the NMDA receptor.[3] These compounds, exemplified by R-(+)-EU-1180-453, offer enhanced potency and superior drug-like properties, making them powerful tools for investigating the roles of GluN2C- and GluN2D-containing NMDA receptors and representing a promising avenue for the development of novel therapeutics for challenging CNS disorders. The protocols and workflow detailed in this guide provide a robust framework for researchers to build upon this promising foundation.
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Epplin, M. P., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PMC - PubMed Central. Available at: [Link]
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Shawali, A. S., et al. (2002). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 7(3), 271-285. Available at: [Link]
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Gerasimova, M. A., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Pharmaceuticals, 16(6), 888. Available at: [Link]
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Tang, S., et al. (2023). New Multifunctional Agents for Potential Alzheimer's Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones. International Journal of Molecular Sciences, 24(13), 10565. Available at: [Link]
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Ianni, F., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(19), 5779. Available at: [Link]
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Valenti, C., et al. (2015). Substituted Piperazines as Nootropic Agents: 2- Or 3-phenyl Derivatives Structurally Related to the Cognition-Enhancer DM235. Bioorganic & Medicinal Chemistry Letters, 25(11), 2309-12. Available at: [Link]
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El-Dash, Y., et al. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 248, 115060. Available at: [Link]
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Wang, X., et al. (2016). Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. ACS Chemical Neuroscience, 7(3), 387-99. Available at: [Link]
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Application Notes & Protocols for the Characterization of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Derivatives as GluN2C/D-Selective NMDAR Positive Allosteric Modulators
Abstract: The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory neurotransmission and synaptic plasticity, with its dysfunction implicated in numerous central nervous system (CNS) disorders.[1][2] Allosteric modulation of NMDARs offers a sophisticated therapeutic strategy to fine-tune receptor activity without the side effects associated with direct agonists or antagonists.[3][4] This guide provides a detailed overview and experimental protocols for characterizing a novel class of positive allosteric modulators (PAMs) based on the hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one scaffold. These compounds have demonstrated promising selectivity for NMDARs containing GluN2C and GluN2D subunits, which are implicated in specific neuronal circuits and disease states.[2][5][6] The protocols herein are designed for researchers in neuroscience and drug development, detailing electrophysiological and cell-based functional assays to rigorously evaluate the potency, efficacy, and mechanism of action of these modulators.
Scientific Foundation: The NMDA Receptor Complex
The NMDA receptor is a ligand-gated ion channel essential for learning, memory, and synaptic plasticity.[1][7] Its activation is unique, requiring the simultaneous binding of two co-agonists—glutamate and glycine (or D-serine)—and the relief of a voltage-dependent magnesium (Mg²⁺) block through membrane depolarization.[7][8] This dual requirement allows the NMDAR to function as a coincidence detector for pre- and post-synaptic activity.[7]
1.1. Structure and Subunit Diversity
Functional NMDARs are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two GluN2 subunits (A-D).[7][9][10] This subunit composition dictates the receptor's biophysical and pharmacological properties, including agonist affinity, channel conductance, and deactivation kinetics.[4] The modular structure consists of an amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular C-terminal domain (CTD).[1][8][9]
The diverse GluN2 subunits are expressed differently across brain regions and developmental stages. For instance, GluN2A and GluN2B subunits are predominantly involved in synaptic plasticity, with distinct roles in long-term potentiation (LTP) and long-term depression (LTD).[4][7] In contrast, GluN2C and GluN2D subunits have a more restricted expression, often found in specific interneurons and brain regions like the cerebellum and midbrain, making them attractive targets for therapies with potentially fewer side effects.[4][5]
1.2. Principles of Allosteric Modulation
Allosteric modulators bind to a site on the receptor distinct from the agonist-binding site.[3][11] They can be classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the receptor's response to the agonist, often by increasing the channel's open probability or agonist affinity.[4][12]
-
Negative Allosteric Modulators (NAMs): Reduce the receptor's response to the agonist.[3][4]
PAMs are particularly promising because they only act when the natural agonist (glutamate) is present, preserving the temporal and spatial precision of synaptic transmission. This offers a more nuanced approach than direct agonists, which could lead to over-activation and excitotoxicity.[12]
Caption: Structure of a GluN1/GluN2C/D NMDAR with key binding sites.
Profile: this compound Derivatives
Recent drug discovery efforts have identified derivatives of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core as potent and selective PAMs for GluN2C- and GluN2D-containing NMDARs.[2][5] A prototype from this class, R-(+)-EU-1180-453, represents a significant improvement over earlier-generation modulators like CIQ.[5][6]
These second-generation compounds exhibit enhanced potency, greater aqueous solubility, and improved lipophilic efficiency.[5] Mechanistically, they act by increasing the potency of glutamate and enhancing the maximal response to agonist application, without directly activating the receptor on their own.[2] This profile makes them invaluable research tools for dissecting the physiological roles of GluN2C/D-containing NMDARs and as a promising starting point for therapeutic development.
Table 1: Comparative Pharmacology of a Prototype Modulator
| Parameter | First-Generation (CIQ) | Second-Generation (R-(+)-EU-1180-453) | Rationale for Measurement |
|---|---|---|---|
| Potency (EC₅₀ for potentiation) | ~1.9 µM | ~0.17 µM | Measures the concentration required for half-maximal potentiation. |
| Glutamate Potency Shift | ~1.5-fold | ~2-fold | Quantifies the modulator's effect on the agonist's potency. |
| Maximal Response Increase | ~2-fold | ~4-fold | Measures the increase in the receptor's peak response. |
| Aqueous Solubility | Lower | Improved | Critical for reliable in vitro assays and potential in vivo use. |
| Lipophilic Efficiency (LiPE) | Lower | Improved | A measure of compound quality, balancing potency and lipophilicity. |
Data synthesized from literature reports on GluN1/GluN2D receptors.[2][5]
Experimental Workflows and Protocols
The following protocols provide robust methods for characterizing the effects of this compound derivatives on NMDAR function.
3.1. Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC in Xenopus laevis oocytes is the gold-standard for precise pharmacological characterization of ion channels. It allows for the controlled expression of specific NMDAR subunit combinations and excellent voltage control.
Caption: Workflow for NMDAR modulator analysis using TEVC.
Step-by-Step Methodology:
-
Oocyte Preparation & cRNA Injection:
-
Surgically harvest oocytes from an anesthetized Xenopus laevis frog.
-
Treat with collagenase to remove the follicular layer.
-
Inject oocytes with a mixture of cRNA encoding the desired GluN1 and GluN2 subunits (e.g., 10-50 ng total cRNA per oocyte).
-
Incubate at 18°C for 2-5 days in ND96 solution to allow for receptor expression.
-
-
Recording Solution Preparation:
-
Recording Buffer (Ba²⁺ Ringer's): 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 1.5 mM BaCl₂. pH adjusted to 7.4. Rationale: Barium is used as the charge carrier instead of calcium to minimize activation of endogenous calcium-activated chloride channels in the oocyte.
-
Agonist Stock: Prepare high-concentration stocks of L-glutamate and glycine (e.g., 100 mM) in water.
-
Modulator Stock: Prepare a high-concentration stock (e.g., 10-50 mM) of the this compound compound in DMSO.
-
-
TEVC Recording:
-
Place a single oocyte in the recording chamber and perfuse continuously with Recording Buffer.
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a baseline current in Recording Buffer.
-
To determine potentiation, apply a sub-maximal concentration of agonists (e.g., EC₁₀-EC₂₀ of glutamate + saturating glycine) until the current response reaches a plateau.
-
Co-apply the same agonist concentration along with varying concentrations of the test modulator.
-
Record the peak inward current for each modulator concentration.
-
Include washout steps with Recording Buffer between applications.
-
-
Data Analysis:
-
Calculate the percent potentiation for each modulator concentration: ((I_modulator / I_agonist) - 1) * 100.
-
Plot percent potentiation against the log of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
3.2. Protocol 2: High-Throughput Calcium Flux Assay
This cell-based assay provides a functional readout of NMDAR channel activation by measuring the influx of calcium using a fluorescent indicator. It is suitable for screening and initial potency determination.[13][14][15]
Caption: Workflow for a high-throughput calcium flux assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a stable cell line (e.g., HEK293) expressing the desired NMDAR subunits (e.g., GluN1/GluN2D).
-
Seed cells into black-walled, clear-bottom 384-well microplates at an appropriate density to achieve ~90% confluency on the day of the assay.
-
Incubate for 16-24 hours at 37°C, 5% CO₂.
-
-
Dye Loading and Compound Plate Preparation:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Calcium 6, Fura-2 AM) according to the manufacturer's instructions.
-
Remove cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for 1-2 hours at 37°C.[16]
-
During incubation, prepare a compound source plate containing serial dilutions of the this compound derivative at a concentration 4-5x higher than the final desired concentration.
-
Prepare an agonist plate with a 4-5x stock of an EC₂₀ concentration of glutamate and a saturating concentration of glycine in an appropriate assay buffer. Rationale: The assay buffer should be Mg²⁺-free to allow for NMDAR activation at resting membrane potential.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Place both the cell plate and the compound plate into the instrument.
-
Establish a stable baseline fluorescence reading for 10-30 seconds.[15]
-
The instrument adds the test modulator from the compound plate to the cell plate. Incubate for 3-5 minutes.
-
The instrument then adds the agonist mixture from the agonist plate to the cell plate, initiating NMDAR activation.
-
Immediately record the fluorescence signal over 2-5 minutes to capture the peak calcium response.[15]
-
-
Data Analysis:
-
Calculate the response for each well, typically as the peak fluorescence intensity minus the baseline, or the ratio of peak to baseline (F/F₀).
-
Normalize the data to a positive control (e.g., a known PAM or a saturating agonist concentration) and a negative control (vehicle).
-
Plot the normalized response against the log of the modulator concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
Troubleshooting and Scientific Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low current in TEVC | Poor oocyte health; Low receptor expression; Incorrect cRNA ratio. | Use healthy, stage V-VI oocytes; Confirm cRNA quality and concentration; Optimize GluN1:GluN2 ratio (typically 1:1 or 1:2). |
| High "Leaky" Currents in TEVC | Oocyte membrane damage during impalement. | Use finer-tipped electrodes; Re-pull electrodes if resistance is too low; Discard unhealthy or damaged oocytes. |
| High background in Calcium Assay | Cell stress/death; Dye cytotoxicity; Autofluorescence of compound. | Ensure optimal cell seeding density; Reduce dye incubation time or concentration; Run a compound-only plate to check for autofluorescence and correct data accordingly. |
| Assay variability/Low Z-factor | Inconsistent cell plating; Pipetting errors; Agonist concentration too high. | Use an automated liquid handler for plating and additions; Use a sub-maximal (EC₁₀-EC₂₀) agonist concentration to ensure a sufficient window for potentiation. |
| Compound Precipitation | Poor solubility of the modulator in aqueous buffer. | Ensure final DMSO concentration is low (<0.5%); Check solubility limits before preparing plates; Consider using a solubility-enhancing excipient if compatible with the assay. |
References
-
Stroebel, D., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology. [Link]
-
Wikipedia. NMDA receptor. [Link]
-
García-Nafría, J., & Watson, J. F. (2016). Structure and function of NMDA-type glutamate receptor subunits. Elsevier. [Link]
-
Carles, M., et al. (2025). Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Humana Press. [Link]
-
Lee, C. H. (2015). A Structural Biology Perspective on NMDA Receptor Pharmacology and Function. NIH. [Link]
-
Vyklický, L. (2009). Structure, Function, and Pharmacology of NMDA Receptor Channels. Semantic Scholar. [Link]
-
Monaghan, D. T., et al. (2019). Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure-Activity Relationships and Mechanisms of Action. PubMed. [Link]
-
Acker, T. M., et al. (2018). Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure–Activity Relationships and Mechanisms of Action. ACS Publications. [Link]
-
Krogh, K. A., et al. (2017). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Springer. [Link]
-
SpringerLink. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. [Link]
-
Costa, B. M., et al. (2012). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PubMed Central. [Link]
-
Patsnap Synapse. (2024). What are NMDA receptor modulators and how do they work?. [Link]
-
Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer. [Link]
-
Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. [Link]
-
JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. [Link]
-
Wilcox, J., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. [Link]
-
Wilcox, J., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed Central. [Link]
-
ResearchGate. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. [Link]
Sources
- 1. rupress.org [rupress.org]
- 2. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-d-aspartate (NMDA) Receptors: Structure-Activity Relationships and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. A Structural Biology Perspective on NMDA Receptor Pharmacology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: A Detailed Guide to Experimental Protocols
The hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one core is a significant structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic structure makes it an attractive scaffold for the development of novel therapeutics. This application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of this important heterocyclic system. We will explore several robust experimental protocols, delve into the mechanistic rationale behind these methods, and provide practical insights for successful execution in the laboratory.
Introduction to Synthetic Strategies
The construction of the this compound scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements. This guide will focus on three prominent and effective strategies:
-
Ugi Multicomponent Reaction followed by Acid-Mediated Cyclization: A highly efficient approach that allows for the rapid assembly of the core structure from simple building blocks.
-
Gold(I)-Catalyzed Intramolecular Annulation: A modern and regioselective method for the formation of the bicyclic system from a pre-formed dihydropyrazinone intermediate.
-
Nucleophilic Cyclization of N-Alkyne Substituted Pyrroles: A classical yet effective strategy involving the intramolecular reaction of a pyrrole derivative with a nucleophile.
Each of these methodologies offers distinct advantages and presents unique experimental considerations, which will be discussed in detail.
Protocol 1: Ugi Multicomponent Reaction followed by Acid-Mediated Cyclization
This strategy leverages the power of the Ugi four-component reaction (U-4CR) to rapidly generate a complex acyclic precursor, which then undergoes an acid-mediated cyclization to furnish the desired bicyclic lactam. The use of a bifunctional reactant, (2-formyl-1H-pyrrol-1-yl)acetic acid, is key to the success of this approach, as it incorporates both the pyrrole ring and a latent electrophile for the final cyclization.
Mechanistic Rationale
The Ugi reaction is a cornerstone of multicomponent chemistry, prized for its ability to form a complex α-acylamino carboxamide from an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot. In this specific application, (2-formyl-1H-pyrrol-1-yl)acetic acid serves as both the aldehyde and carboxylic acid component. The reaction proceeds through the formation of a Schiff base between the pyrrole aldehyde and the amine, which is then protonated. The isocyanide undergoes nucleophilic attack on the iminium ion, followed by an intramolecular acyl transfer from the carboxylic acid to form the stable Ugi adduct.
The subsequent cyclization is typically mediated by a strong acid, such as trifluoroacetic acid (TFA). The acid serves a dual purpose: it deprotects any acid-labile groups and catalyzes the intramolecular cyclization between the secondary amine and the newly formed amide to generate the desired this compound ring system.
Experimental Workflow
Caption: Workflow for the Ugi-based synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of the Ugi Adduct
-
To a solution of (2-formyl-1H-pyrrol-1-yl)acetic acid (1.0 mmol, 1.0 equiv) in methanol (10 mL) in a round-bottom flask, add the primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi adduct. This is often used in the next step without further purification.
Step 2: Acid-Mediated Cyclization
-
Dissolve the crude Ugi adduct in dichloromethane (CH₂Cl₂, 10 mL).
-
Add trifluoroacetic acid (TFA, 5.0 equiv) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound derivative.
| Parameter | Ugi Reaction | Acid-Mediated Cyclization |
| Solvent | Methanol | Dichloromethane |
| Reagents | Pyrrole derivative, Amine, Isocyanide | Trifluoroacetic Acid (TFA) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 24-48 hours | 12-24 hours |
| Typical Yield | >90% (crude) | 60-85% (after purification) |
Protocol 2: Gold(I)-Catalyzed Intramolecular Annulation
This modern synthetic approach offers a highly regioselective pathway to pyrrolo[1,2-a]pyrazinones. The strategy involves the initial synthesis of a dihydropyrazinone intermediate, which is then subjected to a gold(I)-catalyzed intramolecular annulation. The gold catalyst plays a crucial role in activating an alkyne moiety for nucleophilic attack by the pyrrole ring.
Mechanistic Rationale
The reaction commences with the synthesis of a dihydropyrazinone bearing a pendant alkyne and a pyrrole ring. The key step is the gold(I)-catalyzed intramolecular annulation. Gold(I) catalysts are highly carbophilic Lewis acids that effectively activate carbon-carbon multiple bonds. The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic. This is followed by a regioselective intramolecular nucleophilic attack from the electron-rich C5 position of the pyrrole ring onto the activated alkyne. Subsequent protodeauration regenerates the catalyst and furnishes the desired bicyclic product. The choice of a gold(I) catalyst is critical for achieving high regioselectivity and efficiency under mild reaction conditions.
Experimental Workflow
Caption: Workflow for the Gold(I)-Catalyzed Annulation.
Detailed Experimental Protocol
Step 1: Synthesis of the Dihydropyrazinone Precursor
This precursor can be synthesized via a Ugi reaction as described in Protocol 1, using an alkynoic acid as the carboxylic acid component.
Step 2: Gold(I)-Catalyzed Annulation
-
To a solution of the dihydropyrazinone precursor (1.0 mmol, 1.0 equiv) in dry toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF₆, 5 mol%).
-
Heat the reaction mixture to 80 °C and stir for 1-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a short pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired pyrrolo[1,2-a]pyrazinone.
| Parameter | Value |
| Catalyst | [Au(IPr)Cl]/AgSbF₆ (or other suitable Au(I) catalyst) |
| Solvent | Toluene |
| Temperature | 80 °C |
| Reaction Time | 1-6 hours |
| Typical Yield | 70-95% |
Protocol 3: Nucleophilic Cyclization of N-Alkyne Substituted Pyrroles
This method represents a more traditional yet highly effective approach to the pyrrolopyrazinone core. It involves the synthesis of an N-alkyne substituted pyrrole ester, followed by a nucleophilic cyclization using hydrazine. The regioselectivity of the cyclization can be influenced by the electronic nature of the substituents on the alkyne.
Mechanistic Rationale
The synthesis begins with the N-alkynylation of a pyrrole-2-carboxylate. The key transformation is the intramolecular cyclization initiated by the nucleophilic attack of hydrazine. Hydrazine first reacts with the ester group to form a hydrazide intermediate. Subsequently, one of the nitrogen atoms of the hydrazide attacks the alkyne in an intramolecular fashion. This cyclization can proceed via either a 6-exo-dig or a 6-endo-dig pathway, and the preferred pathway is often dictated by the electronic properties of the substituent on the alkyne. Electron-donating groups tend to favor the 6-exo-dig cyclization, leading to the desired pyrrolopyrazinone, while electron-withdrawing groups can lead to the formation of a seven-membered ring (pyrrolotriazinone) via a 6-endo-dig pathway.
Experimental Workflow
Caption: Workflow for Nucleophilic Cyclization.
Detailed Experimental Protocol
Step 1: Synthesis of N-Alkyne Substituted Methyl 1H-pyrrole-2-carboxylate
-
To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous toluene (20 mL) under a nitrogen atmosphere, add the bromoalkyne derivative (1.1 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv), and 1,10-phenanthroline monohydrate (0.2 equiv).
-
Heat the reaction mixture to 85 °C and stir for 48 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (30 mL).
-
Filter the mixture through Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the N-alkyne substituted pyrrole ester.[1]
Step 2: Nucleophilic Cyclization with Hydrazine
-
Dissolve the N-alkyne substituted methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in methanol (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add hydrazine monohydrate (1.5 equiv) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to afford the pyrrolopyrazinone product.[1]
| Parameter | N-Alkynylation | Nucleophilic Cyclization |
| Catalyst/Reagent | CuSO₄·5H₂O, 1,10-phenanthroline | Hydrazine monohydrate |
| Solvent | Toluene | Methanol |
| Temperature | 85 °C | Reflux |
| Reaction Time | 48 hours | 4-8 hours |
| Typical Yield | 50-70% | 60-80% |
Conclusion
The synthesis of the this compound scaffold is achievable through several reliable and efficient synthetic strategies. The Ugi multicomponent reaction offers a rapid and convergent route, ideal for generating libraries of diverse analogs. The gold(I)-catalyzed annulation provides a modern and highly regioselective approach, particularly useful for more complex substrates. Finally, the classical nucleophilic cyclization of N-alkyne substituted pyrroles remains a robust and valuable method. The choice of the optimal protocol will depend on the specific synthetic goals, available resources, and the desired substitution pattern of the final molecule. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
Ilyn, A. P., et al. (2005). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][2]diazepine Fragment. The Journal of Organic Chemistry, 70(4), 1478–1481. Available at: [Link]
-
Çetin, M., & Balci, M. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 825–834. Available at: [Link]
-
Singh, S. P., et al. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 12799–12815. Available at: [Link]
-
Winant, P., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 118-141. Available at: [Link]
-
Carullo, G., et al. (2021). Green Synthesis of New Pyrrolo[1,2-a]quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 9980708. Available at: [Link]
Sources
Application Notes and Protocols for the Analytical Characterization of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one
Abstract: This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and chiral separation of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one. This bicyclic piperazinone core is a significant scaffold in medicinal chemistry, making its thorough characterization critical for drug discovery and development.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven protocols for a multi-faceted analytical approach.
Introduction: The Significance of a Privileged Scaffold
The this compound scaffold represents a class of fused heterocyclic compounds that are integral to a wide array of biologically active molecules.[2] These structures, often found in natural products, serve as conformationally restricted peptide mimetics, a crucial feature for enhancing biological activity and metabolic stability.[3] The precise characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring the quality and safety of potential drug candidates. This guide outlines a systematic workflow for the comprehensive analysis of this important chemical entity.
Logical Workflow for Characterization
A robust analytical strategy for this compound involves a multi-technique approach to confirm its identity, purity, and stereochemistry. The following workflow is recommended for a thorough characterization.
Caption: Recommended analytical workflow for comprehensive characterization.
Part 1: Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR provide the initial blueprint of the molecular structure, while 2D techniques like COSY, HSQC, and HMBC are crucial for unambiguously assigning protons and carbons, especially in complex derivatives.[3][4] The bicyclic nature of this scaffold can lead to complex splitting patterns and diastereotopic protons, which require careful analysis of 2D NMR data. Due to the amide bond, temperature-dependent NMR studies can also reveal conformational isomers resulting from restricted rotation.[5][6][7]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Observe the chemical shifts, integration, and coupling constants of all proton signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Note the chemical shifts of all carbon signals, paying close attention to the carbonyl carbon of the amide.
-
-
2D NMR Acquisition (if necessary):
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is essential for connecting different fragments of the molecule.
-
-
Data Interpretation:
-
Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations.
-
Confirm the presence of the bicyclic ring system and any substituents.
-
Typical ¹H and ¹³C NMR Data:
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Amide N-H | 7.5 - 8.5 (broad) | - | Exchangeable with D₂O |
| Carbonyl (C=O) | - | 165 - 175 | Characteristic of a cyclic amide (lactam)[8] |
| Aliphatic C-H | 1.5 - 4.5 | 20 - 60 | Complex multiplets are common. |
Note: Actual chemical shifts are highly dependent on the solvent and any substituents on the core structure.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the target compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9][10] High-resolution mass spectrometry (HRMS) is critical for confirming the elemental formula by providing a highly accurate mass measurement.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Infusion/LC-MS: Introduce the sample into the ESI source via direct infusion or through an HPLC system.
-
MS Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
-
Observe the m/z value of the most abundant ion, which should correspond to [M+H]⁺.
-
-
HRMS Acquisition (for elemental composition):
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental formula that matches the measured accurate mass within a narrow tolerance (e.g., < 5 ppm).
-
-
Tandem MS (MS/MS) (Optional):
-
Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Analyze the fragmentation pattern to gain further structural information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in the molecule. For this compound, the most characteristic absorption bands will be the N-H stretch of the secondary amide and the strong C=O stretch of the amide carbonyl (lactam). The position of the carbonyl stretch can provide clues about the ring size and strain.[8]
Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Use a liquid cell or cast a thin film on a salt plate.
-
-
Spectrum Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Acquire a background spectrum and ratio it against the sample spectrum.
-
-
Data Interpretation: Identify the characteristic absorption bands.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amide) | 3200 - 3400 | Medium | Often broad due to hydrogen bonding[11] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong | The exact position is diagnostic of the cyclic amide structure[11] |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
Part 2: Purity Assessment and Chiral Separation
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the standard method for assessing the purity of pharmaceutical compounds. A reversed-phase method using a C18 column is typically the starting point for method development. The goal is to develop a method that can separate the main compound from any starting materials, by-products, or degradation products.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
System: HPLC or UPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Analysis: Inject a solution of the compound and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Chiral HPLC for Enantiomeric Separation
Expertise & Experience: Since this compound possesses stereocenters, it can exist as enantiomers. The separation and analysis of these enantiomers are critical, as they often exhibit different pharmacological activities.[12] Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for this purpose.[13][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide successful enantioseparation.[15]
Protocol: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
-
Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Polar Organic Mode: Use a single alcohol (e.g., ethanol or methanol) or a mixture with acetonitrile.
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5). Adjust the ratio of the strong to weak solvent and consider adding small amounts of an acidic or basic additive if needed.
-
Quantification: Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) of a sample.
Part 3: Definitive Structural Confirmation
Single Crystal X-Ray Crystallography
Expertise & Experience: While the combination of NMR and MS provides strong evidence for the structure, single-crystal X-ray crystallography offers the only definitive, unambiguous proof of the molecular structure, including the relative and absolute stereochemistry.[1][16][17][18] Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step.
Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Screen a variety of solvents and solvent mixtures.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.
-
Absolute Configuration: For chiral molecules, the absolute configuration can often be determined if a heavy atom is present or by using anomalous dispersion effects (Flack parameter).
References
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Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. (2020). PMC. Available at: [Link]
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. (n.d.). Connect Journals.
- The Synthesis of Bicyclic Piperazinone and Related Derivatives. (n.d.). Methods in Molecular Biology.
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Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2005). Molecules. Available at: [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
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Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. (2005). ResearchGate. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). ACS Omega. Available at: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). Scientific Reports. Available at: [Link]
-
Introduction to IR Spectroscopy - Amides. (2012). YouTube. Available at: [Link]
- Synthesis and X-ray crystal structure of pyrrolo[1,2-a]benzimidazoles. (2006). Sci-Hub.
- Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). (n.d.).
-
Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. (2004). Chirality. Available at: [Link]
- FTIR spectra of the intermediates towards amide 9a . (i) The FTIR... (n.d.).
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FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Available at: [Link]
- Chiral HPLC Separ
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2021). RSC Publishing. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). MDPI. Available at: [Link]
-
Characterization of Pyrroloquinoline Quinone Amino Acid Derivatives by Electrospray Ionization Mass Spectrometry and Detection in Human Milk. (1999). Analytical Biochemistry. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
-
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. (n.d.). NIST WebBook. Available at: [Link]
- Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. (2004). Methods in Molecular Biology.
-
Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2015). Molecules. Available at: [Link]
-
Determination of pyrroloquinoline quinone by enzymatic and LC-MS/MS methods to clarify its levels in foods. (2018). PLOS ONE. Available at: [Link]
-
A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][1][16][19]triazine-1,4-dione and Related Compounds. (n.d.). ResearchGate.
-
An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (n.d.). MDPI. Available at: [Link]
- Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. (2016). Asian Journal of Pharmaceutics.
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A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Organics. Available at: [Link]
-
Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (n.d.). MDPI. Available at: [Link]
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Application Notes and Protocols for Cell-Based Assays Involving Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Derivatives
Abstract: The hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities. Derivatives have been identified as positive allosteric modulators (PAMs) of N-methyl-d-aspartate (NMDA) receptors, selective ligands for histamine H3 receptors, and as natural products with antimicrobial and antioxidant properties[1][2][3][4]. This document provides in-depth technical guidance for researchers, scientists, and drug development professionals on designing and executing robust cell-based assays to characterize the pharmacological activity of this versatile compound class. We will focus on two primary signaling paradigms relevant to known targets: G-Protein Coupled Receptor (GPCR) modulation and general cytotoxicity assessment.
Part 1: Profiling GPCR Activity of Novel Analogs
GPCRs are the largest family of cell surface receptors and a major target for therapeutic drugs[5][6]. Given that derivatives of this scaffold have been shown to target the histamine H3 receptor (a GPCR), and that many receptor-ligand interactions are discovered through screening, it is critical to employ assays that can comprehensively profile activity across the major GPCR signaling pathways.[7] We will detail protocols for assessing compound effects on Gq- and Gs/Gi-coupled pathways.
Application Note 1.1: Gq Pathway Activation via Intracellular Calcium Mobilization
Scientific Rationale: GPCRs that couple to the Gαq subunit activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[8]. This rapid and transient increase in cytoplasmic Ca2+ is a hallmark of Gq activation and can be measured using fluorescent calcium indicators[9][10][11]. This assay is fundamental for identifying agonists, antagonists, and allosteric modulators of Gq-coupled receptors.
Workflow Diagram: Calcium Mobilization Assay
Caption: Workflow for a no-wash fluorescence-based calcium mobilization assay.
Detailed Protocol: High-Throughput Calcium Mobilization Assay
This protocol is optimized for a 96- or 384-well format using a no-wash calcium indicator kit, such as the FLIPR® Calcium 6 Assay Kit, and a plate reader with integrated fluidics (e.g., a FLIPR or FlexStation® 3 system)[12][13].
Materials:
-
Cells: A host cell line (e.g., HEK293, CHO) stably or transiently expressing the Gq-coupled GPCR of interest.
-
Compound: this compound derivative(s) dissolved in DMSO (10 mM stock).
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates, tissue culture treated.
-
Reagents:
-
FLIPR® Calcium Assay Kit (or similar no-wash dye)[14].
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Control Agonist: A known agonist for the target receptor.
-
Control Antagonist: A known antagonist for the target receptor.
-
Procedure:
-
Cell Plating (Day 1):
-
Harvest and count cells. Seed the cells into the assay plate at a density optimized to achieve a 90-100% confluent monolayer on the day of the assay (e.g., 20,000-50,000 cells/well for a 96-well plate)[9].
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Plate Preparation (Day 2):
-
Prepare serial dilutions of the test compounds in Assay Buffer. For an EC₅₀ determination, a 10-point, 3-fold dilution series starting from 100 µM is typical.
-
Include wells with Assay Buffer only (vehicle control) and a positive control agonist at its EC₈₀ concentration.
-
-
Dye Loading (Day 2):
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions by dissolving the dye component in Assay Buffer[12].
-
Remove the cell culture medium from the cell plate.
-
Add an equal volume of loading buffer to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C, 5% CO₂, protected from light[12].
-
-
Instrument Setup and Reading:
-
Set the instrument (e.g., FlexStation 3) to the appropriate temperature (typically 37°C)[13].
-
Define the protocol:
-
Read Mode: Fluorescence, kinetic.
-
Wavelengths: Excitation ~485 nm, Emission ~525 nm (for Fluo-dyes).
-
Protocol Timing: 10-20 seconds of baseline reading, followed by automated addition of compound from the compound plate, and then 90-180 seconds of continuous reading post-addition[13].
-
-
Place the cell and compound plates into the instrument.
-
-
Data Analysis:
-
The primary output is the change in Relative Fluorescence Units (RFU).
-
Calculate the response by subtracting the baseline RFU from the peak RFU.
-
For agonist testing, plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.
-
For antagonist testing, pre-incubate cells with the test compound before adding a known agonist (at its EC₈₀ concentration) and measure the inhibition of the agonist response to determine the IC₅₀.
-
Expected Data & Interpretation
| Parameter | Agonist Response | Antagonist Response | No Activity |
| EC₅₀/IC₅₀ | Potency (e.g., 10 nM - 10 µM) | Potency (e.g., 10 nM - 10 µM) | Not calculable |
| Max Response | Significant increase in RFU | No increase in RFU; dose-dependent reduction of control agonist signal | No significant change in RFU from baseline |
| Z'-factor | > 0.5 (for screening) | > 0.5 (for screening) | N/A |
Application Note 1.2: Gs/Gi Pathway Modulation via Cyclic AMP (cAMP) Assays
Scientific Rationale: Gs-coupled receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels.[15] Measuring changes in intracellular cAMP is therefore a direct readout of Gs or Gi pathway modulation[16]. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) immunoassays are a common, high-throughput method for this purpose. They are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody, resulting in a change in the FRET signal.[17][18]
Signaling Pathway Diagram: Gs and Gi Modulation of cAMP
Caption: Opposing regulation of cAMP production by Gs and Gi proteins.
Detailed Protocol: TR-FRET cAMP Assay
This protocol is adapted for a homogeneous TR-FRET assay kit, such as the LANCE® Ultra cAMP Kit[18].
Materials:
-
Cells: A host cell line expressing the Gs- or Gi-coupled GPCR of interest.
-
Compound: this compound derivative(s) dissolved in DMSO.
-
Assay Plate: Low-volume, white 384-well microplates.
-
Reagents:
-
TR-FRET cAMP Assay Kit (e.g., LANCE Ultra, THUNDER™)[17][18].
-
Stimulation Buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)[18]. IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.
-
Forskolin: A direct activator of adenylyl cyclase, used to stimulate cAMP production for studying Gi-coupled inhibition.
-
Control Ligands: Known agonists/antagonists for the target receptor.
-
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in Stimulation Buffer at an optimized density (e.g., 0.5 - 2 x 10⁶ cells/mL). Cell number must be carefully titrated to ensure the cAMP generated falls within the dynamic range of the standard curve[17].
-
-
Compound Plating:
-
Add a small volume (e.g., 5 µL) of serially diluted test compounds to the wells of the 384-well plate.
-
-
Cell Stimulation:
-
For Gs Agonist Assay: Add cell suspension (e.g., 5 µL) to the wells containing the compounds.
-
For Gi Agonist Assay: Prepare a cell suspension containing Forskolin at its EC₈₀ concentration. Add this cell/Forskolin mix (e.g., 5 µL) to the wells containing the compounds. The compound's ability to inhibit the Forskolin-induced cAMP rise is measured.
-
Incubate the plate at room temperature for 30 minutes[17].
-
-
Lysis and Detection:
-
Prepare the TR-FRET detection reagent mix containing the Europium-labeled cAMP tracer and the acceptor-labeled anti-cAMP antibody in lysis buffer, as per the kit protocol[19].
-
Add the detection mix (e.g., 10 µL) to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Instrument Reading:
-
Read the plate on a TR-FRET enabled microplate reader (e.g., using excitation at 320 or 340 nm and measuring emission at 665 nm [acceptor] and 615 nm [donor])[17].
-
-
Data Analysis:
-
Calculate the 665 nm / 615 nm emission ratio for each well.
-
The TR-FRET signal is inversely proportional to the cAMP concentration[17].
-
Generate a cAMP standard curve to quantify cAMP levels if needed.
-
Plot the emission ratio against the log of compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (for Gs agonists) or IC₅₀ (for Gi agonists).
-
Part 2: Assessing Compound Cytotoxicity
Scientific Rationale: Before advancing any hit compound, it is essential to assess its general cytotoxicity to distinguish true target-specific effects from non-specific toxicity. The MTT assay is a classic colorimetric method for evaluating cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][20]
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Cells: Any relevant cell line (e.g., the host cell line used in the primary screen, or a cancer cell line like HeLa).
-
Compound: this compound derivative(s) dissolved in DMSO.
-
Assay Plate: 96-well flat-bottom microplates, tissue culture treated.
-
Reagents:
-
MTT solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Procedure:
-
Cell Plating (Day 1):
-
Seed cells in a 96-well plate at a low density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Include vehicle control (medium with DMSO) and positive control wells.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation (Day 4/5):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle) * 100.
-
Plot % Viability against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that reduces cell viability by 50%).
-
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]
-
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Cyclic AMP Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Retrieved from [Link]
-
BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]
-
Tebubio. (2014, June 30). How to measure Calcium in cell based assays? Retrieved from [Link]
-
United Relay. (n.d.). How Does a FLIPR Calcium Assay Work? Retrieved from [Link]
-
Bioauxilium. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved from [Link]
-
protocols.io. (2023, February 28). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). FLIPR™ Assays for GPCR and Ion Channel Targets. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection. Retrieved from [Link]
-
SlideShare. (n.d.). Lance® ultra c amp a new, two component tr-fret camp assay for hts of gs and. Retrieved from [Link], Inc./lance-ultra-c-amp-a-new-twocomponent-trfret-c-amp-assay-for-hts-of-gs-and-gi-coupled-gpcrs
-
Multispan, Inc. (n.d.). MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. Retrieved from [Link]
-
SciSpace. (n.d.). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl). Retrieved from [Link]
-
SciSpace. (2025, August 2). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl). Retrieved from [Link]
-
SciSpace. (2017, August 15). Marine Streptomyces Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. Retrieved from [Link]
-
ResearchGate. (2016, December 26). (PDF) Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Retrieved from [Link]
-
PubMed. (2020, July 23). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Retrieved from [Link]
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-
ResearchGate. (n.d.). The Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. Retrieved from [Link]
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- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Scaffold in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for CNS Drug Discovery
The hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one core, a rigid bicyclic structure, represents a significant "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity, derived from the fused pyrrolidine and pyrazinone rings, allows for the precise spatial presentation of pharmacophoric elements. This structural feature is critical for achieving high-affinity and selective interactions with biological targets, particularly within the complex landscape of the central nervous system (CNS). Unlike more flexible aliphatic chains, the constrained nature of this scaffold reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency.
Pyrrole-containing heterocyclic compounds are ubiquitous in both natural products and synthetic drugs, valued for their diverse pharmacological activities.[1][2] The this compound scaffold builds upon this legacy, offering a three-dimensional framework that has proven particularly fruitful in the development of modulators for challenging targets like ion channels and G-protein coupled receptors (GPCRs). This guide will provide an in-depth exploration of this scaffold, focusing on its synthesis, key applications, and the detailed protocols required for its investigation.
Core Synthesis Strategies
The construction of the this compound core and its close analogue, dihydropyrrolo[1,2-a]pyrazin-3(4H)-one, is typically achieved through multi-step sequences that establish the fused ring system. The choice of synthetic route is often dictated by the desired substitution pattern and the stereochemistry at the chiral centers. A common and effective strategy involves the cyclization of a proline derivative with an appropriately functionalized amine or amide partner.
The following diagram illustrates a generalized synthetic workflow for accessing this scaffold, highlighting key stages of construction and diversification.
Caption: Generalized workflow for synthesis and diversification.
Application I: Positive Allosteric Modulators of NMDA Receptors
A groundbreaking application of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold is in the development of selective positive allosteric modulators (PAMs) for the GluN2C and GluN2D subtypes of the N-methyl-D-aspartate (NMDA) receptor.[3][4] NMDA receptors are critical for synaptic transmission and plasticity, and their dysfunction is implicated in numerous neurological and psychiatric disorders.[3] PAMs offer a sophisticated therapeutic strategy by enhancing the receptor's response to the endogenous agonist glutamate, rather than directly activating the receptor themselves. This can provide a more nuanced modulation of receptor function with a potentially wider therapeutic window.
The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core was identified as a second-generation scaffold that offered significant improvements in potency, aqueous solubility, and lipophilic efficiency over earlier tool compounds.[3][4]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold has yielded key insights into the structural requirements for potent and selective GluN2C/D PAM activity.
| Compound | R1 | R2 | Doubling Conc. (μM) at GluN1/2C | Max Potentiation (%) at GluN1/2C |
| (+)-EU-1180-453 | 4-F-Ph | H | 0.44 | 400 |
| Analog 1 | Ph | H | 1.1 | 350 |
| Analog 2 | 4-Cl-Ph | H | 0.55 | 380 |
| Analog 3 | 4-MeO-Ph | H | 1.5 | 300 |
| Analog 4 | 4-F-Ph | Me | 2.3 | 250 |
Data synthesized from J. Med. Chem. 2020, 63, 14, 7569–7600.[3]
The data clearly indicate that substitution on the pendant phenyl ring (R1) is well-tolerated, with electron-withdrawing groups like fluorine and chlorine often conferring superior potency. The stereochemistry of the scaffold is also crucial, with the (R)-enantiomer, (+)-EU-1180-453, being the active form.[4]
Experimental Protocol: Synthesis of a Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Analog
This protocol outlines a representative synthesis of the core scaffold, adapted from published procedures.[4]
Objective: To synthesize a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative.
Materials:
-
(S)-2-(Aminomethyl)pyrrolidine
-
Substituted 2-bromo-N-phenylacetamide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Palladium on carbon (Pd/C)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Step 1: N-Alkylation.
-
To a solution of (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in acetonitrile, add the substituted 2-bromo-N-phenylacetamide (1.1 eq) and potassium carbonate (2.5 eq).
-
Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the nucleophilic substitution, driving the reaction to completion. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Step 2: Intramolecular Cyclization and Dehydrogenation.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the crude intermediate in a suitable solvent such as toluene.
-
Add a catalytic amount of 10% Pd/C.
-
Causality: The palladium catalyst is crucial for the intramolecular cyclization, which is followed by an oxidative dehydrogenation to form the dihydropyrazinone ring. This is a common method for forming such heterocyclic systems.
-
Reflux the mixture for 8-12 hours, monitoring for product formation.
-
-
Step 3: Workup and Purification.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative.
-
Application II: Histamine H3 Receptor Antagonists/Inverse Agonists
The broader hexahydropyrrolo[1,2-a]pyrazine scaffold has been successfully employed in the development of potent and selective antagonists and inverse agonists for the histamine H3 receptor (H3R).[5] The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS.[6][7] Consequently, blocking this receptor can enhance neurotransmitter release, a mechanism that is being explored for the treatment of cognitive disorders, sleep disorders, and other neurological conditions.[6]
Experimental Protocol: Radioligand Binding Assay for H3R Affinity
This protocol describes a standard method for determining the binding affinity of a test compound for the human H3 receptor.
Objective: To determine the Ki of a test compound for the H3R using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human H3 receptor.
-
[3H]-N-α-methylhistamine ([3H]NAMH) as the radioligand.
-
Test compounds (e.g., hexahydropyrrolo[1,2-a]pyrazine derivatives).
-
Histamine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C with 0.5% PEI coating).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add:
-
50 µL of cell membrane suspension.
-
25 µL of test compound dilution or buffer (for total binding) or 100 µM histamine (for non-specific binding).
-
25 µL of [3H]NAMH (at a final concentration near its Kd, e.g., 2 nM).
-
-
Causality: The assay measures the ability of the unlabeled test compound to compete with the radiolabeled ligand for binding to the receptor. High concentrations of a known agonist (histamine) are used to define non-specific binding, which is the portion of radioligand that binds to components other than the receptor.
-
-
Incubation:
-
Incubate the plate for 2 hours at 25°C with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of the wells through the pre-treated filter plate using a cell harvester.
-
Causality: Rapid filtration is essential to separate the receptor-bound radioligand from the unbound radioligand before the binding equilibrium can shift.
-
Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: H3R antagonist mechanism of action.
Conclusion
The this compound scaffold and its close analogs are powerful tools in the arsenal of the modern medicinal chemist. Their rigid, three-dimensional structure provides an excellent platform for designing potent and selective modulators of complex biological targets, particularly within the CNS. The successful development of NMDA receptor PAMs and histamine H3 receptor antagonists highlights the versatility and potential of this core structure. The protocols and data presented herein serve as a foundational guide for researchers looking to explore and exploit the therapeutic potential of this privileged scaffold.
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Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Available at: [Link]
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Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]
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SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES. European Patent Office. Available at: [Link]
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A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][3][5][6]triazine-1,4-dione and Related Compounds. ResearchGate. Available at: [Link]
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dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. Available at: [Link]
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Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed Central. Available at: [Link]
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Positive Allosteric Modulation as a Potential Therapeutic Strategy in Anti-NMDA Receptor Encephalitis. PubMed Central. Available at: [Link]
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Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice. PubMed Central. Available at: [Link]
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Design and Preparation of 1H-3, 4-Dihydropyrrolo[1,2-a] Pyrazin-1-One via 1H-3,4-Dihydropyrrolo[1,2-C][5][6] Oxazin-1-One Route. ResearchGate. Available at: [Link]
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The grinding route for synthesis of dihydropyrrolophenanthrolines and their conversion to dipyrrolophenanthrolines under reflux condition. Nature. Available at: [Link]
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Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. PubMed Central. Available at: [Link]
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Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Nature. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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(PDF) Synthesis and Photolysis of Hexahydropyrrolo[3,4- c ]pyrazole derivatives. ResearchGate. Available at: [Link]
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Selective synthesis of N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives via alkyne cyclization. ScienceDirect. Available at: [Link]
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Synthesis of pyrrolo-pyrrolo-pyrazines via the Pd/C-catalyzed cyclization of N-propargyl pyrrolinyl-pyrrole derivatives. Semantic Scholar. Available at: [Link]
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ChemInform Abstract: Selective Synthesis of N-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives via Alkyne Cyclization. ResearchGate. Available at: [Link]
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Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. ResearchGate. Available at: [Link]
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ChemInform Abstract: New Pyrrole Derivatives. Part 9. Formation and Cyclization of 2- Acylamino-1H-pyrrolo-3,4-dicarbonitriles. ScienceDirect. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening with Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Libraries
Introduction: The Strategic Value of the Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Scaffold in Drug Discovery
The quest for novel therapeutics is an intricate journey, often beginning with the identification of a promising chemical scaffold. The this compound core is a prime example of a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This bicyclic heterocyclic system, rich in sp3-hybridized carbons and stereogenic centers, offers a three-dimensional architecture that is increasingly sought after in modern drug discovery to enhance selectivity and improve physicochemical properties.[2]
Nitrogen-containing heterocycles, such as the pyrrolopyrazine core, are prevalent in a vast array of bioactive molecules and approved drugs.[3] Derivatives of the broader pyrrolopyrimidine and pyrrolopyrazine families have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and potent anticancer effects, often through the inhibition of key enzymes like protein kinases.[4][5] Specifically, the pyrrolo[1,2-a]pyrazine scaffold has been identified in compounds with antifungal and antioxidant properties, underscoring its therapeutic potential.[6][7]
The strategic advantage of screening a library based on the this compound scaffold lies in its inherent structural diversity and biological relevance. Through diversity-oriented synthesis (DOS), a multitude of derivatives can be generated, exploring a vast chemical space around a core structure known to interact with important biological targets.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign utilizing these promising libraries to identify novel hit compounds.
Section 1: The High-Throughput Screening (HTS) Paradigm
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds against a specific biological target.[10] This process integrates robotics, automated liquid handling, sensitive detectors, and sophisticated data analysis software to accelerate the identification of "hits" – compounds that modulate the target's activity in a desired manner.[11][12][13] The ultimate goal of an HTS campaign is not merely to find active compounds, but to identify tractable starting points for medicinal chemistry optimization.[]
A successful HTS campaign is a multi-stage process that requires meticulous planning and execution. It begins with the development of a robust and reliable assay, followed by a primary screen of the entire compound library. Hits from the primary screen are then subjected to a series of increasingly stringent secondary and counter-screens to confirm their activity, determine their potency and selectivity, and eliminate false positives.[15]
Section 2: Designing an HTS Campaign for this compound Libraries
The design of an effective HTS campaign is predicated on a deep understanding of the biological target and the chemical nature of the library being screened. Given that pyrrolopyrazine derivatives have shown promise as kinase inhibitors, this application note will focus on a hypothetical HTS campaign to identify inhibitors of a therapeutically relevant protein kinase, for example, a mitogen-activated protein kinase (MAPK) like ERK5, which is implicated in cancer progression.[16]
Assay Development and Miniaturization
The first critical step is to develop a biochemical or cell-based assay that is amenable to HTS.[17][18] The assay must be robust, reproducible, and have a sufficiently large signal window to distinguish between active and inactive compounds.
For our hypothetical kinase target, a biochemical assay measuring the phosphorylation of a substrate peptide is a common and effective choice. A widely used format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which offers high sensitivity and is less prone to interference from colored or fluorescent compounds in the library.
Protocol 1: TR-FRET Kinase Assay Development
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant kinase (e.g., ERK5) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare stock solutions of the biotinylated substrate peptide and ATP.
-
Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Enzyme Titration:
-
Perform a titration of the kinase to determine the optimal concentration that results in approximately 50-80% of the maximum signal (EC₅₀-EC₈₀) within the desired reaction time. This ensures the assay is sensitive to inhibitors.
-
-
ATP Competition:
-
Determine the Michaelis-Menten constant (Km) for ATP. For competitive inhibitors, running the assay at or near the Km of ATP provides a good balance of sensitivity and potency.
-
-
Miniaturization and Optimization:
-
Transition the assay from a 96-well to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[19]
-
Optimize incubation times and reagent concentrations for the miniaturized format.
-
-
Assay Validation:
-
Perform a "dry run" using known inhibitors (positive controls) and DMSO (negative control) to assess the assay's performance.[19]
-
Calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]
Z'-factor Calculation: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| Where SD is the standard deviation.
-
Library Preparation and Management
The this compound library should be dissolved in 100% dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM. Proper compound management is crucial to ensure the integrity of the library.
-
Storage: Store stock solutions in a controlled environment (-20°C or -80°C) to prevent degradation.
-
Plate Replication: Create intermediate concentration plates (e.g., 1 mM in DMSO) for screening to minimize freeze-thaw cycles of the master stock plates.
-
Quality Control: Periodically assess the purity and identity of a subset of library compounds using techniques like LC-MS to ensure library integrity.[20]
Section 3: The HTS Workflow: From Primary Screen to Hit Confirmation
The HTS workflow is a systematic process designed to efficiently identify and validate promising compounds from a large library.[11] Automation and robotics are essential for handling the large number of plates and ensuring reproducibility.[21][22]
Primary Screening
The primary screen involves testing every compound in the library at a single concentration (e.g., 10 µM) to identify initial "hits".[23]
Protocol 2: Automated Primary HTS
-
Compound Dispensing: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each compound from the assay-ready plates to the 384-well assay plates. This minimizes DMSO concentration in the final assay volume.[24]
-
Reagent Addition: An automated liquid handling system adds the kinase, substrate peptide, and ATP to initiate the enzymatic reaction.
-
Incubation: Plates are incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The detection reagents (Europium-labeled antibody and SA-APC) are added, and after a short incubation, the plates are read on a TR-FRET-compatible plate reader.
-
Data Analysis: Raw data is normalized to controls on each plate (e.g., 0% inhibition for DMSO, 100% inhibition for a known inhibitor). The percent inhibition for each compound is calculated. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample population).[25]
Hit Confirmation and Validation
The majority of primary hits are often false positives.[15] A rigorous hit validation cascade is essential to eliminate artifacts and confirm genuine activity.[26]
3.2.1. Hit Re-testing and Potency Determination
-
Cherry-Picking: "Hits" identified in the primary screen are "cherry-picked" from the master stock plates and re-tested in the primary assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically 8-12 points in a semi-log dilution series) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a measure of the compound's potency.[27]
Table 1: Hypothetical Hit Confirmation Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed Activity | IC₅₀ (µM) |
| HHP-001 | 65.2 | Yes | 1.2 |
| HHP-002 | 58.9 | Yes | 5.7 |
| HHP-003 | 72.1 | No (False Positive) | > 50 |
| HHP-004 | 85.4 | Yes | 0.45 |
| HHP-005 | 61.5 | Yes | 2.8 |
3.2.2. Orthogonal and Counter-Screens
To further build confidence in the confirmed hits, it is crucial to employ orthogonal and counter-screens.
-
Orthogonal Assays: These are assays that measure the same biological activity but with a different technology. For a kinase inhibitor, an orthogonal assay could be a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). A true hit should be active in both the primary and orthogonal assays.
-
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself. For the TR-FRET assay, a counter-screen would involve running the assay without the kinase to identify compounds that quench the fluorescence signal.
Preliminary Structure-Activity Relationship (SAR) Analysis
Once a set of validated hits is obtained, a preliminary SAR analysis can be performed.[19] This involves grouping the active compounds by their chemical structures to identify common features that are important for activity. This early SAR provides valuable information for the medicinal chemistry team to design and synthesize more potent and selective analogs.
Section 4: Data Management and Troubleshooting
An HTS campaign generates a massive amount of data, and robust data management and analysis pipelines are essential.[28][29] Laboratory Information Management Systems (LIMS) are often used to track plates, samples, and results.[12]
Common HTS Problems and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing, temperature fluctuations, edge effects. | Calibrate liquid handlers, ensure uniform incubation conditions, use plate normalization algorithms.[30] |
| High False Positive Rate | Assay interference, compound aggregation, promiscuous inhibitors. | Implement rigorous counter-screens, add detergent (e.g., 0.01% Triton X-100) to the assay buffer.[15] |
| Low Z'-factor | Suboptimal reagent concentrations, unstable reagents, reader malfunction. | Re-optimize the assay, prepare fresh reagents daily, perform instrument maintenance.[10] |
| Inconsistent Hit Confirmation | Compound degradation, low purity of original sample, pipetting errors. | Re-test from a freshly prepared sample, perform purity analysis (LC-MS) on hits.[27] |
Conclusion: From High-Throughput Screening to Lead Discovery
High-throughput screening of a chemically diverse and biologically relevant library, such as one based on the this compound scaffold, is a powerful strategy for identifying novel starting points for drug discovery. This application note has outlined a comprehensive and scientifically rigorous approach to designing and executing such a campaign. By following a systematic workflow that includes robust assay development, automated primary screening, and a stringent hit validation cascade, researchers can maximize the chances of discovering high-quality, tractable hits. These validated hits, armed with preliminary SAR data, provide a solid foundation for subsequent lead optimization efforts, ultimately paving the way for the development of new and effective therapeutics.
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing.
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Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products. PMC - PubMed Central.
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Challenges in secondary analysis of high throughput screening data. PubMed - NIH.
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Integrated DNA Technologies. IDT.
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Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics.
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HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate.
-
Statistical analysis of systematic errors in high-throughput screening. PubMed.
-
This compound. ChemShuttle.
-
SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES. Google Patents.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed.
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC - NIH.
-
(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. BLDpharm.
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
-
Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
Welcome to the technical support center for the synthesis and optimization of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this important heterocyclic scaffold. The pyrrolo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, notably explored for its activity as a positive allosteric modulator (PAM) of the NMDA receptor.[1]
Our goal is to move beyond simple step-by-step instructions and provide a causal understanding of the reaction mechanisms and critical parameters, empowering you to diagnose and resolve experimental challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The primary synthetic route we will focus on involves the condensation of a substituted pyrrolidine with an appropriate amino acid derivative, followed by cyclization.
Issue 1: Low Yield in the Initial Condensation/Amide Coupling Step
Question: I am attempting to couple (S)-pyrrolidin-2-ylmethanamine with an N-protected amino acid (e.g., Boc-glycine), but the yield of the resulting amide intermediate is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low yield in amide coupling is a frequent issue stemming from several factors. Let's break down the potential causes and solutions.
-
Causality: The efficiency of amide bond formation depends on the complete activation of the carboxylic acid and the prevention of side reactions, such as racemization or the formation of unreactive intermediates. The choice of coupling agent and reaction conditions is paramount.
-
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: Standard reagents like DCC/DMAP are effective but can lead to urea byproducts that complicate purification. Consider using more modern and efficient coupling agents:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Excellent for sterically hindered amino acids and known to suppress racemization. Requires a non-nucleophilic base like DIPEA.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole): A water-soluble carbodiimide that simplifies workup, as the urea byproduct can be washed away with a mild acid wash. HOBt is crucial for preventing side reactions and minimizing racemization.
-
-
Check Stoichiometry and Addition Order: Ensure the carboxylic acid component is used in slight excess (1.1-1.2 equivalents). The standard order of addition is to dissolve the carboxylic acid, coupling agent, and HOBt (if used) in an appropriate solvent (like DMF or DCM) first. The amine is then added, followed by the base (e.g., DIPEA). This ensures the activated ester is formed before the amine is introduced, maximizing the desired reaction.
-
Control the Temperature: Amide coupling reactions are typically run at 0 °C and then allowed to warm to room temperature. Running the reaction at elevated temperatures can increase the rate of side reactions.
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and reduced yields. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: The Cyclization/Deprotection Step is Stalling or Incomplete
Question: I have successfully synthesized the linear amide precursor. However, during the deprotection (e.g., Boc removal) and subsequent intramolecular cyclization to form the this compound ring, the reaction does not go to completion, and I observe a mix of starting material and product. How can I drive this reaction forward?
Answer: This is a common bottleneck where the kinetics of the intramolecular cyclization are slow. The key is to ensure complete deprotection and to provide conditions that favor the ring-closing step.
-
Causality: The cyclization is an intramolecular nucleophilic attack of the newly deprotected secondary amine onto the amide carbonyl. The success of this step depends on the nucleophilicity of the amine and the electrophilicity of the carbonyl, as well as conformational factors that favor bringing the reactive groups into proximity.
-
Troubleshooting Steps:
-
Ensure Complete Deprotection: If you are using an acid-labile protecting group like Boc, ensure its complete removal. Standard conditions involve using a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
Protocol Tip: Use a sufficient excess of TFA (e.g., 25-50% v/v in DCM). Monitor the reaction by TLC or LC-MS until no starting material is visible. The resulting ammonium salt intermediate must be neutralized in situ or in a separate step to free the nucleophilic amine for cyclization.
-
-
Optimize the Cyclization Conditions:
-
Thermal Cyclization: Often, after deprotection and neutralization, heating the reaction mixture is sufficient to induce cyclization. Refluxing in a solvent like toluene or xylene can be effective.[2] The use of a Dean-Stark trap can help remove water and drive the equilibrium towards the cyclized product.
-
Base-Mediated Cyclization: A non-nucleophilic base like DBU or a milder inorganic base like K₂CO₃ can facilitate the cyclization by ensuring the amine is in its free, most nucleophilic state.[3]
-
Microwave Irradiation: For sluggish cyclizations, microwave-assisted heating can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[4]
-
-
Issue 3: Formation of a Dimer or Other Side Products
Question: During the cyclization step, I am observing a significant byproduct with approximately double the mass of my expected product. I suspect it's a diketopiperazine or another dimer. How can I suppress this?
Answer: Dimerization, often leading to diketopiperazines, is a classic competing intermolecular reaction that can plague intramolecular cyclizations.
-
Causality: The outcome of the reaction (intramolecular vs. intermolecular) is a competition between the rate of the desired ring closure and the rate of two linear precursors reacting with each other.
-
Troubleshooting Steps:
-
Apply High Dilution Principles: The most effective way to favor intramolecular reactions is to decrease the probability of molecules encountering each other.
-
Protocol: Perform the cyclization step at a very low concentration (e.g., 0.01-0.05 M). A slow addition of the linear precursor (using a syringe pump) to a refluxing solvent containing the base or catalyst is a highly effective technique. This keeps the instantaneous concentration of the reactive species extremely low.
-
-
Choice of Solvent and Temperature: The solvent can influence the conformation of the linear precursor. In some cases, a more polar solvent might promote a folded conformation that favors cyclization. Experiment with different solvents (e.g., Toluene, Dioxane, Acetonitrile) and temperature profiles.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable synthetic route for this compound?
A1: A robust and commonly employed route is a two-step process starting from commercially available materials. This approach offers flexibility for introducing substituents.[1]
-
Amide Coupling: Condensation of a chiral pyrrolidine derivative, such as (S)-pyrrolidin-2-ylmethanamine, with an N-protected α-amino acid (e.g., Boc-glycine, Boc-alanine). This is typically achieved using standard peptide coupling reagents like HATU or EDC/HOBt in an aprotic solvent like DMF.
-
Deprotection and Cyclization: The protecting group (e.g., Boc) is removed under acidic conditions (TFA/DCM). The resulting amine salt is then neutralized, and the intramolecular cyclization is induced, often by heating, to form the bicyclic lactam core.
Q2: How critical is stereochemistry in the starting materials?
A2: The stereochemistry is absolutely critical as it directly translates to the final product's stereochemistry. The this compound core has multiple stereocenters. Using enantiomerically pure starting materials, such as (S)- or (R)-pyrrolidin-2-ylmethanamine, is essential for producing a single enantiomer of the final product, which is crucial for applications in drug development.
Q3: What are the best purification strategies for the final compound?
A3: The polarity of the final product can vary based on substituents.
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is typically effective. The addition of a small amount of triethylamine (~0.5%) to the mobile phase can help prevent peak tailing for basic compounds.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane, Ethanol/Water) can be an excellent method for achieving high purity on a larger scale.
-
Preparative HPLC: For difficult separations or to isolate highly pure material for biological testing, reverse-phase preparative HPLC is the method of choice.
Q4: Can I use alternative starting materials for the pyrrolidine core?
A4: Yes, proline derivatives are excellent alternatives. For instance, the reaction can begin with L-proline, which is first coupled with an amino acid ester. Subsequent reduction of the proline carboxylate and cyclization can lead to the desired scaffold. This approach provides another avenue for structural diversity.
Visualization and Data
Reaction Workflow and Troubleshooting
The following diagram outlines the general synthetic workflow and key decision points for troubleshooting.
Caption: Experimental workflow and troubleshooting decision points.
General Reaction Mechanism
The following diagram illustrates the key chemical transformations in the synthesis.
Caption: Key steps in the synthesis of the target scaffold.
Table 1: Impact of Reaction Parameters on Cyclization Efficiency
| Parameter | Condition A (Standard) | Condition B (Optimized for Difficult Substrates) | Expected Outcome & Rationale |
| Concentration | 0.1 M | 0.01 M (via syringe pump addition) | Outcome: Reduced dimerization. Rationale: Favors intramolecular kinetics over intermolecular reactions. |
| Temperature | Room Temp -> 80 °C | 110 °C (Toluene Reflux) | Outcome: Increased reaction rate. Rationale: Provides sufficient activation energy for ring closure. |
| Catalyst/Base | Triethylamine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Outcome: Faster, cleaner cyclization. Rationale: DBU is a strong, non-nucleophilic base that efficiently promotes the reaction. |
| Method | Conventional Heating | Microwave Irradiation (120 °C) | Outcome: Drastically reduced reaction time. Rationale: Efficient and uniform heating overcomes kinetic barriers quickly.[4] |
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of the parent this compound scaffold.
Step 1: Synthesis of (S)-tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate
-
Reagents & Setup:
-
(S)-pyrrolidin-2-ylmethanamine (1.0 eq)
-
Boc-glycine (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Round-bottom flask under Nitrogen atmosphere, magnetic stirrer, ice bath.
-
-
Procedure:
-
Dissolve Boc-glycine (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
Add (S)-pyrrolidin-2-ylmethanamine (1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the linear amide precursor.
-
Step 2: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
-
Reagents & Setup:
-
(S)-tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (1.0 eq)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Toluene
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the amide precursor from Step 1 in DCM (approx. 0.1 M).
-
Add TFA (25% v/v) to the solution and stir at room temperature for 2 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the resulting oil in toluene. Add K₂CO₃ (3.0 eq) and reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (using a mobile phase such as DCM/Methanol with 0.5% NH₄OH) to yield the final product.
-
References
-
Pérez, M., et al. (2018). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]
-
Calcagni, A., et al. (2025). Synthesis of hexahydropyrrolo[1,2‐d][4][5][6]oxadiazonine–1,4,7(6H)‐triones by expansion of N‐aminoacetylindolin‐2‐one. ResearchGate. Available at: [Link]
-
Katritzky, A. R., et al. (2001). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed. Available at: [Link]
-
Wang, X., et al. (2011). Design and Preparation of 1H-3,4-Dihydropyrrolo[1,2-a]Pyrazin-1-One via 1H-3,4-Dihydropyrrolo[1,2-c][4][5]Oxazin-1-One Route. ResearchGate. Available at: [Link]
-
Terenin, V. I., et al. (2011). 1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. ResearchGate. Available at: [Link]
-
Lee, H., et al. (2016). Rearrangement of pyrrolo[1,2-d][4][5][7]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sanjenbam, P., et al. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics. Available at: [Link]
-
Aron, Z. D., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. Available at: [Link]
-
Aron, Z. D., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed Central. Available at: [Link]
Sources
- 1. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines [mdpi.com]
Technical Support Center: Purification of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one and its Analogs
Welcome to the technical support guide for the purification of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one. This bicyclic piperazinone core is a privileged scaffold in medicinal chemistry, appearing in various developmental drugs and natural products.[1] However, its purification presents distinct challenges, primarily related to its polarity and stereochemistry. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve high purity for your target compound.
Section 1: Understanding the Core Purification Challenges
This section addresses the fundamental issues you will likely encounter. Understanding the "why" behind these problems is the first step toward an effective solution.
Q1: What are the most common impurities I should expect after synthesizing this compound?
The impurity profile is highly dependent on your synthetic route. For common cyclization pathways, you should anticipate the following:
-
Unreacted Starting Materials: Incomplete reactions can leave residual amino acids (like proline derivatives) or linear dipeptide precursors in your crude mixture.
-
Reagents and Catalysts: Coupling agents (e.g., HATU, HOBt), bases (e.g., DIPEA), and any catalysts used in the synthesis can persist in the final product.[2]
-
Side-Reaction Byproducts: Dehydration, oxidation, or incomplete cyclization can lead to various structurally related impurities.
-
Epimers/Diastereomers: The most challenging impurity class. The core structure of this compound contains at least one stereocenter, and substituted versions contain more. Synthetic steps can often generate mixtures of diastereomers, which are notoriously difficult to separate due to their similar physicochemical properties.[3]
Q2: Why is the separation of diastereomers so critical and difficult for this class of compounds?
The three-dimensional structure of a molecule dictates its biological function. Diastereomers of the same compound can have vastly different pharmacological activities, binding affinities, and metabolic stabilities.[4] For drug development, isolating and testing the most potent and safest stereoisomer is a regulatory and scientific necessity.
The difficulty arises because diastereomers share the same molecular weight and often have very similar polarities and solubilities. Standard purification techniques like flash chromatography on silica gel are frequently insufficient to resolve these isomers.[5] Achieving separation requires high-resolution techniques that can exploit subtle differences in their spatial arrangement.
Section 2: Troubleshooting Your Purification Workflow
Encountering a problem is common. This section provides a logical, question-driven approach to troubleshooting your purification protocol.
Caption: Troubleshooting Decision Tree for Purification.
Q3: My flash chromatography gives poor separation, with broad peaks and co-eluting impurities. What should I do?
This is a classic problem, often stemming from an inappropriate solvent system or stationary phase.
The Cause: this compound is a polar molecule containing hydrogen bond donors and acceptors. This can cause it to interact very strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor resolution. The chosen solvent system may also lack the selectivity needed to differentiate between your product and closely related impurities.
Solutions:
-
Systematic TLC Analysis: Before running a column, screen multiple solvent systems via Thin Layer Chromatography (TLC). The goal is to find a system that gives your product an Rf value of ~0.3 and good separation from all impurities.
-
Increase Solvent Polarity Gradually: Use a gradient elution on your column. Start with a less polar mobile phase and slowly increase the concentration of the more polar solvent (e.g., methanol or ethanol).
-
Add an Amine Modifier: To mitigate tailing caused by silica's acidity, add a small amount of triethylamine (0.1-1%) to your mobile phase. This deactivates the acidic sites on the silica surface.
-
Change the Stationary Phase: If silica fails, consider alternatives.
-
Neutral or Basic Alumina: Less acidic than silica and can be effective for basic compounds.
-
Reversed-Phase (C18) Silica: For highly polar compounds that run too quickly on normal phase silica. Elution is done with polar solvents like water/acetonitrile or water/methanol.
-
| Solvent System (Normal Phase) | Typical Use Case | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | Standard choice for moderately polar to very polar compounds. | Start with 1-2% MeOH and increase as needed. |
| Ethyl Acetate (EtOAc) / Hexanes | Best for less polar compounds; may not be suitable for this scaffold. | Can be a good starting point to elute non-polar impurities. |
| DCM / MeOH / NH₄OH (e.g., 90:9:1) | Excellent for basic compounds that tail on silica. | The ammonia acts similarly to triethylamine, improving peak shape. |
Q4: My NMR and LCMS show a mixture of diastereomers. How can I separate them?
This requires moving beyond standard flash chromatography to higher-resolution techniques.
The Cause: Diastereomers have subtle differences in their 3D structures, which leads to minor differences in their interaction with a stationary phase. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are designed to exploit these small differences.
Solutions:
-
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and accessible method.[4] The separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase (typically water and acetonitrile or methanol).
-
Why it works: The slightly different shapes of the diastereomers lead to differential partitioning between the mobile and stationary phases, allowing for their separation over the length of the column.
-
-
Method 2: Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO₂ as the main mobile phase. It often provides better resolution and faster separations than HPLC for stereoisomers.[6]
-
Why it works: The low viscosity and high diffusivity of supercritical fluids lead to very high chromatographic efficiency, enhancing the separation of closely related molecules like diastereomers.[7]
-
Q5: My compound appears to be degrading during purification on silica gel. What is happening?
The Cause: The amide bond (lactam) in the this compound ring system can be susceptible to hydrolysis under acidic conditions. The surface of standard silica gel is acidic (pKa ≈ 4.5) and can catalyze the decomposition of sensitive compounds, especially during long exposure on a column.
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 1% triethylamine. This will neutralize the acidic sites.
-
Work Quickly: Do not let your compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.
-
Use an Alternative Stationary Phase: Switch to neutral alumina or C18 reversed-phase silica, which provide a non-acidic environment.
-
Attempt Recrystallization: If your compound is crystalline and the impurities have different solubility profiles, recrystallization can be an excellent, non-destructive purification method.[5] It is often best used as a final polishing step after chromatography.
Section 3: Standard Operating Protocols
Here are detailed, step-by-step workflows for the most critical purification techniques.
Caption: General Purification Workflow for Bicyclic Piperazinones.
Protocol 1: Flash Column Chromatography (Bulk Purification)
-
Solvent System Selection: Use TLC to identify an eluent that provides an Rf of ~0.3 for your product. A good starting point is 95:5 DCM/MeOH.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., DCM or hexanes). Ensure there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. If separation is poor, a gradient elution (slowly increasing the polar solvent percentage) is recommended.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Analyze the resulting solid/oil by NMR and LCMS to confirm purity.
Protocol 2: Preparative RP-HPLC (Diastereomer Separation)
-
Analytical Method Development: First, develop a separation method on an analytical scale (e.g., using a 4.6 mm ID column).
-
Column: A C18 column (e.g., Waters XBridge C18) is a robust starting point.[4]
-
Mobile Phase A: 0.1% Formic Acid or Acetic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid or Acetic Acid in Acetonitrile or Methanol. The acid improves peak shape.
-
Gradient: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) to find the approximate elution conditions. Then, optimize the gradient around that point to maximize resolution between the diastereomers.
-
-
Scale-Up to Preparative: Once analytical separation is achieved, scale the method to a preparative column (e.g., >20 mm ID).
-
Adjust the flow rate and injection volume proportionally to the column's cross-sectional area.
-
-
Injection and Fractionation: Dissolve the diastereomeric mixture in a suitable solvent (like DMSO or methanol) and inject it onto the preparative HPLC. Collect fractions based on the detector signal (UV is common).
-
Fraction Analysis: Analyze the collected fractions using analytical LCMS to identify which ones contain the pure, separated diastereomers.
-
Product Isolation: Combine the pure fractions for each isomer, and remove the mobile phase solvents. This often requires lyophilization (freeze-drying) to remove the water.
| Parameter | Recommended Starting Point (RP-HPLC) | Rationale |
| Stationary Phase | C18 Bonded Silica (5 µm particle size) | Provides good retention for moderately polar compounds and is widely available. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acetonitrile often gives better resolution than methanol. Formic acid protonates basic sites, leading to sharper peaks. |
| Gradient | Shallow gradient (e.g., 1-2% change in organic phase per minute) | A slow gradient is crucial for separating molecules with very similar retention times, like diastereomers. |
| Detection | UV at 210-220 nm | The amide chromophore absorbs at these low wavelengths, allowing for sensitive detection. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the key physicochemical properties of this compound?
-
A: With a molecular formula of C₇H₁₂N₂O[8], it is a small, polar molecule. It possesses both a hydrogen bond donor (the N-H of the lactam) and multiple hydrogen bond acceptors (the two nitrogen atoms and the carbonyl oxygen). This structure suggests it will be soluble in polar protic solvents (methanol, ethanol), polar aprotic solvents (DMSO, DMF), and sparingly soluble in non-polar solvents like hexanes.
-
-
Q: Is recrystallization a good primary purification method for this compound?
-
A: It can be, but only if the crude product is already of high purity (>90%). Recrystallization is excellent for removing small amounts of structurally different impurities. However, it is generally ineffective at separating diastereomers unless they happen to have vastly different crystal packing energies, which is rare. It is best employed as a final purification step after chromatography to obtain highly crystalline material.[5]
-
-
Q: How do I remove high-boiling point solvents like DMSO or DMF after purification?
-
A: These solvents are difficult to remove under a standard rotary evaporator. The most effective method is lyophilization. Dissolve your compound in a small amount of water (if soluble) or a 1:1 mixture of 1,4-dioxane and water, freeze the solution, and lyophilize it. Alternatively, you can perform multiple extractions with a solvent in which your compound is insoluble but the high-boiling solvent is soluble (e.g., washing a DCM solution of your product with water to remove DMF).
-
References
- The synthesis of bicyclic piperazinone and related derivatives. (1999). Methods in Molecular Medicine.
- Reversed-phase HPLC separation of the diastereomers of compound... (2014).
- The Synthesis of Bicyclic Piperazinone and Related Deriv
- Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condens
- (3S-trans)-3-benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione. PubChem.
- Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare.
- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013).
- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013).
- Synthesis of piperazines. Organic Chemistry Portal.
- Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2018). Molecules.
- How can we separate diastereomers of larger organic moiety? (2024).
- Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl).
- Pyrrolo[1,2-a]pyrazin-3(4H)-one, hexahydro-. Chemsigma.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[1,2-a]pyrazin-3(4H)-one, hexahydro- [16620-83-0] | Chemsigma [chemsigma.com]
Technical Support Center: Overcoming Low Yield in Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Synthesis
Welcome to the technical support center dedicated to the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
The this compound core is a significant structural motif in medicinal chemistry, often serving as a key building block for various therapeutic agents.[1][2] However, its synthesis can be prone to low yields, necessitating a thorough understanding of the reaction mechanism and potential side reactions. This guide aims to equip you with the knowledge to diagnose and resolve these synthetic hurdles.
Troubleshooting Guide
This section addresses specific scenarios of low yield in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low yield in the primary cyclization step, with significant starting material remaining.
Question: My reaction to form the this compound scaffold is showing low conversion, and I'm recovering a large amount of my starting materials. What could be the cause, and how can I improve the yield?
Answer: Low conversion in the cyclization step often points to issues with reaction conditions, reagent quality, or the chosen synthetic route. The formation of this bicyclic piperazinone typically involves a Pictet-Spengler type reaction or a related intramolecular cyclization.[3][4] Several factors can impede these reactions:
Potential Causes and Solutions:
-
Inadequate Acid Catalysis: Many cyclization reactions to form such scaffolds are acid-catalyzed.[5][6] The concentration and type of acid can be critical.
-
Troubleshooting: If using a Brønsted acid (e.g., HCl, TsOH), ensure it is anhydrous and used in the correct stoichiometric amount.[5] The optimal acid and its concentration can be solvent-dependent.[5] Consider screening different acids and concentrations to find the optimal conditions for your specific substrates.
-
-
Suboptimal Reaction Temperature and Time: The reaction may require higher temperatures to overcome the activation energy barrier for cyclization. Conversely, prolonged reaction times at high temperatures can lead to decomposition.
-
Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7] A systematic study of the reaction temperature can help identify the sweet spot for maximizing yield while minimizing byproduct formation.
-
-
Poor Quality of Reagents or Solvents: The presence of moisture or impurities in your starting materials or solvents can significantly hinder the reaction.
-
Troubleshooting: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.[8] Distilling solvents and drying reagents before use can be beneficial.
-
-
Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the intramolecular cyclization.
-
Troubleshooting: If possible, consider alternative synthetic routes that may be less sensitive to steric effects. In some cases, using a different catalyst or reaction conditions might help overcome steric hindrance.
-
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Reference |
| Acid Catalyst | 1.0 equiv HCl in CH3CN | 2.0 equiv HCl in Acetic Acid | [5] |
| Temperature | Room Temperature | 70 °C | [5] |
| Reaction Time | 2 hours | 5 hours (monitored by TLC) | [5] |
| Yield | <30% | >65% | [5] |
Issue 2: Formation of significant side products, leading to a complex reaction mixture and low yield of the desired product.
Question: My reaction is producing a mixture of products, making purification difficult and significantly lowering the yield of my target this compound. What are the likely side reactions, and how can I suppress them?
Answer: The formation of multiple products is a common issue, often arising from competing reaction pathways or decomposition of the desired product.
Potential Side Reactions and Mitigation Strategies:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other, leading to oligomers or polymers.
-
Mitigation: Employing high dilution conditions can favor the intramolecular reaction over intermolecular side reactions. This involves using a larger volume of solvent to decrease the concentration of the reactants.
-
-
Oxidation or Decomposition: The pyrrolidine or pyrazine ring systems can be susceptible to oxidation or decomposition under harsh reaction conditions (e.g., high temperatures, strong acids).
-
Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Optimizing the reaction temperature and time, as discussed in Issue 1, is also crucial to minimize decomposition.[7]
-
-
Rearrangement Products: Under certain conditions, intermediates in the reaction pathway may undergo rearrangements to form undesired isomers.
-
Mitigation: Careful selection of the catalyst and reaction conditions can often control the regioselectivity of the cyclization and prevent rearrangements.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key challenges?
A1: A prevalent method for synthesizing the core structure of this compound and its derivatives involves an intramolecular cyclization, often a Pictet-Spengler type reaction.[3][4] This typically involves the condensation of a suitable pyrrolidine derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The main challenges include achieving high yields, controlling stereochemistry (if applicable), and minimizing the formation of byproducts due to side reactions like intermolecular condensation or decomposition.[6]
Q2: How can I effectively monitor the progress of my synthesis?
A2: Regular monitoring of the reaction is crucial for optimizing the yield. Thin Layer Chromatography (TLC) is a quick and effective method for qualitative analysis of the reaction mixture. For more quantitative and detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[7] These methods allow you to track the consumption of starting materials and the formation of the desired product and any byproducts over time.
Q3: What are the best practices for purifying this compound?
A3: The purification method will depend on the physical properties of your specific derivative (e.g., solid or oil) and the nature of the impurities. Flash column chromatography is a common and effective technique for purifying these types of compounds.[10] The choice of solvent system for chromatography should be optimized to achieve good separation between the desired product and any impurities. Recrystallization can be an excellent method for purifying solid products to a high degree of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as strong acids and organic solvents, can be hazardous. Always work in a well-ventilated fume hood. Before starting any reaction, it is essential to consult the Safety Data Sheets (SDS) for all chemicals being used to be aware of their specific hazards and handling procedures.
Visualizing the Troubleshooting Process
To aid in diagnosing low-yield issues, the following workflow diagram outlines a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting low yields.
General Reaction Scheme
The synthesis of the this compound core often follows a general pathway involving intramolecular cyclization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one in Solution
Welcome to the technical support center for Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them to ensure the integrity of your experiments.
The core structure, a proline-based cyclic dipeptide (also known as a diketopiperazine or DKP), confers a degree of conformational rigidity and enzymatic resistance.[1] However, like all molecules, it is susceptible to degradation under certain experimental conditions. Understanding these liabilities is critical for accurate and reproducible results.
Troubleshooting Guides & FAQs
This section addresses common stability issues encountered when working with this compound in solution.
FAQ 1: My compound concentration is decreasing over time in my aqueous buffer. What is the likely cause?
Answer: The most probable cause of decreasing concentration in an aqueous solution is hydrolysis of the diketopiperazine ring. The stability of this ring is highly dependent on the pH of your solution.
-
Mechanism: The amide bonds within the cyclic dipeptide structure are susceptible to cleavage by water, a reaction that is catalyzed by both acid and base. Under alkaline conditions (pH > 8), the rate of hydrolysis significantly increases, leading to the opening of the ring to form a linear dipeptide.[2][3] While more stable in acidic to neutral pH, strong acidic conditions (pH < 3) can also promote hydrolysis.[2] Studies on similar pyrrolo-pyridine dione derivatives have shown them to be extremely unstable in alkaline mediums and labile in acidic mediums, while being relatively stable in neutral conditions.[4]
-
Troubleshooting Steps:
-
Verify Buffer pH: Immediately measure the pH of your stock solution and experimental buffers. Ensure it falls within the optimal stability range of pH 4-7.
-
Buffer Selection: Use a buffer with sufficient capacity to maintain the pH throughout your experiment, especially if your assay generates or consumes protons.
-
Analyte Concentration: High concentrations of your compound, if it has acidic or basic properties, can alter the pH of unbuffered or weakly buffered solutions.
-
FAQ 2: I'm observing a new, more polar peak in my HPLC analysis after storing my sample. What could it be?
Answer: This new, more polar peak is likely the linear dipeptide product resulting from the hydrolysis of the this compound ring.
-
Explanation: The hydrolysis of the cyclic structure breaks an amide bond, exposing a carboxylic acid and an amine group. These newly formed functional groups increase the molecule's polarity, causing it to elute earlier on a reverse-phase HPLC column compared to the parent compound.
-
Verification Workflow:
-
Forced Degradation: Intentionally degrade a small sample of your compound by treating it with a mild base (e.g., 0.01 M NaOH) for a short period. This should significantly increase the area of the new peak.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS to confirm that the mass of the new peak corresponds to the addition of one molecule of water (M+18) to the parent mass.
-
Below is a diagram illustrating the expected hydrolytic degradation pathway.
Caption: Hydrolytic degradation of the parent compound.
FAQ 3: How should I prepare and store stock solutions of this compound?
Answer: Proper preparation and storage are critical to maintaining the integrity of your compound.
-
Solvent Selection:
-
For long-term storage, dissolve the compound in an anhydrous aprotic solvent like DMSO or anhydrous ethanol. In the absence of water, the risk of hydrolysis is minimized.
-
If an aqueous stock solution is necessary, use a buffer within the pH 4-7 range.
-
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C. For aqueous solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
-
Light: Protect solutions from light, as compounds with similar heterocyclic rings have shown susceptibility to photodegradation.[4] Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: For sensitive applications, consider degassing aqueous buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative risk.
-
Experimental Protocol: Performing a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of your molecule and for developing a stability-indicating analytical method.[6][7]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
pH meter
-
HPLC system with UV or MS detector
-
Appropriate solvents and buffers
Procedure:
-
Sample Preparation: Prepare several identical solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Incubate one sample at 60°C for 24 hours.
-
Photostability: Expose one sample to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]
-
Control: Keep one sample at 4°C, protected from light.
-
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Compare the chromatograms of the stressed samples to the control sample.
Data Interpretation:
-
Look for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Aim for 5-20% degradation of the parent compound for the results to be meaningful.[8]
-
If no degradation is observed, more strenuous conditions (higher temperature, longer exposure) may be necessary. If the compound degrades too quickly, use milder conditions.
The following table summarizes the typical conditions for a forced degradation study.
| Stress Condition | Reagent | Typical Conditions | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Ring Opening |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Ring Opening |
| Oxidation | 3-30% H₂O₂ | Room Temp | Oxidation of susceptible moieties |
| Thermal | Dry Heat or Solution | > 50°C | Thermolysis |
| Photochemical | UV/Visible Light | ICH Q1B Guidelines | Photolysis |
This workflow for assessing stability is crucial for any research program.
Caption: Workflow for investigating and addressing stability issues.
By understanding the inherent stability characteristics of this compound and implementing these troubleshooting and preventative measures, you can ensure the quality and reliability of your experimental data.
References
-
Muszalska, I., et al. (2012). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]
-
Acker, T. M., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. Available at: [Link]
-
Vinogradov, A. A., et al. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. PMC. Available at: [Link]
-
Goolcharran, C., et al. (2000). Kinetics of diketopiperazine formation using model peptides. PubMed. Available at: [Link]
-
Leman, L. J., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. Available at: [Link]
-
Acker, T. M., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. ResearchGate. Available at: [Link]
-
Yuan, Y., et al. (2022). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. ResearchGate. Available at: [Link]
-
Shinde, S., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
-
Acker, T. M., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PMC. Available at: [Link]
-
Ruczyński, J., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI. Available at: [Link]
-
Kamberi, M., et al. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. Available at: [Link]
-
Oliyai, C., et al. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. Available at: [Link]
-
Krężel, A., & Bal, W. (2004). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]
-
Manimaran, K., & Krishnan, K. (2017). Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. Available at: [Link]
-
Muszalska, I. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. PubMed. Available at: [Link]
-
Waterman, K. C., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Katritzky, A. R., et al. (1998). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]
-
Chapman, D., et al. (2022). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library. Available at: [Link]
-
Singer, D., et al. (2014). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. Hindawi. Available at: [Link]
-
Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. Available at: [Link]
-
PubChem. (n.d.). (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride. PubChem. Available at: [Link]
Sources
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Selectivity of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of optimizing the selectivity of this privileged scaffold. Our approach is grounded in mechanistic principles and field-proven strategies to empower your discovery programs.
Introduction: The Promise and Challenges of the Pyrrolopyrazinone Scaffold
The this compound core is a versatile and valuable scaffold in modern medicinal chemistry. Its derivatives have demonstrated significant potential as modulators of various biological targets, most notably as potent kinase inhibitors.[1][2] The structural rigidity and synthetic tractability of this heterocyclic system provide a robust platform for developing novel therapeutics.[3]
However, as with many ATP-competitive inhibitors, achieving high selectivity can be a significant challenge. The conserved nature of the ATP-binding site across the kinome often leads to off-target activities, which can result in cellular toxicity or confound experimental results.[4] This guide is designed to address these challenges directly, providing you with the knowledge and tools to enhance the selectivity of your pyrrolopyrazinone-based compounds.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the development and screening of this compound derivatives.
Q1: My lead compound shows potent activity against my primary target but has significant off-target effects on closely related kinases. Where do I start with improving selectivity?
A1: This is a common challenge. The key is to identify subtle differences between the ATP-binding pockets of your on-target and off-target kinases. A multi-pronged approach is recommended:
-
Structural Biology: If available, co-crystal structures of your compound (or a close analog) with both the on-target and off-target kinases are invaluable. This allows for a direct comparison of binding modes and identification of unique sub-pockets or residue differences that can be exploited. For instance, a rational optimization strategy for pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors was successfully guided by the determination of the crystal structure of a lead compound in the PIM1 kinase domain.[1]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify your lead compound at various positions. The goal is to identify regions of the molecule that are sensitive to substitution and how these changes impact on- and off-target activity. Pay close attention to substitutions that introduce steric bulk or specific electronic properties.
-
Computational Modeling: Homology modeling and molecular docking can be powerful predictive tools, especially when crystal structures are unavailable. These methods can help prioritize synthetic modifications that are more likely to improve selectivity.
Q2: I'm observing poor solubility with my this compound derivatives. How can I address this without compromising activity?
A2: Poor aqueous solubility is a frequent hurdle for kinase inhibitors, which are often lipophilic.[5] Here are some strategies to consider:
-
Introduce Polar Functional Groups: Carefully placed polar groups, such as hydroxyls, amines, or small ethers, can significantly improve solubility. The key is to position these groups where they can interact favorably with the solvent without disrupting key binding interactions with the target. For example, the addition of an acyclic amino alcohol moiety to an imidazo-[1,2-a]-pyrazine core led to a significant improvement in aqueous solubility.[6]
-
Utilize "Solubilizing" Moieties: Incorporating basic nitrogen atoms that can be protonated at physiological pH is a common strategy. This can be achieved by adding piperazine or morpholine rings, for example.
-
Formulate with Excipients: For in vitro assays, using solubilizing agents like DMSO is standard. For in vivo studies, formulation strategies involving cyclodextrins or other polymers can be explored to enhance bioavailability.[5]
Q3: How do I choose the right cellular assay to confirm the selectivity of my inhibitor?
A3: A well-designed cellular assay is critical for validating the selectivity observed in biochemical assays. The choice of assay depends on the target and the desired readout.
-
Target Engagement Assays: A Western blot is a straightforward method to assess the phosphorylation status of your target kinase and its known downstream substrates. A selective inhibitor should reduce phosphorylation of the direct target and its specific substrates without affecting the phosphorylation of substrates of known off-target kinases.
-
Phenotypic Assays: If your target kinase is known to regulate a specific cellular process (e.g., proliferation, apoptosis, migration), you can use assays that measure these endpoints. To confirm on-target activity, you can use techniques like siRNA-mediated knockdown of the target kinase and observe if it phenocopies the effect of your inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding in a cellular context, providing direct evidence of target engagement.
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in biochemical assays | 1. Enzyme Instability: The kinase may be degrading over the course of the assay. 2. ATP/Substrate Depletion: The reaction may not be in the linear range. 3. Compound Precipitation: The inhibitor may be precipitating at higher concentrations. | 1. Optimize buffer conditions (e.g., add glycerol, BSA) and keep the enzyme on ice. 2. Ensure that less than 10-15% of the substrate is consumed during the reaction. This can be achieved by adjusting the enzyme concentration or reaction time.[7] 3. Visually inspect assay plates for precipitation. If observed, consider using a lower top concentration or adding a solubilizing agent to the assay buffer. |
| No correlation between biochemical potency and cellular activity | 1. Poor Cell Permeability: The compound may not be reaching its intracellular target. 2. Efflux by Transporters: The compound may be actively pumped out of the cells. 3. High Intracellular ATP Concentration: The high concentration of ATP in cells (~1-5 mM) can outcompete ATP-competitive inhibitors.[8] | 1. Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). Consider modifications to improve permeability. 2. Use cell lines with known expression levels of common efflux pumps (e.g., P-glycoprotein) or use efflux pump inhibitors. 3. This is an inherent challenge. Aim for high biochemical potency and good cell permeability to overcome this. |
| Unexpected cellular toxicity | 1. Off-Target Effects: The compound may be inhibiting other essential cellular targets. 2. Reactive Metabolites: The compound may be metabolized into a toxic species. | 1. Perform a broad kinase screen to identify potential off-targets. Use a structurally unrelated inhibitor of the same target to see if the toxicity is recapitulated. 2. Conduct metabolic stability assays to identify potential reactive metabolites. |
Visualizing the Path to Selectivity
Improving selectivity is an iterative process that involves design, synthesis, and testing. The following workflow illustrates a typical cycle for optimizing the selectivity of a this compound derivative.
Caption: Iterative workflow for improving kinase inhibitor selectivity.
Structure-Activity Relationship (SAR) for Improved Selectivity: A Case Study on PIM Kinase Inhibitors
The development of selective PIM kinase inhibitors from a pyrrolo[1,2-a]pyrazinone scaffold provides valuable insights into how structural modifications can influence selectivity.[1][9]
A preliminary analysis of the SAR indicated that the presence of a neopentyl hydrophobic group was important for activity.[9] Further optimization, guided by the crystal structure of a lead compound in the PIM1 kinase domain, led to the discovery of a highly potent and selective inhibitor.[1] This rational approach highlighted that the inhibitor did not form the classic hydrogen bonds with the kinase hinge region, which may contribute to its high selectivity across a large panel of kinases.[9]
The following diagram illustrates key modification points on the this compound scaffold and their potential impact on selectivity.
Caption: Key modification sites for enhancing selectivity.
Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for Potency and Selectivity Profiling
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay and is suitable for determining the IC50 values of your pyrrolopyrazinone derivatives against a panel of kinases.[10]
Materials:
-
Kinase of interest and corresponding substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound derivatives dissolved in 100% DMSO
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of your test compounds in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Setup:
-
Add 1 µl of inhibitor solution or 5% DMSO (for control wells) to the wells of a 384-well plate.[10]
-
Add 2 µl of enzyme solution (pre-diluted in Kinase Buffer to the optimal concentration).
-
Add 2 µl of a substrate/ATP mixture (prepared in Kinase Buffer). The ATP concentration should ideally be at the Km for each kinase.[8]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[10]
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[10] This step stops the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.[10]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol outlines a general procedure to assess the phosphorylation status of a target kinase and its downstream substrate in cells treated with a pyrrolopyrazinone inhibitor.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the target and substrate, and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of your inhibitor (and a DMSO vehicle control) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and acquire the image using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH or β-actin).
References
-
[Author], [Year]. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. [Journal], , pp. [Pages]. [URL]
- [Author], [Year]. PIM1 Kinase Assay. [Source]. [URL]
-
[Author], [Year]. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Measuring and interpreting the selectivity of protein kinase inhibitors. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. [Journal], , pp. [Pages]. [URL]
- [Author], [Year]. Step-by-Step Guide to Kinase Inhibitor Development. [Source]. [URL]
-
[Author], [Year]. Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. [Journal], , pp. [Pages]. [URL]
- [Author], [Year]. Kinase assays. [Source]. [URL]
-
[Author], [Year]. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Journal], , pp. [Pages]. [URL]
-
[Author], [Year]. Measuring and interpreting the selectivity of protein kinase inhibitors. [Journal], , pp. [Pages]. [URL]
- [Author], [Year]. Methods for Detecting Kinase Activity. [Source]. [URL]
- [Author], [Year]. Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Book Chapter]. [URL]
Sources
- 1. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
Technical Support Center: A Troubleshooting Guide for Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Experiments
Welcome to the technical support center for experiments involving Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this bicyclic lactam. The following sections are structured in a question-and-answer format to directly address specific issues and provide field-proven insights and solutions.
Section 1: Synthesis & Reaction Optimization
The synthesis of the this compound scaffold typically involves an intramolecular cyclization, which is a form of amide bond formation. Success hinges on precise control of reagents and conditions.[1][2]
Q1: My reaction yield of this compound is consistently low or non-existent. What are the likely causes?
Low yields in this synthesis are common and can usually be traced back to a few key factors related to the amide coupling process.
Causality Analysis:
-
Incomplete Carboxylic Acid Activation: The intramolecular cyclization requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine. If the coupling reagent is inefficient, used in stoichiometric insufficiency, or decomposes, the activation will be incomplete, halting the reaction.[1]
-
Amine Deactivation: The amine nucleophile can be rendered non-reactive through protonation. This is a frequent issue as an acid-base reaction can occur between the carboxylic acid precursor and the amine on the same molecule before the coupling agent has a chance to act.[1][3]
-
Hydrolysis: The activated carboxylic acid intermediate (e.g., an O-acylisourea ester) is highly sensitive to moisture. Any water present in the solvent or on the glassware can lead to hydrolysis, reverting the intermediate to the unreactive carboxylic acid.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. Solvents must be anhydrous and polar aprotic (e.g., DMF, DCM) to facilitate the reaction. The base used must be non-nucleophilic (e.g., DIPEA) to prevent it from competing with the intramolecular amine.[1]
-
Steric Hindrance: Bulky protecting groups or substituents near the reacting centers can physically impede the intramolecular cyclization, leading to slow or incomplete reaction.[1]
Workflow: Optimizing the Synthesis of this compound
Caption: Optimized workflow for the synthesis of the target compound.
Protocol 1: General Procedure for Intramolecular Amide Coupling using HATU
This protocol provides a robust starting point for the synthesis.
-
Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the linear amino acid precursor (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: Add the coupling reagent HATU (1.1-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This step is critical to ensure the carboxylic acid is fully activated before the amine can react.[1]
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure to obtain the crude product.[1]
Section 2: Purification & Isolation Challenges
Purifying bicyclic piperazinones can be challenging due to their polarity and basicity.
Q2: I'm struggling to purify my crude product. Column chromatography gives poor separation and streaking. What should I do?
This is a common issue arising from the basic nitrogen atom in the this compound core, which interacts strongly with the acidic silica gel.
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before running the column, flush the silica gel with the eluent system containing a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (~0.5-1%). This neutralizes the acidic sites on the silica, minimizing tailing and improving separation.
-
Optimize the Mobile Phase:
-
Start with a moderately polar system like Dichloromethane/Methanol (e.g., 98:2) and gradually increase the polarity.
-
For highly polar impurities, a gradient elution might be necessary.
-
-
Alternative Stationary Phases: If silica gel fails, consider using neutral or basic alumina, or a C18 reversed-phase column for more polar compounds.[4]
-
Acid-Base Extraction: Before chromatography, an acid-base workup can remove many impurities. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your neutral product back into an organic solvent.
-
Crystallization: This technique can be highly effective for final purification if a suitable solvent system is found.[5][6]
| Technique | Application | Key Considerations |
| Silica Gel Chromatography | Primary purification method | Add 0.5-1% TEA or NH₄OH to the eluent to prevent streaking. |
| Reversed-Phase HPLC | For highly polar compounds or difficult separations | Use a C18 column with a mobile phase like Acetonitrile/Water with a buffer (e.g., formic acid or ammonium acetate). |
| Crystallization | Final polishing step | Test various solvent systems (e.g., Ethyl Acetate/Hexanes, DCM/Ether). Slow cooling yields purer crystals.[6] |
| Acid-Base Extraction | Initial cleanup of crude material | Effective for removing non-basic organic impurities. |
Section 3: Analytical & Characterization
Unambiguous characterization is essential to confirm the structure and purity of the final compound.
Q3: My NMR and/or Mass Spectrum data is confusing. What are the expected signals for this compound?
Interpreting spectra requires knowing what to look for. Below are the expected analytical signatures for the parent compound, C₇H₁₀N₂O₂ (MW: 154.17 g/mol ).
Mass Spectrometry (MS):
-
Expected Ion: In ESI+ mode, the primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z: 155.0815
-
Common Adducts: You may also see sodium [M+Na]⁺ (m/z 177.0634) or potassium [M+K]⁺ adducts.
-
Fragmentation: The NIST WebBook shows characteristic fragments for the un-substituted structure at m/z values corresponding to the loss of parts of the piperazinone ring.[7]
NMR Spectroscopy:
-
¹H NMR: The spectrum will show a series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the pyrrolidine and piperazinone rings. The exact shifts and coupling patterns will depend on the stereochemistry.
-
¹³C NMR: Expect signals for the two carbonyl carbons (C=O) in the range of 165-175 ppm. The remaining signals will be in the aliphatic region (20-60 ppm).
-
Common Impurities: Be aware of signals from residual solvents (DCM, DMF, Ethyl Acetate), grease, and byproducts from coupling reagents (e.g., HOBt, urea derivatives from EDC).
Note: For substituted analogs, consult spectral databases like PubChem for data on similar structures to predict shifts.[8]
Workflow: Confirming Product Identity
Caption: A logical workflow for the analytical confirmation of the product.
Section 4: Frequently Asked Questions (FAQs)
Q4: How should I store this compound and its derivatives? Piperazine and lactam-containing molecules can be susceptible to degradation.[9][10][11] To ensure long-term stability, store the compound as a solid in a tightly sealed container at low temperatures (2-8°C or -20°C), protected from light and moisture. For solutions, prepare them fresh whenever possible. If storage is necessary, use single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q5: My compound changes color over time. What does this indicate? A color change, often to yellow or brown, typically indicates degradation. The likely culprits are oxidation of the nitrogen atoms or hydrolysis of the lactam ring, especially if exposed to air, moisture, or light.[4][9] If you observe a color change, it is crucial to re-analyze the compound for purity before use.
Q6: My biological assay results are inconsistent. Could this be related to the compound's stability? Absolutely. Inconsistent biological data is a classic sign of compound degradation.[4] The loss of potency can occur if the compound degrades in the assay medium or in stock solutions. Always use freshly prepared solutions and run a stability test of your compound under the specific experimental conditions (e.g., in your cell culture medium at 37°C) to rule out degradation as a variable.
References
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem.
- Click and Release Chemistry for Activity‐Based Purification of β‐Lactam Targets. Wiley Online Library.
- Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. PubMed.
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. PubMed.
- Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs)
- Purification Techniques. Journal of New Developments in Chemistry.
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Dataset of NMR-Spectra Pyrrolyl.
- The synthesis of bicyclic piperazinone and related deriv
- The Stability Study of a Novel Phenylpiperazine Deriv
- The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook.
- Why did my amide syntesis does not work?.
- Chemistry of Amides. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- [webbook.nist.gov]
- 8. Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)- | C10H16N2O2 | CID 98951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The synthesis of bicyclic piperazinone and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Bioavailability of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of oral bioavailability for this important class of molecules. Our approach is rooted in scientific principles and validated experimental protocols to ensure the integrity and success of your research.
Introduction to Bioavailability Challenges
This compound and its derivatives are a promising class of compounds with diverse biological activities, including potential applications as N-methyl-d-aspartate (NMDA) receptor modulators and histamine H3 receptor antagonists.[1][2] However, like many new chemical entities (NCEs), these compounds can exhibit poor oral bioavailability, which can hinder their clinical development.[3] Low bioavailability is often a result of poor aqueous solubility, low permeability across the intestinal epithelium, and significant first-pass metabolism.[4][5]
This guide will walk you through a logical, step-by-step process to identify and overcome these barriers.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent in vitro activity but very low exposure in vivo after oral administration. Where do I start troubleshooting?
A1: Low in vivo exposure despite high in vitro potency is a classic bioavailability challenge. The first step is to systematically evaluate the key factors that govern oral absorption: solubility, permeability, and metabolic stability. A tiered approach is recommended.
Step 1: Physicochemical Characterization Begin by thoroughly characterizing the fundamental properties of your compound.[6]
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility in relevant physiological buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.
-
LogP/LogD: Measure the lipophilicity of your compound. While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor solubility and sequestration in lipid bilayers.
-
pKa: Identify any ionizable groups that will affect solubility and permeability at different pH values.
Step 2: In Vitro ADME Assays Next, use in vitro models to predict in vivo behavior.
-
Permeability Assessment: The Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability.[7][8] This assay will classify your compound as having high or low permeability and can also indicate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.[8] This will provide an indication of its metabolic clearance rate.
The results from these initial investigations will help you to diagnose the primary reason for low bioavailability, as illustrated in the workflow below.
Caption: Initial troubleshooting workflow for low in vivo exposure.
Q2: My compound has been identified as poorly soluble. What are the most effective strategies to improve its dissolution and solubility?
A2: For poorly soluble compounds, enhancing the dissolution rate and apparent solubility is crucial.[9] Several formulation and particle engineering strategies can be employed.
1. Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[10]
-
Micronization: This technique reduces particle size to the micron range using methods like jet milling or ball milling.[11]
-
Nanonization: Creating a nanosuspension, a colloidal dispersion of sub-micron drug particles, can further enhance the dissolution rate.[10][12]
| Technology | Particle Size | Advantages | Disadvantages |
| Micronization | 1-10 µm | Established technology, suitable for many compounds. | May not be sufficient for very poorly soluble drugs. |
| Nanonization | < 1 µm | Significant increase in surface area, improved dissolution velocity.[10] | Can be physically unstable, potential for Ostwald ripening. |
2. Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[11][13]
-
Method: ASDs are typically prepared by spray drying or hot-melt extrusion.
-
Mechanism: The amorphous form has a higher free energy than the crystalline form, leading to a higher apparent solubility. The polymer helps to stabilize the amorphous state and prevent recrystallization.
3. Lipid-Based Formulations: Incorporating the compound into lipid-based systems can improve oral absorption, particularly for lipophilic drugs.[13][14]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9] This increases the solubilization of the drug.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer Selection: Choose a suitable polymer (e.g., HPMC-AS, PVP VA64, Soluplus®) based on drug-polymer miscibility studies.
-
Solvent System: Dissolve both the this compound compound and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).
-
Spray Drying: Atomize the solution into a hot air stream. The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Dissolution Testing: Perform in vitro dissolution testing to compare the dissolution profile of the ASD to the crystalline drug.
Q3: My compound shows high solubility but low permeability in the Caco-2 assay. How can I improve its absorption across the intestinal barrier?
A3: Low permeability suggests that the compound has difficulty crossing the intestinal cell membrane. This can be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters.
1. Chemical Modification (Prodrug Approach): A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[4][15]
-
Mechanism: A lipophilic moiety can be temporarily attached to a polar functional group on the parent drug to increase its passive diffusion across the cell membrane. Once inside the cell, enzymes cleave the promoiety to release the active drug.
-
Example: If your compound has a hydroxyl or amine group, it could be esterified or amidated with a lipophilic group.
Caption: Conceptual workflow of a prodrug strategy.
2. Formulation with Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[13] However, their use must be carefully evaluated for potential toxicity.
3. Structural Modifications: If you are in the early stages of drug discovery, medicinal chemistry efforts can be directed towards optimizing the structure to improve permeability. This often involves a delicate balance, as changes that improve permeability might negatively impact solubility or target potency.[3] Reducing molecular weight or the number of hydrogen bond donors can sometimes improve permeability.[3]
Q4: How do I conduct a basic in vivo pharmacokinetic (PK) study in rodents to assess the oral bioavailability of my formulated compound?
A4: A well-designed rodent PK study is essential to evaluate the success of your bioavailability enhancement strategy.
Experimental Protocol: Rodent Oral Bioavailability Study
-
Animal Model: Use male Sprague-Dawley rats or CD-1 mice, as they are common models for PK studies.[16]
-
Dosing:
-
Intravenous (IV) Group: Administer the compound intravenously (e.g., via the tail vein) at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle. This group is crucial for determining the absolute bioavailability.
-
Oral (PO) Group: Administer the compound orally via gavage at a higher dose (e.g., 10-20 mg/kg). This group should receive the formulation you are testing (e.g., the nanosuspension or solid dispersion).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of your compound in the plasma samples using a validated analytical method, typically LC-MS/MS for its high sensitivity and specificity.[17]
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters:
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax (Maximum Concentration): The peak plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
-
Calculate Absolute Bioavailability (F%):
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
An increase in F% for your formulated compound compared to an unformulated suspension will validate your bioavailability enhancement strategy.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High variability in in vivo exposure between animals. | Poor formulation homogeneity; precipitation of the drug in the GI tract. | Improve the formulation process to ensure uniformity. Consider using a formulation that maintains drug solubilization in the gut, such as a SEDDS or an ASD with a precipitation inhibitor. |
| Good initial absorption (high Cmax) but rapid clearance. | High first-pass metabolism. | Re-evaluate the in vitro metabolism data. Consider chemical modifications to block metabolically labile sites on the molecule. |
| Delayed Tmax in the oral group. | Slow dissolution from the formulation. | Optimize the formulation to achieve faster drug release. For solid dispersions, ensure the polymer choice and drug loading are appropriate. |
| Non-linear pharmacokinetics (exposure does not increase proportionally with dose). | Saturation of absorption mechanisms or transporters; solubility-limited absorption at higher doses.[5] | Conduct a dose-escalation study to understand the nature of the non-linearity. If solubility is the issue, more advanced formulations may be needed for higher doses. |
References
-
Jadhav, N. R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Kumar, S., & Singh, A. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics. Available at: [Link]
-
Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. PubMed. Available at: [Link]
-
Patsnap. (2025). How are chemical structures modified to improve bioavailability?. Patsnap Synapse. Available at: [Link]
-
Wu, K., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. Available at: [Link]
-
Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. Available at: [Link]
-
Zamek-Gliszczynski, M. J., et al. (2006). Graphical Model for Estimating Oral Bioavailability of Drugs in Humans and Other Species from Their Caco-2 Permeability and in Vitro Liver Enzyme Metabolic Stability Rates. Journal of Medicinal Chemistry. Available at: [Link]
-
Pinal, R. (Ed.). (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. Available at: [Link]
-
Emmitte, K. A., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. Available at: [Link]
-
Zhang, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review. MDPI. Available at: [Link]
-
International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. Available at: [Link]
-
Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Creative Bioarray. Available at: [Link]
-
Siddiqui, M., & Kumar, S. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]
-
MDPI. (n.d.). Strategies to Overcome Heparins' Low Oral Bioavailability. MDPI. Available at: [Link]
-
Sharma, D., & Saini, S. (2018). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). Chemical modification – Knowledge and References. Taylor & Francis. Available at: [Link]
-
European Patent Office. (2007). SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES. European Patent Office. Available at: [Link]
-
ResearchGate. (n.d.). Simulation Models for Prediction of Bioavailability of Medicinal Drugs—the Interface Between Experiment and Computation. ResearchGate. Available at: [Link]
-
Omics Online. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Omics Online. Available at: [Link]
-
ResearchGate. (n.d.). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate. Available at: [Link]
-
Chiang, P. C., et al. (2016). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. PubMed. Available at: [Link]
Sources
- 1. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 5. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. international-biopharma.com [international-biopharma.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
Welcome to the technical support center for the synthesis of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this valuable heterocyclic scaffold. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and practical laboratory experience to ensure scientific integrity and provide actionable solutions.
I. Overview of the Synthesis
The most common and efficient synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves a two-step process starting from L-prolinamide. The first step is the N-acylation of L-prolinamide with chloroacetyl chloride to form the intermediate, (S)-N-(2-chloroacetyl)prolinamide. The second step is an intramolecular cyclization of this intermediate under basic conditions to yield the desired product.[1][2]
This seemingly straightforward synthesis can be complicated by the formation of several side products, which can significantly reduce the yield and purity of the final compound. This guide will address the identification, prevention, and removal of these impurities.
II. Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?
Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are common issues in this synthesis. The primary side products to consider are:
-
Diketopiperazine (DKP) of Proline: This is a common side product in reactions involving proline derivatives, especially under conditions that can lead to the intermolecular condensation of two L-prolinamide molecules.[3][4][5]
-
Epimer of this compound: The chiral center at the alpha-carbon of the proline ring is susceptible to epimerization under basic conditions, leading to the formation of the (R)-diastereomer.[6][7][8][9]
-
Hydrolyzed Chloroacetyl Chloride Products: Chloroacetyl chloride is highly reactive and can be hydrolyzed by trace amounts of water in the solvent or on glassware to form chloroacetic acid.[10][11][12] This acid can then react with the base, quenching it and preventing the desired cyclization.
Visualizing the Reaction Pathways
To better understand the formation of the desired product and the potential side products, the following reaction scheme is provided.
Caption: Reaction scheme for the synthesis of this compound and its major side products.
FAQ 2: How can I minimize the formation of the proline diketopiperazine (DKP)?
The formation of the DKP side product occurs through the intermolecular reaction of two molecules of L-prolinamide. To minimize this side reaction, it is crucial to favor the intramolecular cyclization of the N-acylated intermediate.
Troubleshooting Guide: Minimizing DKP Formation
| Parameter | Recommendation | Causality |
| Reaction Temperature | Maintain a low temperature (0-5 °C) during the acylation step. | Lower temperatures decrease the rate of the intermolecular condensation reaction more significantly than the desired acylation. |
| Reagent Addition | Add the chloroacetyl chloride solution dropwise to the solution of L-prolinamide and base. | Slow addition ensures that the concentration of the reactive acylating agent is kept low, favoring the reaction with the prolinamide over self-condensation. |
| Base Selection | Use a non-nucleophilic, hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). | These bases are less likely to participate in side reactions themselves and are effective at scavenging the HCl produced during the acylation. |
| Solvent | Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). | The absence of protic solvents prevents the hydrolysis of chloroacetyl chloride and minimizes side reactions. |
Experimental Protocol: Acylation of L-Prolinamide
-
Dissolve L-prolinamide (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 30-60 minutes.
-
Monitor the reaction by TLC until the L-prolinamide is consumed.
FAQ 3: My product shows two spots on chiral HPLC, or the optical rotation is incorrect. How do I prevent epimerization?
Epimerization at the proline alpha-carbon is a risk, particularly during the base-mediated cyclization step. The use of a strong base or prolonged reaction times at elevated temperatures can lead to the formation of the undesired (R)-enantiomer.
Troubleshooting Guide: Preventing Epimerization
| Parameter | Recommendation | Causality |
| Base Strength | Use a moderately strong, non-nucleophilic base for the cyclization, such as potassium carbonate or sodium bicarbonate. | Stronger bases like sodium hydride or potassium tert-butoxide can increase the rate of epimerization. |
| Reaction Temperature | Perform the cyclization at room temperature or slightly above (e.g., 40 °C). Avoid excessive heating. | Higher temperatures can provide the activation energy needed for epimerization.[8] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. | Prolonged exposure to basic conditions increases the likelihood of epimerization. |
Experimental Protocol: Intramolecular Cyclization
-
To the crude (S)-N-(2-chloroacetyl)prolinamide solution from the previous step, add potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material has been consumed (typically 2-4 hours), filter the reaction mixture to remove the base.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
FAQ 4: How can I avoid issues related to the hydrolysis of chloroacetyl chloride?
Chloroacetyl chloride is highly susceptible to hydrolysis, which can consume both the acylating agent and the base, leading to incomplete reactions and low yields.
Troubleshooting Guide: Preventing Hydrolysis of Chloroacetyl Chloride
| Parameter | Recommendation | Causality |
| Solvent and Reagents | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents. | Water will react with chloroacetyl chloride to form chloroacetic acid.[10][11][12] |
| Glassware | Use oven-dried or flame-dried glassware. | Residual moisture on the surface of the glassware can contribute to hydrolysis. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents atmospheric moisture from entering the reaction vessel. |
III. Purification of this compound
Purification of the final product is typically achieved by column chromatography on silica gel.[13][14][15][16] The choice of eluent is critical for separating the desired product from the side products.
Column Chromatography Protocol
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a suitable solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 DCM:MeOH).
-
Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased by increasing the percentage of methanol if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Expected Elution Order (from least polar to most polar):
-
Diketopiperazine (DKP): Generally less polar than the desired product.
-
(S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one (Desired Product): The target compound.
-
(R)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one (Epimer): Often has a very similar polarity to the desired product and may require careful optimization of the solvent system or the use of chiral chromatography for complete separation.
-
Unreacted L-prolinamide and chloroacetic acid: These are highly polar and will either remain at the baseline or elute with a highly polar solvent system.
IV. Characterization of the Product and Side Products
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data for (S)-Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one:
-
¹H NMR: Expect characteristic signals for the pyrrolidine and pyrazinone ring protons.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon and the carbons of the bicyclic system.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₇H₁₀N₂O (M+H⁺ = 143.08).[17]
Identifying Side Products:
-
Diketopiperazine (DKP): Will show a different fragmentation pattern in MS and a distinct set of signals in NMR.
-
Epimer: While MS will be identical to the desired product, chiral HPLC is the definitive method for detection. ¹H NMR may show subtle differences in chemical shifts, particularly for the protons adjacent to the chiral center.
V. Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis.
VI. References
-
Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed. [Link]
-
Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PMC. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]
-
Problem using Chloroacetyl Chloride. Yufeng. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. [Link]
-
Column Chromatography & Purification of Organic Compounds. YouTube. [Link]
-
The biosynthetic origin of diketopiperazines derived from D-proline. ResearchGate. [Link]
-
Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Mass spectra of pyrrolo[1,2-]pyrazine-1,4-dione, hexahydro derived from... ResearchGate. [Link]
-
Chloroacetyl chloride | ClCH2COCl. PubChem. [Link]
-
Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. PubMed. [Link]
-
Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. ResearchGate. [Link]
-
Chloroacetyl chloride. Wikipedia. [Link]
-
Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. ResearchGate. [Link]
-
The biosynthetic origin of diketopiperazines derived from D-proline. RSC Publishing. [Link]
-
Column Chromatography Finds Use in Purifying Antibiotics. sorbeadindia. [Link]
-
Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PMC. [Link]
-
Synthesis of Proline-Based Diketopiperazine Scaffolds. The Journal of Organic Chemistry. [Link]
-
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. PubChem. [Link]
-
Column Chromatography. YouTube. [Link]
-
The Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-D-Aspartate (NMDA) Receptor. ResearchGate. [Link]
-
Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. PubMed. [Link]
-
Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]
-
Chemical structure of pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). ResearchGate. [Link]
-
Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. [Link]/PMC8951662/)
Sources
- 1. Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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- 10. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 11. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. swambechemicals.wordpress.com [swambechemicals.wordpress.com]
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PIM Kinase Inhibitors: Evaluating the Pyrrolo[1,2-a]pyrazinone Scaffold Against Established Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as critical therapeutic targets. This family of constitutively active serine/threonine kinases, comprising PIM1, PIM2, and PIM3, plays a pivotal role in regulating cell proliferation, survival, and metabolic adaptation—hallmarks of cancer progression.[1] Their overexpression is a frequent event in a multitude of hematological malignancies and solid tumors, making them attractive targets for small molecule inhibitors.[2]
This guide provides an in-depth technical comparison of a promising class of PIM kinase inhibitors, the pyrrolo[1,2-a]pyrazinones, with other well-characterized PIM inhibitors that have advanced to clinical trials. While specific data for Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one is not extensively available in the public domain, we will utilize data from a representative compound of the broader pyrrolo[1,2-a]pyrazinone class to draw meaningful comparisons. This analysis is supported by experimental data, detailed methodologies for key assays, and a discussion of the underlying signaling pathways.
The PIM Kinase Signaling Axis: A Key Regulator of Cell Fate
PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3] Upon transcriptional upregulation, PIM kinases phosphorylate a wide array of downstream substrates, thereby orchestrating a pro-survival and pro-proliferative cellular program. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p27, and components of the mTOR signaling pathway like 4E-BP1.[3][4] By inhibiting apoptosis and promoting cell cycle progression, PIM kinases contribute significantly to tumorigenesis and resistance to therapy.
Figure 1: Simplified PIM Kinase Signaling Pathway.
Comparative Analysis of PIM Kinase Inhibitors
A number of small molecule inhibitors targeting PIM kinases have been developed, with several entering clinical trials.[5][6] For the purpose of this guide, we will compare a representative pyrrolo[1,2-a]pyrazinone with three well-documented pan-PIM kinase inhibitors: AZD1208, GDC-0339, and SGI-1776.
Data Summary: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the selected PIM kinase inhibitors against the three PIM isoforms in biochemical, cell-free assays.
| Inhibitor Class | Representative Compound/Name | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |
| Pyrrolo[1,2-a]pyrazinone | Compound 15a | 6 | 230 | 7 | [7][8] |
| Thiazolidinedione | AZD1208 | 0.4 | 5 | 1.9 | [7] |
| Diaminopyrazole | GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | [9] |
| Imidazo[1,2-b]pyridazine | SGI-1776 | 7 | 363 | 69 | [10] |
Note: GDC-0339 values are reported as Ki (inhibition constant), which is often lower than IC50.
From this data, it is evident that while the representative pyrrolo[1,2-a]pyrazinone shows potent inhibition of PIM1 and PIM3, its activity against PIM2 is significantly lower. In contrast, inhibitors like AZD1208 and GDC-0339 exhibit more balanced, potent inhibition across all three PIM isoforms, classifying them as pan-PIM inhibitors. SGI-1776 also demonstrates a preference for PIM1 over PIM2.
Experimental Protocols for Inhibitor Characterization
The generation of reliable and reproducible data is paramount in drug discovery. Below are detailed, step-by-step methodologies for key experiments used to characterize PIM kinase inhibitors.
In Vitro Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of a purified PIM kinase and the inhibitory effect of a compound.
Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a peptide substrate by the PIM kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Workflow Diagram:
Figure 2: Radiometric Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Serially dilute the test inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
Prepare a reaction mix containing the PIM kinase (e.g., 10 nM recombinant PIM1), a peptide substrate (e.g., 100 µM PIMtide), and [γ-³³P]ATP (e.g., 10 µM with a specific activity of ~500 cpm/pmol).
-
-
Reaction Initiation:
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the reaction mix.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Viability Assay (MTT Assay)
This assay assesses the effect of a PIM kinase inhibitor on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., a hematological cancer cell line known to overexpress PIM kinases) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PIM kinase inhibitor or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blot Analysis of Downstream Targets
This technique is used to confirm the on-target activity of the inhibitor within a cellular context by examining the phosphorylation status of known PIM kinase substrates.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein, the effect of an inhibitor on the phosphorylation of a PIM kinase substrate can be quantified.
Key Downstream Targets for Analysis:
-
p-BAD (Ser112): Phosphorylation at this site by PIM kinases inhibits the pro-apoptotic function of BAD.[3]
-
p-4E-BP1 (Thr37/46): Phosphorylation of 4E-BP1 by the mTOR pathway, which can be influenced by PIM signaling, promotes protein synthesis.[4]
-
p27: PIM-mediated phosphorylation of p27 leads to its degradation and promotes cell cycle progression.[3]
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PIM kinase inhibitor at various concentrations for a defined period (e.g., 2-4 hours).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-BAD Ser112).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies and re-probe with an antibody that recognizes the total protein for the target of interest to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Concluding Remarks
The development of potent and selective PIM kinase inhibitors represents a promising therapeutic strategy for a variety of cancers. The pyrrolo[1,2-a]pyrazinone scaffold has demonstrated potential as a source of potent PIM1 and PIM3 inhibitors. However, for a compound from this class to be considered a true pan-PIM inhibitor, improved potency against PIM2 would be desirable.
The comparative data presented in this guide highlights the diversity of chemical scaffolds that can effectively target the PIM kinase family. The detailed experimental protocols provide a framework for the rigorous evaluation of novel PIM kinase inhibitors, ensuring the generation of high-quality, reproducible data. As our understanding of the nuances of PIM kinase biology deepens, the continued development and characterization of novel inhibitors, such as those based on the pyrrolo[1,2-a]pyrazinone scaffold, will be crucial in advancing the field of oncology.
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Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry, 21(23), 7364-80.
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A Comparative Analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol and Other PIM Kinase Inhibitors. BenchChem.
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PIM Kinase Inhibitors Therapies Clinical Trials Market Size FDA Approval Insight. Kuick Research.
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Stereoselective synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as PIM kinase inhibitors inspired from marine alkaloids. Nerviano Medical Sciences.
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Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. AACR Publications.
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Validating the In Vitro Anticancer Activity of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one: A Comparative Guide
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A Strategic Guide to De-risking Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one: A Comparative Cross-Reactivity Analysis
This guide provides a comprehensive framework for evaluating the selectivity and potential cross-reactivity of the novel scaffold, Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one. In the absence of extensive public data on this specific molecule, we will leverage structure-activity relationships from closely related pyrrolopyrazine derivatives to design a robust, multi-tiered screening strategy. This document is intended for researchers, scientists, and drug development professionals to proactively identify and mitigate potential off-target liabilities, thereby accelerating the path to a viable clinical candidate.
The core principle of this guide is not to present a static comparison to a single alternative, but to comparatively assess the compound's activity across a landscape of rationally selected, potential off-targets. The data generated from the proposed experimental workflows will allow for a quantitative comparison of on-target potency versus off-target interaction, which is the cornerstone of a successful selectivity assessment.
The Pyrrolopyrazine Scaffold: A Landscape of Diverse Bioactivity
The hexahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent and selective activity against several important target classes. Understanding this landscape is critical to predicting and testing for potential cross-reactivity.
-
N-Methyl-D-Aspartate (NMDA) Receptors: Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivatives have been identified as second-generation positive allosteric modulators (PAMs) with high selectivity for GluN2C- and GluN2D-containing NMDA receptors.[1][2][3] This establishes the NMDA receptor family as a primary area of investigation.
-
Serotonin (5-HT) Receptors: Structurally related compounds are known to act as potent 5-HT(2C) receptor agonists.[4][5] The high degree of homology among serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, makes them critical targets for cross-reactivity screening.
-
Histamine Receptors: The pyrrolopyrazine scaffold is also present in potent histamine H3 receptor antagonists and inverse agonists.[6][7][8][9]
-
Kinases: The broader pyrazine and pyrrolopyrimidine families are rich sources of kinase inhibitors, suggesting a potential for interaction with the ATP-binding site of various kinases.[10][11][12]
This known polypharmacology necessitates a systematic approach to defining the selectivity profile of any new compound based on this scaffold.
A Tiered Approach to Cross-Reactivity Profiling
We propose a three-tiered workflow to systematically evaluate the cross-reactivity of this compound. This approach prioritizes resources by beginning with a broad screen to identify potential areas of concern, followed by more focused and in-depth quantitative assays.
Tier 1: Broad Off-Target Screening
Objective: To perform a wide, semi-quantitative screen to identify potential off-target "hits" early in the discovery process. This is a cost-effective strategy to survey the most common liabilities associated with adverse drug reactions.[13]
Methodology: Utilize a commercially available broad pharmacology panel, such as the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel.[14][13] These panels typically consist of radioligand binding assays for a curated set of ~40-100 targets, including GPCRs, ion channels, and transporters known to be implicated in adverse events.
Experimental Protocol: General Radioligand Binding Assay
-
Preparation: Cell membranes or recombinant proteins expressing the target of interest are prepared in a suitable assay buffer.
-
Reaction Mixture: A specific radioligand (e.g., ³H- or ¹²⁵I-labeled) at a concentration near its dissociation constant (Kd) is incubated with the target preparation.
-
Competition: The test compound, this compound, is added at a high screening concentration (typically 1 µM and 10 µM). A known ligand for the target is used as a positive control.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to the control (vehicle) wells. A significant inhibition (e.g., >50%) flags the target for further investigation.
Data Interpretation: The primary output is a list of targets where the test compound shows significant (>50%) inhibition of radioligand binding at the tested concentration. This does not provide a measure of potency (IC₅₀) but acts as a red flag for which targets to investigate further in Tier 2.
Tier 2: Focused Selectivity & Potency Determination
Objective: To quantitatively assess the potency of the compound at "hit" targets identified in Tier 1 and at the predicted target families based on structural analogs.
Methodology: Conduct concentration-response curve (CRC) experiments for the relevant target families to determine IC₅₀ or Kᵢ values.
-
GPCR Selectivity Panel:
-
Rationale: Based on known activity of analogs at serotonin and histamine receptors.
-
Targets: A panel should include at a minimum:
-
Serotonin Receptors: 5-HT2A, 5-HT2B, 5-HT2C (and other relevant subtypes like 5-HT1A, 5-HT6, 5-HT7).
-
Histamine Receptors: H1, H2, H3, H4.
-
-
Assay Format: Radioligand binding assays (to determine Kᵢ) and functional assays (e.g., calcium flux for Gq-coupled receptors like 5-HT2C, or cAMP assays for Gs/Gi-coupled receptors) to determine agonist/antagonist activity (EC₅₀/IC₅₀).
-
-
NMDA Receptor Subtype Panel:
-
Rationale: The dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core is a known GluN2C/D-selective PAM.[1][2]
-
Targets: Recombinant NMDA receptors expressed in cell lines (e.g., HEK293 or Xenopus oocytes) co-expressing GluN1 with each of the major GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D).
-
Assay Format: Two-electrode voltage-clamp electrophysiology. This assay measures the potentiation of the glutamate/glycine-evoked current by the test compound, allowing for the determination of EC₅₀ (concentration for 50% of maximal potentiation) and the degree of maximal potentiation.
-
-
Kinase Selectivity Panel:
-
Rationale: To investigate potential off-target activity at the ATP-binding site of kinases.
-
Methodology: Utilize a broad kinase panel screen (e.g., a 100-400 kinase panel from service providers like Reaction Biology or Eurofins Discovery). These assays typically measure the inhibition of substrate phosphorylation.[10][15]
-
Assay Format: A primary screen at a single high concentration (e.g., 10 µM) is performed. Any kinases showing significant inhibition (>70-80%) are then subjected to full IC₅₀ determination.
-
Data Presentation: Comparative Potency Table
The results from Tier 2 should be summarized in a table to provide a clear, at-a-glance view of the compound's selectivity profile.
| Target Family | Specific Target | Assay Type | Potency (IC₅₀/EC₅₀/Kᵢ, µM) |
| Primary Target | e.g., GluN2C | Electrophysiology (PAM) | X.X |
| NMDA Receptors | GluN2A | Electrophysiology (PAM) | >100 |
| GluN2B | Electrophysiology (PAM) | >100 | |
| GluN2D | Electrophysiology (PAM) | Y.Y | |
| GPCRs | 5-HT2C | Ca²⁺ Flux (Agonist) | Z.Z |
| 5-HT2A | Ca²⁺ Flux (Agonist) | >50 | |
| 5-HT2B | Ca²⁺ Flux (Agonist) | >50 | |
| Histamine H3 | Binding (Antagonist) | A.A | |
| Histamine H1 | Binding (Antagonist) | >100 | |
| Kinases | Kinase Hit 1 | Biochemical | B.B |
| Kinase Hit 2 | Biochemical | >100 |
Tier 3: Critical Safety and ADME Profiling
Objective: To evaluate the compound's potential for critical safety liabilities that are common causes of drug attrition, regardless of primary target.
Methodology: Perform a standard battery of in vitro safety and drug metabolism assays.
1. hERG Potassium Channel Assay
-
Rationale: Inhibition of the hERG channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[16][17] This is a mandatory regulatory checkpoint.
-
Methodology: The gold standard is the whole-cell patch-clamp electrophysiology assay using a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[18]
-
Protocol:
-
Cell Culture: HEK293-hERG cells are cultured to an appropriate confluency.
-
Patching: A glass micropipette forms a high-resistance seal with a single cell, and the membrane is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).
-
Voltage Clamp: A specific voltage protocol is applied to the cell to elicit and isolate the hERG current.
-
Compound Application: A baseline current is established, after which increasing concentrations of the test compound are perfused over the cell.
-
Data Acquisition: The hERG tail current is measured at each concentration.
-
Analysis: The percentage inhibition is calculated, and an IC₅₀ value is determined from the concentration-response curve.
-
2. Cytochrome P450 (CYP) Inhibition Assay
-
Rationale: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is the most common mechanism for metabolism-based drug-drug interactions (DDIs).[19][20][21]
-
Methodology: An in vitro assay using human liver microsomes (HLM) or recombinant CYP enzymes and probe substrates.
-
Protocol:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a specific probe substrate for a CYP isoform (e.g., midazolam for CYP3A4), and an NADPH-regenerating system in buffer.
-
Inhibition: Add the test compound at various concentrations. A known inhibitor is used as a positive control.
-
Reaction: Initiate the metabolic reaction by warming to 37°C. Incubate for a defined period.
-
Termination: Stop the reaction by adding a solvent (e.g., acetonitrile) to precipitate the protein.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant for the amount of metabolite formed using LC-MS/MS.
-
Calculation: Determine the IC₅₀ value by plotting the percent inhibition of metabolite formation against the test compound concentration.
-
3. General Cytotoxicity Assay
-
Rationale: To determine the concentration at which the compound causes general cell death, establishing the upper limit of the therapeutic window.[22][23][24]
-
Methodology: A simple, cell-based assay such as the MTT assay, which measures mitochondrial reductase activity as an indicator of cell viability.
-
Protocol:
-
Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver cell line) into a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the purple solution using a plate reader at ~570 nm.
-
Analysis: Calculate the concentration that causes 50% cell death (CC₅₀) from the dose-response curve.
-
Conclusion
A thorough investigation of a compound's cross-reactivity is not merely a checklist exercise but a fundamental component of strategic drug development. For a novel molecule like this compound, which belongs to a scaffold family with known polypharmacology, a proactive and systematic evaluation is paramount. By employing the tiered approach outlined in this guide—moving from broad liability screening to focused potency determination and finally to critical safety assays—researchers can build a comprehensive selectivity profile. This comparative data, pitting on-target activity against potential off-target interactions, is essential for making informed decisions, optimizing lead candidates, and ultimately de-risking the journey toward clinical trials.
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A Comparative Guide to the Synthesis of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The bicyclic lactam hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a key structural motif found in a variety of biologically active compounds and serves as a versatile building block in medicinal chemistry. Its rigid, conformationally constrained framework makes it an attractive scaffold for the design of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering insights into the strategic choices and experimental nuances of each approach. We will delve into two main strategies: a linear approach involving the formation and cyclization of a dipeptide-like precursor, and a convergent approach utilizing a Pictet-Spengler-type reaction followed by reduction.
Key Synthetic Strategies at a Glance
| Route | Starting Materials | Key Reactions | Advantages | Disadvantages |
| Route 1: Linear Synthesis via N-Alkylation and Amide Cyclization | L-Proline methyl ester hydrochloride, 2-bromoacetonitrile | N-alkylation, Nitrile reduction, Amide cyclization | Readily available starting materials, Straightforward reaction sequence | Multiple steps, Use of hazardous reagents (e.g., Raney Nickel) |
| Route 2: Convergent Synthesis via Pictet-Spengler-type Reaction and Reduction | Pyrrole, Ethylenediamine, Acetylenic esters, Nitrostyrene derivatives | Multi-component reaction, Catalytic hydrogenation | High convergence, Potential for diversity | Limited commercial availability of some starting materials, Potentially lower overall yields |
Route 1: Linear Synthesis via N-Alkylation and Amide Cyclization
This classical approach builds the target molecule in a stepwise fashion, starting from the readily available amino acid, L-proline. The key steps involve the construction of a linear precursor containing the necessary carbon and nitrogen atoms, followed by an intramolecular cyclization to form the bicyclic lactam.
Mechanistic Rationale and Experimental Protocol
The synthesis commences with the N-alkylation of L-proline methyl ester with a two-carbon electrophile, followed by the transformation of the appended group into a primary amine, which then undergoes intramolecular cyclization. A representative procedure is detailed in patent literature (WO2013049164A1)[1].
Step 1: N-Alkylation of L-Proline Methyl Ester
The secondary amine of L-proline methyl ester is alkylated with 2-bromoacetonitrile. The use of a mild base like triethylamine is crucial to neutralize the hydrobromide formed during the reaction without promoting side reactions such as ester hydrolysis.
Step 2: Reduction of the Nitrile
The nitrile group is then reduced to a primary amine. This transformation is critical for the subsequent cyclization. Catalytic hydrogenation using a catalyst like Raney Nickel is a common method for this reduction[1]. The choice of solvent and reaction conditions (pressure, temperature) is important to achieve high yields and avoid over-reduction or side reactions.
Step 3: Intramolecular Amide Cyclization
The resulting amino ester undergoes spontaneous or induced intramolecular cyclization to form the stable six-membered lactam ring. This reaction is often driven by heating and results in the formation of the desired this compound.
Figure 1: Workflow for the linear synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of (S)-methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate To a solution of (S)-methyl pyrrolidine-2-carboxylate hydrochloride (1 equivalent) and triethylamine (2.5 equivalents) in methanol, 2-bromoacetonitrile (1.05 equivalents) is added dropwise at room temperature. The reaction is stirred for 1 hour and then concentrated in vacuo. The residue is partitioned between a suitable organic solvent and water, and the organic layer is dried and concentrated to yield the product.
Step 2: Synthesis of (S)-methyl 1-(2-aminoethyl)pyrrolidine-2-carboxylate The product from Step 1 is dissolved in methanol and added to a slurry of Raney®-nickel in a pressure bottle. The mixture is stirred under a hydrogen atmosphere (30 psi) at ambient temperature for 16 hours. The mixture is then filtered and concentrated in vacuo to give the title compound.
Step 3: Synthesis of (S)-hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one The crude amino ester from Step 2 is heated, typically in a high-boiling point solvent or neat, to effect intramolecular cyclization. The product is then purified by a suitable method such as distillation or chromatography.
Route 2: Convergent Synthesis via Multi-component Reaction and Reduction
A more convergent approach involves the initial construction of an unsaturated pyrrolo[1,2-a]pyrazine core via a multi-component reaction, followed by a reduction to the desired saturated system. This strategy can offer rapid access to a diverse range of analogs by varying the components in the initial reaction.
Mechanistic Rationale and Experimental Protocol
One-pot syntheses of pyrrolo[1,2-a]pyrazines have been reported, for example, via a three-component reaction of ethylenediamine, acetylenic esters, and nitrostyrene derivatives. The resulting dihydropyrrolo[1,2-a]pyrazine can then be reduced to the hexahydro derivative.
Step 1: Multi-component Reaction to form Dihydropyrrolo[1,2-a]pyrazine
This step involves the condensation of multiple starting materials in a single pot to rapidly build the core heterocyclic structure. The specific reaction would depend on the desired substitution pattern of the intermediate.
Step 2: Catalytic Hydrogenation
The unsaturated dihydropyrrolo[1,2-a]pyrazinone is then subjected to catalytic hydrogenation to reduce the double bonds in the pyrazine ring and potentially the pyrrole ring, depending on the catalyst and reaction conditions. Catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO2) are commonly used for such transformations. The choice of catalyst and conditions is critical to achieve complete saturation without undesired side reactions.
Figure 2: Workflow for the convergent synthesis of this compound.
Experimental Protocol (General):
Step 1: Synthesis of Dihydropyrrolo[1,2-a]pyrazinone derivative A mixture of the chosen starting materials (e.g., ethylenediamine, acetylenic ester, and a suitable pyrrole precursor) and a catalyst (if required) in an appropriate solvent is stirred, often with heating, until the reaction is complete. The product is then isolated and purified.
Step 2: Synthesis of this compound The unsaturated pyrrolopyrazinone derivative is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere at a given pressure and temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified.
Comparison of the Routes
| Feature | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Overall Strategy | Stepwise construction of the molecule. | Rapid assembly of the core followed by modification. |
| Starting Materials | Readily available and inexpensive (L-proline). | May require synthesis of specific precursors. |
| Number of Steps | Typically 3-4 steps. | Can be 2 steps, but the first step is complex. |
| Control of Stereochemistry | Can be controlled from the chiral pool (L-proline). | May result in racemic mixtures unless chiral catalysts or auxiliaries are used. |
| Scalability | Generally scalable, but may require optimization of each step. | The multi-component reaction may be sensitive to scale-up. |
| Purification | Purification required at each step. | Fewer purification steps overall. |
| Green Chemistry Aspects | Use of hazardous reagents like Raney Nickel. | Potential for one-pot reactions, but may use metal catalysts. |
Conclusion
Both the linear and convergent strategies offer viable pathways to this compound. The choice of route will depend on the specific requirements of the synthesis, including the desired scale, the availability of starting materials, and the need for stereochemical control.
The linear synthesis (Route 1) is a robust and well-established method that benefits from the use of readily available and chiral starting materials, making it a good choice for producing enantiomerically pure material on a laboratory scale.
The convergent synthesis (Route 2) , while potentially more efficient in terms of step economy, may require more development to optimize the multi-component reaction and subsequent reduction. However, it offers a powerful platform for the rapid generation of a library of analogs for structure-activity relationship studies.
For drug development professionals, the linear synthesis from L-proline offers a more direct and predictable route for the synthesis of the core scaffold, while the convergent approach holds promise for lead optimization and the exploration of chemical diversity.
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Arote, N. D., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of medicinal chemistry, 63(15), 8116-8131. [Link]
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In Vivo Validation of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Efficacy: A Comparative Guide for Neuropsychiatric Drug Discovery
This guide provides a comprehensive framework for the in vivo validation of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one and its derivatives, a promising class of compounds targeting the N-methyl-D-aspartate (NMDA) receptor. These molecules act as selective positive allosteric modulators (PAMs) of NMDA receptors containing the GluN2C and/or GluN2D subunits. Given the implication of these specific receptor subtypes in the pathophysiology of various central nervous system (CNS) disorders, this guide will focus on validating their efficacy in preclinical models of anxiety and depression.
We will objectively compare the potential performance of this novel compound class against established first-line therapeutics, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This will be supported by detailed experimental protocols and comparative data from existing literature to provide researchers, scientists, and drug development professionals with a robust toolkit for their in vivo studies.
The Scientific Rationale: Targeting GluN2D for Novel Anxiolytic and Antidepressant Therapies
The NMDA receptor, a key player in excitatory neurotransmission and synaptic plasticity, is a heterotetrameric ion channel.[1][2] Its subunit composition, particularly the type of GluN2 subunit (A-D), dictates its physiological and pharmacological properties.[3] While GluN2A and GluN2B subunits are widespread in the adult forebrain, GluN2D is notably expressed in specific neuronal populations, including GABAergic interneurons.[3][4] This selective expression presents a unique therapeutic opportunity.
Positive allosteric modulation of GluN2D-containing NMDA receptors is hypothesized to enhance the function of inhibitory interneurons, thereby increasing GABAergic tone.[5] This mechanism is particularly relevant to neuropsychiatric conditions like anxiety and depression, where dysfunctional inhibitory signaling is a key pathological feature. By potentiating the activity of these specific NMDA receptor subtypes, compounds based on the this compound scaffold offer a novel, targeted approach to rebalancing neural circuits, potentially with a more favorable side-effect profile than broad-acting agents.
The following diagram illustrates the signaling pathway of NMDA receptors, highlighting the influx of Ca²⁺ upon activation, which triggers downstream signaling cascades crucial for synaptic plasticity.[6][7][8]
Caption: Simplified NMDA Receptor Signaling Pathway.
Comparative Pharmacology: Benchmarking Against the Gold Standard
To establish the therapeutic potential of a novel this compound derivative, its in vivo efficacy must be compared against current standard-of-care medications for anxiety and depression. This section provides a summary of established compounds and their performance in relevant preclinical models.
| Compound Class | Example Compound | Mechanism of Action | Typical In Vivo Models | Key Efficacy Readouts |
| GluN2C/D PAM | This compound derivative | Positive Allosteric Modulator of GluN2C/D-containing NMDA receptors | Elevated Plus Maze, Forced Swim Test, Social Interaction Test | Increased time in open arms, Decreased immobility time, Increased social interaction |
| SSRI | Escitalopram | Selective Serotonin Reuptake Inhibitor | Elevated Plus Maze, Vogel's Conflict Test | Increased time in open arms, anxiolytic effects |
| SSRI | Sertraline | Selective Serotonin Reuptake Inhibitor | Forced Swim Test | Increased swimming time, decreased immobility |
| SNRI | Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor | Elevated Plus Maze, Y-maze | Reduced anxiety-like behavior, improved working memory |
| SNRI | Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor | Forced Swim Test | Reduced immobility time |
In Vivo Validation Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for assessing the anxiolytic and antidepressant-like effects of a novel this compound derivative.
Experimental Workflow
The overall experimental workflow should be designed to minimize stress on the animals and ensure the validity of the behavioral data.
Caption: General Experimental Workflow for In Vivo Validation.
Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[9]
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
Test compound (this compound derivative)
-
Comparator drug (e.g., Escitalopram, 10-20 mg/kg, oral)[10]
-
Vehicle control
Procedure:
-
Habituation: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, comparator drug, or vehicle via the appropriate route (e.g., intraperitoneal (i.p.) or oral). A common pre-treatment time is 30-60 minutes.
-
Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.
-
Data Collection: Record the animal's behavior for 5 minutes using a video tracking system. Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Comparative Data for EPM:
| Compound | Dosage | Animal Model | Key Outcome |
| Escitalopram | 20 mg/kg, p.o. | Mouse | Reversal of anxiety-like effects in a cardiomyopathy-induced anxiety model.[10] |
| Venlafaxine | - | Mouse | Reduced closed-arm time in a stress-induced model.[11] |
| Paroxetine/Citalopram | - | Mouse | Discontinuation shown to increase anxiety-like behavior in the EPM.[12][13][14] |
Protocol 2: Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a common behavioral test used to screen for antidepressant efficacy.[15][16][17] It is based on the principle that an animal will cease struggling and adopt an immobile posture after a period of being in an inescapable stressful situation. Antidepressant treatment is expected to increase the latency to immobility and the total time spent mobile.
Materials:
-
Cylindrical water tank
-
Water at 24-30°C
-
Video camera for recording
-
Test compound
-
Comparator drug (e.g., Sertraline, 10-40 mg/kg, i.p.; Duloxetine, 5-10 mg/kg, p.o.)[18][19]
-
Vehicle control
Procedure:
-
Pre-test Session (Day 1): Place each mouse individually into the water tank for 15 minutes. This session is for habituation and is not scored.
-
Drug Administration (Day 2): Administer the test compound, comparator drug, or vehicle. A typical dosing schedule involves three injections: 23, 5, and 1 hour before the test session to mimic subchronic exposure.[16]
-
Test Session (Day 2): Place the mouse back into the water tank for a 5-minute test session.
-
Data Collection: Record the session and later score the duration of immobility. Immobility is defined as the lack of motion other than that necessary to keep the head above water.
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Comparative Data for FST:
| Compound | Dosage | Animal Model | Key Outcome |
| Sertraline | 10 and 40 mg/kg, i.p. | Rat | Enhanced swimming and decreased immobility duration at both doses.[18] |
| Duloxetine | 5, 7.5, and 10 mg/kg, p.o. | Mouse | Dose-dependent significant decrease in immobility time.[19] |
| Fluoxetine | - | Rat | Significantly less immobility compared to control.[5] |
Concluding Remarks for the Researcher
The in vivo validation of a novel therapeutic agent is a critical step in the drug discovery pipeline. The protocols and comparative data presented in this guide offer a scientifically rigorous framework for evaluating the efficacy of this compound derivatives as potential anxiolytic and antidepressant agents. By targeting the GluN2D subunit of the NMDA receptor, this class of compounds represents a promising and mechanistically distinct approach to treating neuropsychiatric disorders. Careful experimental design, adherence to established protocols, and objective comparison against current standards of care will be paramount in elucidating their true therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Analogs as Potential Dipeptidyl Peptidase-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel DPP-4 Inhibitors
Type 2 diabetes mellitus (T2DM) is a global health challenge, and the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a key therapeutic strategy.[1][2] DPP-4 inhibitors, or "gliptins," effectively manage T2DM by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion.[1][3] The search for novel, potent, and selective DPP-4 inhibitors with favorable pharmacokinetic profiles is a continuous effort in medicinal chemistry. This guide explores the therapeutic potential of the hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold as a promising core for the development of next-generation DPP-4 inhibitors. While extensive research exists on various heterocyclic DPP-4 inhibitors, the structure-activity relationship (SAR) of this specific bicyclic lactam system is a relatively underexplored area, offering a unique opportunity for innovation.
The Rationale: Why this compound?
The this compound scaffold presents a rigid bicyclic framework that can effectively position key pharmacophoric elements within the DPP-4 active site. Analysis of co-crystal structures of known DPP-4 inhibitors reveals several key interaction domains:
-
S1 Pocket: A hydrophobic pocket that typically accommodates a lipophilic group.
-
S2 Pocket: A more spacious and accommodating pocket that can interact with a variety of substituents.
-
A Central Core: This element often forms hydrogen bonds with key residues in the active site.
-
An Amine Group: This group frequently forms a crucial salt bridge with glutamic acid residues (Glu205/Glu206).
The this compound core, with its fused pyrrolidine and pyrazinone rings, offers multiple points for substitution, allowing for the strategic placement of functional groups to engage with these pockets. The lactam carbonyl and the pyrazine nitrogen atoms can act as hydrogen bond acceptors, while substituents at various positions can be tailored to fit the S1 and S2 pockets.
Exploring the Structure-Activity Relationship: A Proposed Investigational Framework
To systematically explore the SAR of this compound analogs, a focused library of compounds should be synthesized and evaluated. The following sections outline key structural modifications and their anticipated impact on DPP-4 inhibitory activity, drawing parallels from the SAR of established DPP-4 inhibitor classes.
Key Positions for Modification
The this compound scaffold offers several positions for chemical modification to probe the DPP-4 active site. The strategic placement of substituents at these positions is crucial for optimizing potency and selectivity.
Caption: Key positions for substitution on the this compound scaffold.
Comparative Bioactivity Data of Hypothetical Analogs
The following table outlines a proposed set of initial analogs for synthesis and their expected DPP-4 inhibitory activity based on SAR principles from other DPP-4 inhibitor classes. This serves as a predictive guide for initiating a drug discovery campaign.
| Analog | R1 (Position 1) | R2 (Position 4) | R3 (Position 7) | Predicted DPP-4 IC50 | Rationale |
| HH-1 | H | H | H | > 10 µM | Unsubstituted core, baseline activity. |
| HH-2 | Phenyl | H | H | 1-5 µM | Introduction of a small hydrophobic group for the S1 pocket. |
| HH-3 | 2,4,5-Trifluorophenyl | H | H | 50-200 nM | Mimics the trifluorophenyl group of Sitagliptin, a potent DPP-4 inhibitor, for enhanced S1 pocket interaction. |
| HH-4 | Cyanomethyl | H | H | 100-500 nM | A smaller, polar group for the S1 pocket, potentially improving selectivity. |
| HH-5 | 2,4,5-Trifluorophenyl | 3-Aminopiperidinyl | H | < 50 nM | Combines the potent S1-binding group with a classic amine-containing moiety known to interact with Glu205/206. |
| HH-6 | 2,4,5-Trifluorophenyl | (R)-3-Aminopiperidinyl | H | < 10 nM | Stereochemistry is often crucial for optimal interaction with the chiral active site. The (R)-enantiomer is typically more active in other DPP-4 inhibitor series. |
| HH-7 | 2,4,5-Trifluorophenyl | (R)-3-Aminopiperidinyl | Methyl | < 15 nM | Substitution at the 7-position can probe for additional interactions or influence conformation. |
| HH-8 | Butyl | (R)-3-Aminopiperidinyl | H | 20-80 nM | Exploration of aliphatic groups in the S1 pocket. |
Synthetic Strategies: Accessing the this compound Scaffold
A plausible and versatile synthetic route to the target analogs is essential for a successful SAR exploration. The following proposed synthesis is based on established methodologies for related heterocyclic systems.
Proposed General Synthetic Scheme
Caption: Proposed synthetic workflow for this compound analogs.
Experimental Protocols: A Framework for Evaluation
To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are crucial. The following provides a detailed methodology for the in vitro and in vivo assessment of the synthesized compounds.
In Vitro DPP-4 Inhibition Assay
This fluorometric assay is a standard method for determining the potency of DPP-4 inhibitors.
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound dilutions.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This in vivo assay assesses the ability of the compounds to improve glucose tolerance.
Animals:
-
Male Wistar rats or C57BL/6 mice
Procedure:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Administer the test compound or vehicle orally at a predetermined dose.
-
After a specific time (e.g., 30 or 60 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure the blood glucose levels using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.
-
Compare the AUC values of the compound-treated groups to the vehicle-treated group to determine the efficacy.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the design of novel DPP-4 inhibitors. The proposed SAR framework, synthetic strategies, and experimental protocols provide a robust roadmap for researchers to embark on the exploration of this chemical space. Future work should focus on synthesizing the proposed analogs, determining their in vitro potency and selectivity against other DPP family members (e.g., DPP-8 and DPP-9), and evaluating their in vivo efficacy and pharmacokinetic properties. The insights gained from these studies will be invaluable in guiding the optimization of this promising class of compounds towards the development of new and effective treatments for type 2 diabetes.
References
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (URL: [Link])
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (URL: [Link])
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Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Novel Pyrrolo[1,2-a]pyrazine Derivatives. (URL: [Link])
-
Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (URL: [Link])
-
Molecular Docking Studies and 2D Analyses of DPP-4 Inhibitors as Candidates in the Treatment of Diabetes. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (URL: [Link])
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Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. (URL: [Link])
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Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
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In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. (URL: [Link])
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Research Article Synthesis and Evaluation of Novel Pyrroles and Pyrrolopyrimidines as Anti-Hyperglycemic Agents. (URL: [Link])
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Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. (URL: [Link])
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Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (URL: [Link])
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (URL: [Link])
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Molecular docking studies and 2D analyses of DPP-4 inhibitors as candidates in the treatment of diabetes. (URL: [Link])
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Synthesis and characterization of novel dipeptidyl peptidase IV inhibitors from Pfizer. (URL: [Link])
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Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (URL: [Link])
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Computational Modeling of the Interactions between DPP IV and Hemorphins. (URL: [Link])
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Molecular Docking Analysis of Selected Phytochemicals Targeting GLP-1R, GIPR, and DPP4. (URL: [Link])
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A Comparative Benchmarking Guide: Evaluating Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one Scaffolds as Novel NMDAR Modulators
Introduction: The Therapeutic Promise of Subtype-Selective NMDAR Modulation
The N-methyl-D-aspartate receptor (NMDAR) is a critical ion channel in the central nervous system, fundamental to synaptic plasticity, learning, and memory.[1] However, its dysfunction is implicated in a range of neurological and psychiatric disorders. Global modulation of NMDARs is fraught with challenges, often leading to severe side effects. This has shifted focus towards developing subtype-selective modulators that can fine-tune neural circuits with greater precision. Specifically, receptors containing GluN2C and GluN2D subunits represent promising therapeutic targets.
Positive Allosteric Modulators (PAMs) are compounds that enhance the receptor's response to its endogenous agonist (glutamate) without activating the receptor directly. This mechanism offers a more nuanced and potentially safer therapeutic strategy compared to direct agonists. The hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one chemical scaffold has recently emerged as a promising foundation for second-generation, highly selective GluN2C/D PAMs.[1][2]
This guide provides a comprehensive framework for benchmarking novel compounds based on this scaffold. We will objectively compare a hypothetical second-generation test compound, HPP-821 , against a first-generation prototype, CIQ , and a standard-of-care NMDAR antagonist, Memantine . The goal is to equip researchers with the rationale and detailed protocols necessary to identify superior drug candidates for progression into preclinical development.
Compound Profiles
-
Test Compound (HPP-821): A hypothetical, optimized derivative of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core, designed for enhanced potency and selectivity as a GluN2C/D PAM.
-
Standard Compound 1 (First-Generation PAM): CIQ , a known first-in-class GluN2C/D-selective PAM, serves as our primary benchmark for efficacy and selectivity.[2] Its limitations, such as modest potency and high lipophilicity, are key parameters to improve upon.[2]
-
Standard Compound 2 (Mechanistic Antagonist): Memantine , an uncompetitive NMDAR antagonist used in the treatment of Alzheimer's disease. It serves as a mechanistic control and a benchmark for general cytotoxicity and off-target effects.
The Benchmarking Workflow: A Phased Approach to Candidate Validation
A rigorous benchmarking strategy follows a logical progression from target engagement to safety assessment. This ensures that resources are focused on compounds with the highest probability of success. The workflow is designed to answer critical questions at each stage: Does it hit the target? Is it selective? Is it safe?
Caption: High-level workflow for benchmarking novel NMDAR modulators.
Part I: Efficacy and Potency Assessment
Expertise & Rationale: The primary measure of a PAM's effectiveness is its ability to potentiate the activity of the target receptor in the presence of its natural agonist. The two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes is the gold standard for this purpose. This system allows for the controlled expression of specific NMDAR subunit combinations (e.g., GluN1 with GluN2C), providing a clean and robust environment to quantify compound-specific effects on ion channel function.[1]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding human GluN1 and GluN2C (or GluN2D) subunits. Incubate for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a magnesium-free buffer.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-passing) and clamp the membrane potential at -70 mV.
-
-
Agonist Application: Apply a sub-maximal concentration (EC20) of glutamate and glycine (a co-agonist) to elicit a baseline current.
-
Compound Application: Co-apply the test compound (HPP-821, CIQ, or Memantine) at varying concentrations along with the glutamate/glycine solution.
-
Data Acquisition: Record the peak inward current at each compound concentration. The potentiation is calculated as the percentage increase over the baseline current.
-
Data Analysis: Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC50 (concentration for 50% of maximal effect) and the maximum potentiation percentage.
Comparative Efficacy Data (Hypothetical)
| Compound | Target | EC50 (nM) | Max Potentiation (%) |
| HPP-821 | GluN1/GluN2C | 150 | 450% |
| CIQ | GluN1/GluN2C | 1200 | 300% |
| Memantine | GluN1/GluN2C | N/A | No potentiation |
Part II: Subtype Selectivity Profiling
Expertise & Rationale: The therapeutic hypothesis rests on selective modulation of GluN2C/D-containing NMDARs. Off-target activity at the more ubiquitous GluN2A and GluN2B subunits could lead to unwanted side effects. Therefore, quantifying selectivity is a critical step. We employ the same TEVC protocol but use oocytes expressing these other subunit combinations to build a selectivity profile. A high fold-selectivity ratio indicates a more targeted and potentially safer compound.
Experimental Protocol: Counter-Screening via TEVC
-
The protocol is identical to the efficacy assay described in Part I, with the key difference being the cRNA injected into the oocytes. Separate batches of oocytes are injected with cRNA for human GluN1/GluN2A and GluN1/GluN2B.
-
The PAMs (HPP-821 and CIQ) are tested for their ability to potentiate agonist-induced currents in these receptor subtypes.
Comparative Selectivity Data (Hypothetical)
| Compound | GluN2C EC50 (nM) | GluN2A EC50 (nM) | GluN2B EC50 (nM) | Fold-Selectivity (vs. 2A) | Fold-Selectivity (vs. 2B) |
| HPP-821 | 150 | >30,000 | >30,000 | >200x | >200x |
| CIQ | 1200 | >30,000 | >30,000 | >25x | >25x |
Part III: In Vitro Safety and Toxicity Assessment
Expertise & Rationale: Early identification of potential safety liabilities is paramount in drug discovery to reduce late-stage attrition.[3][4] We focus on two key assays: a general cytotoxicity assay to assess the compound's effect on cell health and a hERG channel assay to screen for potential cardiotoxicity, a common reason for drug failure.
Experimental Protocol 1: Cytotoxicity (MTT Assay)
-
Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (HPP-821, CIQ, Memantine) for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (concentration causing 50% cytotoxicity).
Experimental Protocol 2: hERG Channel Inhibition Assay
-
This assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG potassium channel.
-
Cells are exposed to increasing concentrations of the test compounds, and the inhibition of the hERG current is measured.
-
The data is used to calculate an IC50 value, representing the concentration at which the compound inhibits 50% of the hERG channel activity.
Comparative Safety Data (Hypothetical)
| Compound | Cytotoxicity CC50 (µM) | hERG IC50 (µM) | Therapeutic Index (CC50 / EC50) |
| HPP-821 | >50 | >30 | >333 |
| CIQ | 25 | 15 | ~21 |
| Memantine | >100 | >100 | N/A |
Synthesis and Interpretation: Making a Go/No-Go Decision
The ultimate goal of this benchmarking process is to generate a comprehensive data package that enables an informed decision. By integrating the efficacy, selectivity, and safety data, we can clearly distinguish the superior candidate.
Caption: Decision-making logic for advancing a drug candidate.
Based on our hypothetical data, HPP-821 is a clear "Go" candidate. It demonstrates:
-
Superior Potency: An 8-fold lower EC50 compared to the first-generation compound, CIQ.
-
Improved Selectivity: A significantly better selectivity window against other major NMDAR subtypes.
-
Enhanced Safety Profile: No significant cytotoxicity or hERG liability at therapeutically relevant concentrations, resulting in a much larger therapeutic index.
In contrast, while CIQ is a valuable tool compound, its lower potency and narrower safety margin make it a less desirable clinical candidate. Memantine performed as expected for an antagonist, showing no potentiation and a clean safety profile in these specific assays.
Conclusion
A structured, data-driven benchmarking process is indispensable for modern drug discovery. By systematically evaluating novel compounds like those derived from the this compound scaffold against relevant standards, research teams can de-risk their programs and efficiently identify candidates with a truly differentiated and superior profile. The protocols and framework presented here provide a robust starting point for researchers aiming to translate promising chemistry into next-generation therapeutics for complex neurological disorders.
References
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IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research. Available at: [Link]
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Tice, R. R., et al. (2013). High-Throughput Screening to Advance In Vitro Toxicology. PMC - PubMed Central. Available at: [Link]
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Chen, I., et al. (2024). WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. arXiv. Available at: [Link]
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Greene, N., & Attene-Ramos, M. (2021). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Drug Discovery Today: Technologies. Available at: [Link]
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Xu, J. J., & Henstock, P. V. (2009). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Design. Available at: [Link]
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Comporti, F., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available at: [Link]
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Mangione, W., et al. (2022). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics. Available at: [Link]
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Kim, I. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Wilcox, J., et al. (2020). Discovery of Dihydropyrrolo[1,2- a]pyrazin-3(4 H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Perszyk, R. E., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PMC - PubMed Central. Available at: [Link]
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A Head-to-Head Comparison of Two Generations of GluN2C/D-Selective NMDAR Positive Allosteric Modulators: A Guide to Reproducible Experimentation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of neuroscience research and drug development, the selective modulation of N-methyl-D-aspartate (NMDA) receptors holds immense therapeutic promise. Specifically, positive allosteric modulators (PAMs) targeting GluN2C- and GluN2D-containing NMDA receptors are of significant interest for their potential in treating a range of neurological and psychiatric disorders. Reproducibility, the cornerstone of scientific advancement, is paramount when working with these novel chemical entities. This guide provides a comprehensive comparison of a second-generation compound, R-(+)-EU-1180-453 , which is based on a hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold, and a first-generation alternative, CIQ , which features a tetrahydroisoquinoline core.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, highlights potential pitfalls that can impact reproducibility, and offers field-proven insights to ensure the generation of robust and reliable data. Every protocol described herein is designed as a self-validating system, with in-text citations linking to authoritative sources to support key mechanistic claims and procedural standards.
Introduction: The Evolution of GluN2C/D-Selective PAMs
The NMDA receptor, a key player in synaptic plasticity and neuronal communication, is a heterotetrameric ion channel. The subunit composition of these receptors dictates their physiological and pharmacological properties. GluN2C and GluN2D subunits are predominantly expressed in specific brain regions and at particular developmental stages, making them attractive targets for selective therapeutic intervention with potentially fewer side effects than non-selective NMDA receptor modulators.[1]
The first-generation GluN2C/D-selective PAM, CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone), represented a significant step forward in the field. However, its utility has been somewhat limited by its modest potency and low aqueous solubility.[2][3] This spurred the development of second-generation modulators, such as R-(+)-EU-1180-453 , which is built upon a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one core. This newer compound exhibits significant improvements in both potency and aqueous solubility, making it a more versatile tool for in vitro and in vivo studies.[1][2][3][4][5][6]
This guide will provide a detailed comparative analysis of these two compounds, focusing on the reproducibility of their synthesis and their application in a key biological assay.
Synthesis: A Tale of Two Scaffolds and the Importance of Reproducibility
The synthesis of these modulators involves multi-step sequences that require careful execution to ensure reproducibility in terms of yield and purity. A critical step in the synthesis of the this compound core of R-(+)-EU-1180-453 is the Pictet-Spengler reaction.
The Pictet-Spengler Reaction: A Critical Node for Reproducibility
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While robust, the yield and purity of the product can be sensitive to several factors.
dot
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A Head-to-Head Comparison of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one Stereoisomers: Unraveling the Impact of Chirality on Biological Activity
In the landscape of modern drug discovery and development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Molecules that are mirror images of each other, known as enantiomers, can exhibit profoundly different activities in the chiral environment of the body. This guide provides a detailed head-to-head comparison of the stereoisomers of the hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one scaffold, a core structure in various biologically active compounds. While comprehensive comparative data for the parent, unsubstituted compound is not extensively documented in publicly accessible literature, this guide will leverage a well-researched derivative, a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based positive allosteric modulator (PAM) of the N-Methyl-d-Aspartate (NMDA) receptor, to illustrate the pivotal role of stereoisomerism in this chemical series.
The this compound Scaffold: A Foundation for Chiral Exploration
The this compound core is a bicyclic heterocyclic system. The fusion of the pyrrolidine and pyrazine rings creates chiral centers, leading to the existence of multiple stereoisomers. The specific spatial orientation of substituents at these chiral centers dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.
The fundamental structure of this compound possesses at least one chiral center at the bridgehead carbon (C8a). Depending on the substitution pattern, additional chiral centers can be introduced, leading to a variety of diastereomers and enantiomers. Understanding the distinct properties of these stereoisomers is paramount for the development of selective and efficacious therapeutic agents.
Caption: Core structure of this compound with a key chiral center.
Stereoselective Synthesis and Chiral Resolution: Isolating the Isomers
The synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry. For the pyrrolopyrazinone scaffold, several strategies can be employed:
-
Asymmetric Synthesis: This approach utilizes chiral starting materials or chiral catalysts to direct the formation of a specific stereoisomer. For instance, the direct asymmetric intramolecular aza-Friedel-Crafts reaction has been used to prepare chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high enantioselectivity.
-
Chiral Resolution: When a racemic mixture (a 1:1 mixture of enantiomers) is synthesized, chiral resolution techniques are employed to separate the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for this purpose.
Experimental Protocol: Chiral HPLC Separation of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Enantiomers
The following protocol is based on the successful separation of enantiomers of a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative that acts as an NMDA receptor PAM[1][2]. This serves as a representative workflow for achieving chiral resolution within this compound class.
Objective: To separate the (R)- and (S)-enantiomers of a racemic dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative.
Materials and Instrumentation:
-
Racemic mixture of the dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
Step-by-Step Methodology:
-
Column Selection: The choice of the chiral stationary phase is critical. Polysaccharide-based CSPs are often effective for a wide range of compounds. Screening multiple columns with different chiral selectors is recommended to find the optimal stationary phase.
-
Mobile Phase Preparation: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is prepared. The ratio of the solvents is a key parameter for optimizing the separation.
-
Sample Preparation: The racemic compound is dissolved in a suitable solvent, usually the mobile phase, to a known concentration.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based)
-
Mobile Phase: A gradient or isocratic mixture of hexane and isopropanol (e.g., 80:20 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance.
-
Temperature: Ambient or controlled column temperature.
-
-
Injection and Data Analysis: The sample is injected onto the column, and the chromatogram is recorded. The two enantiomers should elute as separate peaks. The retention times, peak areas, and resolution factor are determined.
-
Preparative Separation (Optional): For biological testing, the separation can be scaled up using a preparative chiral HPLC column to isolate larger quantities of each enantiomer.
Caption: Workflow for the chiral separation of enantiomers using HPLC.
Head-to-Head Comparison: A Case Study of an NMDA Receptor Modulator
A study on dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based positive allosteric modulators (PAMs) of the GluN2C- and GluN2D-selective NMDA receptor provides compelling evidence for the stereo-dependent activity of this scaffold[1][2]. The enantiomers of promising derivatives were separated, and their biological activities were evaluated.
Physicochemical Characterization
Once separated, the individual enantiomers can be characterized by various analytical techniques to confirm their identity and purity. X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule[3][4][5]. In the case of the NMDA receptor modulator, the absolute configuration of the more active enantiomer was determined to be R-(+)[1][2].
| Property | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |
| Absolute Configuration | R | S |
| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |
| Purity (chiral HPLC) | >99% | >99% |
Table 1: Physicochemical properties of the separated enantiomers of a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one derivative.
Biological Activity: A Tale of Two Enantiomers
The separated enantiomers were tested for their ability to modulate the activity of the NMDA receptor. The results demonstrated a clear stereo-dependent effect, with one enantiomer being significantly more active than the other.
| Parameter | R-(+)-Enantiomer | S-(-)-Enantiomer |
| Activity at NMDA Receptor | Active | Inactive |
| Potentiation at 30 µM | Significant potentiation | No significant potentiation |
Table 2: Comparative biological activity of the enantiomers at the NMDA receptor[1][2].
This stark difference in activity underscores the importance of stereochemistry in the interaction between the drug molecule and its biological target. The chiral environment of the receptor's binding site can accommodate one enantiomer far more effectively than the other, leading to a potent biological response for the active enantiomer and a lack of activity for the inactive one.
Caption: Differential binding of enantiomers to a chiral receptor site.
Conclusion and Future Directions
The head-to-head comparison of the stereoisomers of the this compound scaffold, exemplified by the detailed analysis of a dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-based NMDA receptor modulator, unequivocally demonstrates the critical role of stereochemistry in determining biological activity. The ability to synthesize and separate enantiomerically pure forms of these compounds is essential for elucidating their pharmacological profiles and for developing safe and effective drugs.
For researchers and drug development professionals working with this and related scaffolds, the key takeaways are:
-
Acknowledge Inherent Chirality: The this compound core is chiral. Any synthesis will likely produce a mixture of stereoisomers unless specifically designed to be stereoselective.
-
Prioritize Chiral Separation: The separation and individual testing of stereoisomers should be a priority in the early stages of drug discovery to identify the active enantiomer (eutomer) and assess the activity of the less active or inactive enantiomer (distomer).
-
Employ Advanced Analytical Techniques: Chiral HPLC is an indispensable tool for both analytical and preparative separation of stereoisomers. X-ray crystallography provides definitive proof of absolute configuration.
Future research in this area should focus on developing more efficient and scalable stereoselective synthetic routes to access individual stereoisomers of various this compound derivatives. Furthermore, a systematic evaluation of the pharmacokinetic and pharmacodynamic properties of the individual enantiomers of a broader range of compounds based on this scaffold will provide a more complete understanding of their therapeutic potential.
References
- Borges, F., de Castro, B., & Eleuterio, A. (2009). Stereochemistry and Biological Activity of Drugs. Chemistry & Biodiversity, 6(6), 743-776.
-
Perszyk, R. E., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. Journal of Medicinal Chemistry, 63(14), 7569–7600. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Practical Guide. Retrieved from [Link]
- Manimaran, M., & Krishnan, K. (2017). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
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NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Perszyk, R. E., et al. (2020). Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor. PubMed Central. [Link]
-
He, Y., et al. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 13(17), 4490-4493. [Link]
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- 2. Discovery of Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one-Based Second-Generation GluN2C- and GluN2D-Selective Positive Allosteric Modulators (PAMs) of the N-Methyl-d-Aspartate (NMDA) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one proper disposal procedures
As a Senior Application Scientist, it is imperative to handle all laboratory chemicals with the utmost care, not only during their application but also through to their final disposal. This guide provides a comprehensive framework for the safe and compliant disposal of Hexahydropyrrolo[1,2-a]pyrazin-3(4H)-one. Given that detailed toxicological and environmental impact data for this specific compound are not extensively published, a cautious approach is mandated. We will proceed under the assumption that the compound is hazardous, aligning with best practices for handling novel or lesser-known chemical entities.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3]
During combustion, hazardous byproducts such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) are expected to be released.[3] Therefore, all handling and disposal procedures must be designed to minimize exposure and environmental release.
Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable. All personnel involved in the handling and disposal of this compound and its waste must be equipped with the following:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[2]
-
Body Protection: A lab coat or a chemical-resistant suit is necessary to prevent skin contact.[2]
-
Respiratory Protection: For handling powders or creating aerosols, a NIOSH (US) or EN 143 (EU) approved respirator with an appropriate cartridge for organic vapors and particulates is essential.[3]
Waste Segregation and Storage
Proper segregation is the foundation of a safe and compliant waste management program.
-
Waste Container: Use a dedicated, clearly labeled, and sealable container for all waste containing this compound. The container must be made of a material compatible with organic amines.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any solvents used. The label should also feature appropriate hazard pictograms (e.g., irritant, harmful).
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.
Disposal Decision Pathway
The selection of the appropriate disposal method is contingent on the quantity of waste and the available institutional resources. The following diagram outlines the decision-making process.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocols
Protocol 1: Bulk Waste and Contaminated Materials Disposal (Primary Recommended Method)
This is the standard and most secure method for disposing of this compound.
-
Collection: Carefully transfer all waste containing the compound, including surplus material, reaction residues, and contaminated items (e.g., pipette tips, weighing paper, gloves), into a designated and properly labeled hazardous waste container.
-
Container Management: Ensure the container is kept securely sealed when not in use. Do not overfill the container.
-
Documentation: Maintain a log of the waste added to the container, noting the chemical name and approximate quantity.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the collection and transport of the waste.[3]
-
Final Disposition: The recommended method of final disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[3]
Protocol 2: Small Spill Management (<5g or <10mL in solution)
This protocol is for emergency response to minor spills and should only be performed by trained personnel.
-
Area Evacuation and Ventilation: Ensure the immediate area is clear of personnel and increase ventilation (e.g., in a chemical fume hood).
-
Containment: Prevent the spill from spreading by using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the area.
-
Neutralization (with caution):
-
Saturated cyclic amines can often be neutralized with a weak acid.[4] However, without specific reactivity data for this compound, this must be approached with extreme care.
-
Prepare a 5% solution of citric acid or acetic acid in water.
-
Slowly and carefully add the weak acid solution to the absorbed spill material. Be vigilant for any signs of a vigorous reaction, such as heat generation or fuming. If this occurs, cease addition immediately.
-
-
Collection: Once the reaction (if any) has subsided, carefully scoop the neutralized mixture and all contaminated materials into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as contaminated waste.
-
Disposal: The collected waste from the spill cleanup must be disposed of via the primary recommended method (Protocol 1).
Important Note on Neutralization: The neutralization of amines is an exothermic reaction. This procedure should only be considered for very small quantities and with appropriate controls in place. It is not a substitute for professional waste disposal.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & Reference |
| Primary Disposal Method | Licensed Professional Disposal | Ensures compliance with regulations and safe handling of a compound with incomplete hazard data.[3] |
| Final Disposition | High-Temperature Incineration | Recommended for organic compounds, especially those containing nitrogen, to ensure complete destruction.[3] |
| Waste Container Type | Chemically resistant, sealable | Prevents leaks and environmental contamination. |
| Waste Labeling | "Hazardous Waste" + Chemical Name + Hazard Pictograms | Complies with OSHA and EPA regulations, ensuring clear communication of hazards. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Avoids potentially violent reactions during storage. |
| Small Spill (<5g) | Absorb and collect as hazardous waste. | Minimizes exposure and ensures proper disposal. |
| Emergency Neutralization | Cautious application of weak acid (e.g., 5% citric acid) | Saturated cyclic amines can be neutralized, but this should be done with extreme care due to lack of specific data.[4] |
Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Ensure your laboratory's chemical hygiene plan and waste management procedures are up-to-date and followed rigorously.
By adhering to these stringent protocols, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one
Welcome to your essential guide for the safe handling of Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one. As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides immediate, actionable intelligence on personal protective equipment (PPE), operational protocols, and disposal plans. Our goal is to empower you with the knowledge to handle this and similar chemical compounds with the utmost confidence and safety, ensuring both personal protection and the integrity of your research.
Hazard Analysis: Understanding the Risks
Before detailing the necessary protective equipment, it is crucial to understand the potential hazards associated with this compound and its analogs. While comprehensive toxicological data for this specific compound may be limited, the available Safety Data Sheets (SDS) for structurally similar molecules indicate several key risks[1][2][3][4]:
-
Skin Irritation: May cause skin irritation upon contact[2][3][4][5].
-
Eye Irritation: Can cause serious eye irritation[2][3][4][5].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation[1][2][3][4].
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe laboratory operations. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task[7][8].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For this compound, the following PPE is mandatory.
Eye and Face Protection
-
Requirement: Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashes, such as when handling solutions, a face shield worn over safety goggles is strongly recommended[8][9][10].
-
Causality: The risk of serious eye irritation necessitates robust protection to prevent contact with dust particles or liquid splashes[2][3][5]. Standard safety glasses may not provide an adequate seal against fine powders or splashes.
Hand Protection
-
Requirement: Chemical-resistant gloves, such as nitrile gloves, are essential[11]. It is advisable to check the glove manufacturer's specifications for compatibility with the specific solvents being used.
-
Causality: To prevent skin contact and potential irritation, gloves must be worn at all times when handling the compound or its containers[5][11].
Body Protection
-
Requirement: A standard laboratory coat must be worn to protect the skin and personal clothing from contamination[9][11].
-
Causality: Lab coats provide a removable barrier in the event of a spill, preventing direct contact with the skin and minimizing the spread of contamination.
Respiratory Protection
-
Requirement: When handling the solid compound outside of a certified chemical fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended to avoid the inhalation of dust particles[8][11][12]. The specific type of respirator should be chosen based on a thorough risk assessment.
-
Causality: The potential for respiratory tract irritation from inhaling the fine powder necessitates respiratory protection, especially in poorly ventilated areas or when generating dust[1][2][3].
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe working environment.
Preparation
-
Designated Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood[5][11].
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are readily available.
-
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
Handling the Compound
-
Minimize Dust Generation: When handling the solid form, use techniques that minimize the creation of dust. Avoid pouring the powder from a height.
-
Weighing: If weighing the compound, do so within the fume hood or in an enclosure that contains any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: At all times, prevent direct contact with the skin, eyes, and clothing[5][11].
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent. Collect all rinsate as hazardous waste.
-
Hand Washing: After removing gloves, wash your hands thoroughly with soap and water[5].
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Identify Waste: All waste containing the compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be identified as chemical waste[11].
-
Separate Waste Streams: Keep waste containing this compound separate from other laboratory waste to prevent unintended reactions[11].
-
Use Appropriate Containers: Collect all waste in clearly labeled, sealed, and chemically compatible containers[11][13]. The label should include the words "Hazardous Waste" and the chemical constituents[13].
Disposal Procedure
-
Do Not Use Drains: Never dispose of this compound or its waste down the drain or in the regular trash[11][14].
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service[1][15]. Follow all local, state, and federal regulations for hazardous waste disposal.
Summary of Key Safety Information
For quick reference, the following table summarizes the essential safety and handling information for this compound.
| Category | Requirement | Standard/Specification | Purpose |
| Eye Protection | Safety Goggles/Face Shield | ANSI Z87.1 or equivalent[9] | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or similar | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Varies by exposure level | Recommended when handling powder outside a fume hood to avoid inhalation. |
| Handling | Well-ventilated area | Chemical Fume Hood | Minimizes inhalation of dust particles. |
| Disposal | Segregated Chemical Waste | Labeled, sealed containers | Prevents environmental contamination and ensures safe disposal. |
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for any chemical before you begin your work.
References
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety, Dartmouth College. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]
-
COVID-19 - Control and Prevention - Laboratory Workers and Employers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
Chemical Properties of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (CAS 19179-12-5). (n.d.). Cheméo. Retrieved from [Link]
-
Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(1-methylethyl)-. (n.d.). PubChem. Retrieved from [Link]
-
MSDS of Hexahydro-pyrrolo[1,2-A]pyrazin-4-one. (n.d.). Angene Chemical. Retrieved from [Link]
-
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. (n.d.). Cheméo. Retrieved from [Link]
-
Cyclo(Gly-L-Pro) MSDS. (n.d.). DC Chemicals. Retrieved from [Link]
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Pyrrolo(1,2-A)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. (2024, April 9). ChemBK. Retrieved from [Link]
-
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one Safety Data Sheet. (2025, December 7). Angene Chemical. Retrieved from [Link]
-
(3S-trans)-3-benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione. (n.d.). PubChem. Retrieved from [Link]
-
Material Safety Data Sheet - Sulfurous Acid. (n.d.). Cole-Parmer. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Material Safety Data Sheet - Zinc sulfate heptahydrate. (n.d.). Cole-Parmer. Retrieved from [Link]
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Material Safety Data Sheet - Magnesium sulfate heptahydrate, CP. (n.d.). Cole-Parmer. Retrieved from [Link]
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How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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Laboratory Waste Guide 2025. (n.d.). Lab.co.uk. Retrieved from [Link]
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Laboratory waste. (2025, May 28). KI Staff portal. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
